molecular formula C15H11ClF3NO4 B166194 Haloxyfop-P CAS No. 95977-29-0

Haloxyfop-P

Cat. No.: B166194
CAS No.: 95977-29-0
M. Wt: 361.70 g/mol
InChI Key: GOCUAJYOYBLQRH-MRVPVSSYSA-N
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Description

Haloxyfop-P is the biologically active R-enantiomer of haloxyfop and a key representative of the aryloxyphenoxypropionate (AOPP) family of herbicides . Its primary research value lies in its potent and specific action as an acetyl-CoA carboxylase (ACCase) inhibitor . This enzyme catalyzes a crucial step in fatty acid biosynthesis, and the binding of this compound to the carboxyltransferase (CT) domain of ACCase disrupts lipid formation, ultimately leading to the cessation of plant growth . This specific mechanism makes this compound an invaluable tool for studying lipid metabolism and plant physiology in graminaceous (grass) species. Beyond its application in plant sciences, this compound serves as a critical compound in environmental and toxicological research. Studies utilizing model systems, such as the Allium cepa (onion) test, have demonstrated that this compound-methyl can induce concentration- and time-dependent cyto-genotoxic effects, including chromosomal aberrations and DNA damage . Molecular docking simulations suggest these effects may arise from the compound's ability to interact with non-target macromolecules, including DNA . Research also explores its environmental impact, including effects on soil microbial communities and its efficiency in eradicating invasive plant species like Spartina alterniflora in coastal ecosystems . Consequently, this compound is a significant compound for investigating the molecular mechanisms of herbicide action, assessing the ecological risks of pesticides to non-target organisms, and developing strategies for managing invasive grasses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenoxy]propanoic acid
Source PubChem
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InChI

InChI=1S/C15H11ClF3NO4/c1-8(14(21)22)23-10-2-4-11(5-3-10)24-13-12(16)6-9(7-20-13)15(17,18)19/h2-8H,1H3,(H,21,22)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOCUAJYOYBLQRH-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)OC1=CC=C(C=C1)OC2=C(C=C(C=N2)C(F)(F)F)Cl
Source PubChem
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Isomeric SMILES

C[C@H](C(=O)O)OC1=CC=C(C=C1)OC2=C(C=C(C=N2)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C15H11ClF3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90904725
Record name Haloxyfop-P
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Molecular Weight

361.70 g/mol
Source PubChem
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CAS No.

95977-29-0
Record name (+)-Haloxyfop
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Record name Haloxyfop-P [ISO]
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Record name Haloxyfop-P
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Record name Propanoic acid, 2-[4-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy]phenoxy]-, (2R)
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Record name HALOXYFOP-P
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Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Haloxyfop-P on Acetyl-CoA Carboxylase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Haloxyfop-P, the herbicidally active R-enantiomer of haloxyfop, is a selective post-emergence herbicide belonging to the aryloxyphenoxypropionate (APP) chemical family.[1][2] Its potent graminicidal activity stems from the specific and reversible inhibition of the enzyme acetyl-CoA carboxylase (ACCase), a critical enzyme in the fatty acid biosynthesis pathway.[3][4] This guide provides a detailed technical overview of the molecular mechanism of this compound's action on ACCase, supported by quantitative data, experimental protocols, and visual diagrams of the key pathways and processes.

Biochemical Mechanism of Action: Inhibition of Acetyl-CoA Carboxylase

The primary target of this compound is the plastidial isoform of acetyl-CoA carboxylase (ACCase, EC 6.4.1.2) in susceptible grass species.[3] ACCase catalyzes the first committed and rate-limiting step in de novo fatty acid synthesis: the ATP-dependent carboxylation of acetyl-CoA to form malonyl-CoA.[5]

Molecular Interaction and Binding Site

This compound specifically targets the carboxyltransferase (CT) domain of the homodimeric ACCase found in grasses.[3][6] Crystallographic studies have revealed that the inhibitor binds at the dimer interface of the CT domain, in a deep, hydrophobic pocket.[7][8] This binding is non-competitive with respect to the substrates MgATP and bicarbonate, but shows a degree of competition with acetyl-CoA, suggesting it interferes with the transcarboxylation half-reaction.[3][9]

The binding of this compound induces a significant conformational change in the enzyme, which is essential for its inhibitory action.[6][7] The R-enantiomer of haloxyfop is significantly more active than the S-enantiomer, as the methyl group of the S-isomer would sterically clash with the inhibitor's own carboxylate oxygen within the binding pocket.[7][8]

Quantitative Inhibition Data

The inhibitory potency of this compound against ACCase has been quantified in various susceptible plant species. The following table summarizes key inhibition constants (Kis and Kii) and 50% inhibitory concentrations (IC50).

Plant SpeciesEnzyme FormSubstrateKis (µM)Kii (µM)IC50 (µM)Reference(s)
Zea mays (Maize)Partially PurifiedAcetyl-CoA0.36> Kis-[3][9]
Zea mays (Maize)Partially PurifiedHCO3-0.87< Kis-[3][9]
Zea mays (Maize)Partially PurifiedMgATP2.89< Kis-[3][9]
Alopecurus myosuroides (Black-grass)Wild-Type---~0.1-1[10]
Poa annua (Annual bluegrass)Resistant Population--->20-fold increase vs. susceptible[11]

Experimental Protocols

In Vitro ACCase Inhibition Assay (Colorimetric - Malachite Green Method)

This protocol describes a non-radioactive method to determine the inhibitory effect of this compound on ACCase activity by quantifying the inorganic phosphate (Pi) released from ATP hydrolysis.[12]

Materials:

  • Crude or purified ACCase enzyme extract from susceptible plant tissue (e.g., etiolated maize seedlings).

  • Assay Buffer: 0.1 M Tricine-KOH (pH 8.0), 15 mM KCl, 3 mM MgCl2, 1 mM DTT, 0.01% BSA.

  • Substrate Solution: 25 mM ATP, 120 mM NaHCO3, 4.5 mM Acetyl-CoA.

  • This compound stock solution (dissolved in DMSO).

  • Malachite Green Reagent (commercially available phosphate assay kit).

  • 96-well microplate and microplate reader.

Procedure:

  • Enzyme Preparation: Homogenize fresh or frozen plant tissue in an appropriate extraction buffer and clarify the lysate by centrifugation to obtain a crude enzyme extract.

  • Assay Setup: In a 96-well microplate, add 150 µL of Assay Buffer, 25 µL of varying concentrations of this compound (or DMSO for control), and 25 µL of the enzyme extract.

  • Reaction Initiation: Start the reaction by adding 25 µL of the Substrate Solution to each well.

  • Incubation: Incubate the plate at 34°C for 20-30 minutes.

  • Reaction Termination and Color Development: Stop the reaction and develop the color by adding the Malachite Green reagent according to the manufacturer's instructions.

  • Measurement: Read the absorbance at approximately 630 nm using a microplate reader.

  • Data Analysis: Construct a standard curve with known phosphate concentrations. Calculate the percentage of ACCase inhibition for each this compound concentration and determine the IC50 value.

In Vitro ACCase Inhibition Assay (Radioisotope Method)

This protocol outlines a highly sensitive method to measure ACCase activity by quantifying the incorporation of radiolabeled bicarbonate into an acid-stable product (malonyl-CoA).

Materials:

  • Crude or purified ACCase enzyme extract.

  • Assay Buffer: As described in the colorimetric method.

  • Substrate Solution: Containing ATP, MgCl2, and Acetyl-CoA.

  • NaH14CO3 (radiolabeled sodium bicarbonate).

  • This compound stock solution.

  • 6 M HCl.

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Enzyme Preparation: Prepare the enzyme extract as described previously.

  • Assay Reaction: In microcentrifuge tubes, combine the Assay Buffer, Substrate Solution, varying concentrations of this compound, and the enzyme extract.

  • Reaction Initiation: Start the reaction by adding NaH14CO3.

  • Incubation: Incubate the reaction mixtures at a controlled temperature (e.g., 32°C) for 10-20 minutes.

  • Reaction Termination: Stop the reaction by adding 6 M HCl. This also serves to remove unreacted 14CO2 upon drying.

  • Quantification: Dry the samples completely, resuspend the residue in water, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the rate of ACCase activity based on the incorporated radioactivity and determine the IC50 values for this compound.

Signaling Pathways and Downstream Effects

The inhibition of ACCase by this compound triggers a cascade of metabolic and cellular events, ultimately leading to plant death.

Disruption of Fatty Acid Synthesis

The immediate consequence of ACCase inhibition is the cessation of malonyl-CoA production, which halts the synthesis of fatty acids.[5] This depletion of fatty acids has profound effects on the plant, as they are essential for:

  • Membrane Integrity: Phospholipids and galactolipids, the primary components of cellular membranes, cannot be synthesized.[3]

  • Energy Storage: The production of triacylglycerols as an energy reserve is blocked.

  • Cuticle Formation: The synthesis of cutin, a polyester of fatty acids that forms the protective plant cuticle, is inhibited.

The disruption of membrane synthesis is particularly detrimental in regions of active growth, such as the meristems, leading to a rapid cessation of cell division and expansion.[3]

Metabolic and Signaling Consequences

The blockage of fatty acid synthesis leads to a significant shift in cellular metabolism and signaling. While a complete, linear signaling pathway has not been fully elucidated, the following consequences are observed:

  • Accumulation of Precursors: With the downstream pathway blocked, there can be an accumulation of upstream metabolites, such as sugars (e.g., glucose).[13]

  • Sugar Signaling: Changes in sugar concentrations can act as signaling molecules, influencing a wide range of metabolic processes and gene expression through pathways involving kinases like SnRK1 (Sucrose non-fermenting-1-related protein kinase 1).[1][5][9][13]

  • Oxidative Stress: The disruption of normal cellular metabolism can lead to the generation of reactive oxygen species (ROS), inducing oxidative stress and causing damage to cellular components.[1]

The culmination of these effects is the death of meristematic tissues, leading to the characteristic symptoms of ACCase-inhibiting herbicides, such as the decay of the growing point in grasses.

Visualizations

Signaling Pathway of this compound Action

Haloxyfop_Pathway cluster_Cell Plant Cell This compound This compound ACCase Acetyl-CoA Carboxylase (ACCase) This compound->ACCase Inhibition Malonyl-CoA Malonyl-CoA ACCase->Malonyl-CoA Catalysis Acetyl-CoA Acetyl-CoA Acetyl-CoA->ACCase Substrate Fatty_Acid_Synthesis Fatty Acid Synthesis Malonyl-CoA->Fatty_Acid_Synthesis Membrane_Integrity Cell Membrane Integrity Fatty_Acid_Synthesis->Membrane_Integrity Growth_Cessation Growth Cessation & Meristem Death Membrane_Integrity->Growth_Cessation ACCase_Assay_Workflow cluster_Workflow ACCase Inhibition Assay Workflow A 1. Prepare Reagents (Enzyme, Buffer, Substrates, this compound) B 2. Set up 96-well Plate (Buffer, Inhibitor, Enzyme) A->B C 3. Initiate Reaction (Add Substrates) B->C D 4. Incubate (e.g., 34°C for 30 min) C->D E 5. Stop Reaction & Develop Color (Add Malachite Green Reagent) D->E F 6. Measure Absorbance (630 nm) E->F G 7. Data Analysis (Calculate % Inhibition & IC50) F->G Logical_Relationship cluster_Logic Logical Flow of this compound's Action Haloxyfop-P_Presence This compound (R-enantiomer) ACCase_Binding Binds to CT Domain of Plastidial ACCase Haloxyfop-P_Presence->ACCase_Binding Conformational_Change Induces Conformational Change ACCase_Binding->Conformational_Change Enzyme_Inhibition Inhibition of ACCase Activity Conformational_Change->Enzyme_Inhibition Metabolic_Block Blockage of Malonyl-CoA Production Enzyme_Inhibition->Metabolic_Block FA_Depletion Depletion of Fatty Acids Metabolic_Block->FA_Depletion Cellular_Effects Disruption of Membrane Synthesis & Increased Oxidative Stress FA_Depletion->Cellular_Effects Plant_Death Death of Meristematic Tissues & Plant Mortality Cellular_Effects->Plant_Death

References

Stereospecific Activity of Haloxyfop-P Enantiomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Haloxyfop-P is a selective post-emergence herbicide widely used for the control of annual and perennial grass weeds in broadleaf crops. It belongs to the aryloxyphenoxypropionate class of herbicides, which act by inhibiting the enzyme acetyl-CoA carboxylase (ACCase), a critical enzyme in fatty acid biosynthesis.[1][2][3][4][5] Haloxyfop exists as a racemic mixture of two enantiomers, (R)-haloxyfop (this compound) and (S)-haloxyfop. The herbicidal activity is almost exclusively associated with the (R)-enantiomer, which is a potent inhibitor of ACCase in susceptible grass species.[6][7] This technical guide provides an in-depth analysis of the stereospecific activity of this compound enantiomers, including their differential herbicidal efficacy, mechanism of action, and environmental fate. Detailed experimental protocols for the analysis of these enantiomers and the assessment of their biological activity are also presented.

Data Presentation

The following tables summarize the quantitative data regarding the differential activity and environmental fate of this compound enantiomers.

EnantiomerHerbicidal Activity (Relative to (R)-enantiomer)Target Weeds
(R)-Haloxyfop (this compound)Highly ActiveAnnual and perennial grasses[1][4][5]
(S)-HaloxyfopEstimated to be at least 1000-fold less activeNot herbicidally active at typical use rates

Table 1: Differential Herbicidal Activity of Haloxyfop Enantiomers. This table illustrates the significant difference in herbicidal efficacy between the two enantiomers of haloxyfop.

Soil TypeParameter(R)-Haloxyfop(S)-Haloxyfop
Soil 1Degradation Half-life (days)10.3-
Conversion Half-life (S to R) (days)-0.8
Soil 2Degradation Half-life (days)16.0-
Conversion Half-life (S to R) (days)-1.1
Soil 3Degradation Half-life (days)29.8-
Conversion Half-life (S to R) (days)-1.9

Table 2: Degradation and Chiral Inversion of Haloxyfop Enantiomers in Different Soils. This table presents the degradation half-life of the active (R)-enantiomer and the rapid conversion of the inactive (S)-enantiomer to the active form in various soil types. Data adapted from Poiger et al., 2015.[8]

Mechanism of Action: Inhibition of Acetyl-CoA Carboxylase

The primary mode of action of this compound is the inhibition of the homodimeric form of acetyl-CoA carboxylase (ACCase) found in the chloroplasts of monocotyledonous plants (grasses).[2] ACCase catalyzes the first committed step in de novo fatty acid synthesis: the ATP-dependent carboxylation of acetyl-CoA to form malonyl-CoA. The inhibition of this enzyme disrupts the production of fatty acids, which are essential components of cell membranes and for energy storage. This leads to a cessation of growth, particularly in the meristematic tissues, and ultimately results in the death of the susceptible grass weed.[1][4][5] Dicotyledonous plants (broadleaf crops) are tolerant to this compound because their plastidic ACCase is a heteromeric form that is insensitive to this class of herbicides.[2]

ACCase_Inhibition cluster_chloroplast Chloroplast (Grass Weed) cluster_inhibition Mechanism of Inhibition Acetyl-CoA Acetyl-CoA ACCase Acetyl-CoA Carboxylase (Homodimeric) Acetyl-CoA->ACCase HCO3- HCO3- HCO3-->ACCase Malonyl-CoA Malonyl-CoA ACCase->Malonyl-CoA Fatty Acid\nSynthesis Fatty Acid Synthesis Malonyl-CoA->Fatty Acid\nSynthesis Cell Membrane\nFormation Cell Membrane Formation Fatty Acid\nSynthesis->Cell Membrane\nFormation Plant Growth Plant Growth Cell Membrane\nFormation->Plant Growth Plant Death Plant Death Plant Growth->Plant Death Haloxyfop_P (R)-Haloxyfop-P Haloxyfop_P->ACCase Inhibits

Caption: Signaling pathway of ACCase inhibition by (R)-Haloxyfop-P in susceptible grasses.

Experimental Protocols

Enantioselective Separation of this compound-methyl by Chiral HPLC

This protocol outlines a method for the separation and quantification of the (R)- and (S)-enantiomers of this compound-methyl.

a. Materials and Reagents:

  • This compound-methyl analytical standard (racemic mixture)

  • (R)-Haloxyfop-P-methyl analytical standard

  • (S)-Haloxyfop-P-methyl analytical standard

  • HPLC-grade n-hexane

  • HPLC-grade isopropanol (IPA) or ethanol

  • Chiral HPLC column (e.g., Chiralcel OD-H, Chiralpak AD-H, or equivalent polysaccharide-based column)[9]

  • HPLC system with UV detector

b. Chromatographic Conditions (starting point, optimization may be required):

  • Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm)

  • Mobile Phase: n-Hexane:Isopropanol (90:10, v/v)[9]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 280 nm[3]

  • Injection Volume: 10 µL

c. Procedure:

  • Standard Preparation: Prepare individual stock solutions of the racemic mixture, (R)-, and (S)-enantiomers in the mobile phase. Create a series of working standards by diluting the stock solutions to appropriate concentrations for calibration.

  • Sample Preparation: Extract this compound-methyl from the sample matrix (e.g., soil, plant tissue) using an appropriate solvent and clean-up procedure. The final extract should be dissolved in the mobile phase.

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Quantification: Identify the peaks corresponding to the (R)- and (S)-enantiomers based on the retention times of the individual standards. Construct a calibration curve for each enantiomer and quantify their concentrations in the samples.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification Standard_Prep Prepare Standards (Racemate, R, S) HPLC_System Inject into Chiral HPLC System Standard_Prep->HPLC_System Sample_Prep Extract and Clean-up Sample Matrix Sample_Prep->HPLC_System Chromatogram Obtain Chromatogram (UV Detection at 280 nm) HPLC_System->Chromatogram Peak_ID Identify Enantiomer Peaks by Retention Time Chromatogram->Peak_ID Calibration Construct Calibration Curves Peak_ID->Calibration Quantify Quantify Enantiomer Concentrations Calibration->Quantify

Caption: Experimental workflow for the chiral separation of this compound-methyl enantiomers.

Whole-Plant Bioassay for Herbicidal Efficacy

This protocol describes a whole-plant bioassay to determine the herbicidal efficacy of this compound enantiomers on a susceptible grass species.

a. Materials:

  • Seeds of a susceptible grass weed (e.g., barnyardgrass - Echinochloa crus-galli, blackgrass - Alopecurus myosuroides)

  • Pots (e.g., 10 cm diameter) filled with a standard potting mix

  • (R)-Haloxyfop-P and (S)-Haloxyfop-P analytical standards

  • Formulation blank (without active ingredient)

  • Laboratory sprayer calibrated to deliver a precise volume

  • Growth chamber or greenhouse with controlled temperature, humidity, and light

b. Procedure:

  • Plant Growth: Sow seeds of the target weed species in pots and allow them to grow to the 2-3 leaf stage.[10]

  • Herbicide Preparation: Prepare stock solutions of each enantiomer and the racemic mixture in a suitable solvent. Prepare a series of dilutions to create a dose-response range.

  • Herbicide Application: Treat the plants with the different herbicide concentrations using the laboratory sprayer. Include an untreated control and a formulation blank control.[10]

  • Incubation: Place the treated plants in a growth chamber or greenhouse under optimal growing conditions.

  • Evaluation: At 14 and 21 days after treatment, visually assess the plants for signs of phytotoxicity (e.g., chlorosis, necrosis, stunting). Harvest the above-ground biomass, dry it in an oven at 70 °C for 48 hours, and record the dry weight.[11]

  • Data Analysis: Calculate the percent inhibition of growth for each treatment compared to the untreated control. Determine the GR50 (the dose required to cause a 50% reduction in growth) for each enantiomer.

In Vitro ACCase Activity Assay

This protocol outlines a method to measure the direct inhibitory effect of this compound enantiomers on ACCase activity.

a. Materials and Reagents:

  • Partially purified ACCase enzyme from a susceptible grass species

  • Assay buffer (e.g., 100 mM Tricine-KOH, pH 8.3, 0.5 M glycerol, 10 mM KCl, 2 mM EDTA, 1 mM DTT)

  • Substrates: Acetyl-CoA, ATP, and NaH¹⁴CO₃ (radiolabeled)

  • (R)-Haloxyfop-P and (S)-Haloxyfop-P analytical standards dissolved in a suitable solvent (e.g., DMSO)

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

b. Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing the assay buffer, ATP, MgCl₂, and NaH¹⁴CO₃.

  • Inhibitor Addition: Add the desired concentrations of the (R)- or (S)-haloxyfop-P enantiomers to the reaction tubes. Include a control with no inhibitor.

  • Enzyme Addition: Add the partially purified ACCase enzyme to the reaction mixture.

  • Reaction Initiation: Start the reaction by adding acetyl-CoA.

  • Incubation: Incubate the reaction at a controlled temperature (e.g., 34 °C) for a specific time (e.g., 10 minutes).

  • Reaction Termination: Stop the reaction by adding an acid (e.g., 6 M HCl).

  • Quantification of Malonyl-CoA: The acid-stable product, [¹⁴C]malonyl-CoA, is quantified by liquid scintillation counting.

  • Data Analysis: Calculate the rate of ACCase activity for each inhibitor concentration and determine the I50 value (the concentration of inhibitor required to cause 50% inhibition of enzyme activity).

Stereospecific Fate in the Environment

The stereospecific behavior of this compound enantiomers in the environment, particularly in soil, is a critical factor in its overall herbicidal performance and environmental impact.

In soil, the herbicidally inactive (S)-enantiomer of haloxyfop undergoes rapid and microbially mediated chiral inversion to the active (R)-enantiomer.[8] This conversion is significant because it means that even if a racemic mixture of haloxyfop is applied, the inactive portion is converted to the active form in the soil, contributing to the overall weed control. The half-life for this conversion is typically in the range of a few days.[8] In contrast, the degradation of the (R)-enantiomer is slower, with half-lives ranging from approximately 10 to 30 days depending on the soil properties.[8]

Interestingly, this chiral inversion does not occur in plants.[4] Therefore, when haloxyfop is applied post-emergence directly to the foliage, only the (R)-enantiomer present in the formulation is herbicidally active. This highlights the importance of using formulations enriched with the (R)-enantiomer (this compound-methyl) for post-emergence applications to maximize efficacy and reduce the application of non-active ingredients into the environment.

Enantiomer_Fate cluster_soil In Soil cluster_plant In Plant (Foliar Application) S_Haloxyfop_Soil (S)-Haloxyfop R_Haloxyfop_Soil (R)-Haloxyfop S_Haloxyfop_Soil->R_Haloxyfop_Soil Rapid Chiral Inversion (Microbial) R_Haloxyfop_Plant (R)-Haloxyfop (Active) Degradation_Soil Degradation (Slower) R_Haloxyfop_Soil->Degradation_Soil S_Haloxyfop_Plant (S)-Haloxyfop (Inactive) Degradation_Plant Metabolism S_Haloxyfop_Plant->Degradation_Plant R_Haloxyfop_Plant->Degradation_Plant

Caption: Differential fate of Haloxyfop enantiomers in soil versus plants.

Conclusion

The herbicidal activity of haloxyfop is highly stereospecific, with the (R)-enantiomer, this compound, being the biologically active form. The inactive (S)-enantiomer exhibits negligible herbicidal activity. In the soil environment, a rapid, microbially driven chiral inversion of the (S)-enantiomer to the (R)-enantiomer occurs, which contributes to the overall efficacy of soil-applied haloxyfop. However, this inversion does not take place within plant tissues. Therefore, for post-emergence applications, the use of enantiomerically enriched formulations of (R)-haloxyfop-P is crucial for maximizing weed control and minimizing environmental loading with non-active substances. The experimental protocols provided in this guide offer a framework for the analysis and evaluation of the stereospecific activity of this compound enantiomers, which is essential for research, development, and regulatory purposes in the field of weed science.

References

An In-Depth Technical Guide to the Synthesis and Chemical Properties of Haloxyfop-P-methyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Haloxyfop-P-methyl is a selective post-emergence herbicide, prized for its efficacy against a wide range of annual and perennial grass weeds in broadleaf crops. As the R-enantiomer of haloxyfop-methyl, it possesses the majority of the herbicidal activity, making its stereoselective synthesis and well-defined chemical properties critical for its agricultural application. This technical guide provides a comprehensive overview of the synthesis of this compound-methyl, its key chemical and physical properties, and detailed experimental protocols for its analysis. The mechanism of action, centered on the inhibition of acetyl-CoA carboxylase (ACCase), is also elucidated. This document is intended to serve as a valuable resource for researchers, chemists, and professionals involved in the development and study of herbicides.

Chemical Identity and Properties

This compound-methyl, systematically named methyl (2R)-2-{4-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy]phenoxy}propanoate, is a member of the aryloxyphenoxypropionate class of herbicides. Its herbicidal activity is primarily attributed to the R-(+) isomer.

Physicochemical Properties

The physical and chemical properties of this compound-methyl are crucial for its formulation, application, and environmental fate. A summary of these properties is presented in the table below.

PropertyValueReference
Physical State Light amber colored liquid[1]
Molecular Formula C₁₆H₁₃ClF₃NO₄[2]
Molecular Weight 375.73 g/mol [2]
Melting Point Not applicable (liquid at room temperature)[1]
Boiling Point >280 °C[3]
Vapor Pressure 2.6 x 10⁻⁵ hPa (at 20 °C)[3]
Water Solubility 9.08 mg/L (at 20 °C)[3]
Solubility in Organic Solvents (at 20-25 °C)
   Acetone>1000 g/L[3]
   Dichloromethane>1000 g/L[3]
   Ethanol>1000 g/L[3]
   Toluene>1000 g/L[3]
   Xylene>1000 g/L[3]
   Hexane>1000 g/L[3]
Log P (Octanol-Water Partition Coefficient) 4.00[3]

Synthesis of this compound-methyl

The commercial synthesis of this compound-methyl is a multi-step process designed to produce the herbicidally active R-enantiomer with high purity.[1] The key reaction involves the nucleophilic aromatic substitution between 2,3-dichloro-5-trifluoromethylpyridine and the methyl ester of (R)-(+)-2-(4-hydroxyphenoxy)propionic acid.[1][4]

Synthesis_Workflow reagent1 2,3-dichloro-5- trifluoromethylpyridine solvent_base Polar Aprotic Solvent (e.g., DMSO, Dimethylacetamide) + Base (e.g., K₂CO₃) + Heat reagent1->solvent_base reagent2 (R)-(+)-2-(4-hydroxyphenoxy) propionic acid methyl ester reagent2->solvent_base product This compound-methyl purification Purification (Vacuum Distillation, Aqueous Workup, Washing) product->purification solvent_base->product Nucleophilic Aromatic Substitution purification->product Purified Product

Caption: General synthesis workflow for this compound-methyl.

Experimental Protocol: Synthesis

The following is a generalized experimental protocol based on available literature.[1][4][5] Specific conditions may vary based on the scale of the reaction and the purity of the starting materials.

Materials:

  • 2,3-dichloro-5-trifluoromethylpyridine

  • (R)-(+)-2-(4-hydroxyphenoxy)propionic acid methyl ester

  • Potassium carbonate (K₂CO₃), anhydrous

  • Dimethyl sulfoxide (DMSO) or Dimethylacetamide (DMAc), anhydrous

  • Nitrogen gas

  • Hydrochloric acid (HCl), dilute solution

  • Deionized water

  • Organic solvent for extraction (e.g., toluene, chlorobenzene)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Reaction Setup: In a reaction vessel equipped with a mechanical stirrer, condenser, and nitrogen inlet, dissolve 2,3-dichloro-5-trifluoromethylpyridine in an anhydrous polar aprotic solvent (e.g., DMSO or DMAc).

  • Addition of Reagents: Add (R)-(+)-2-(4-hydroxyphenoxy)propionic acid methyl ester to the solution. The molar ratio of 2,3-dichloro-5-trifluoromethylpyridine to the propionate is typically 1:1.1.[4] Subsequently, add anhydrous potassium carbonate as a base.

  • Reaction Conditions: Heat the reaction mixture under a nitrogen atmosphere. The reaction temperature is typically maintained between 70-110 °C.[5] Monitor the reaction progress by a suitable analytical technique (e.g., HPLC or TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature.

  • Solvent Removal: Remove the solvent under reduced pressure (vacuum distillation).[1]

  • Aqueous Workup: To the residue, add water and an organic solvent for extraction (e.g., toluene). Separate the organic layer.

  • Washing: Wash the organic layer sequentially with a dilute HCl solution to remove any remaining base, followed by repeated washings with deionized water until the aqueous layer is neutral.[1]

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to obtain the crude this compound-methyl.

  • Purification: Further purification can be achieved by vacuum distillation or column chromatography to yield the final product with high purity.[1]

Mechanism of Action: ACCase Inhibition

This compound-methyl is a potent inhibitor of the enzyme acetyl-CoA carboxylase (ACCase) in susceptible grass species.[1][6] ACCase catalyzes the first committed step in fatty acid biosynthesis. By inhibiting this enzyme, this compound-methyl disrupts the production of essential fatty acids, leading to a breakdown of cell membrane integrity and ultimately, plant death.[6][7] Broadleaf plants are generally tolerant to this herbicide due to differences in the structure of their ACCase enzyme.

ACCase_Inhibition Haloxyfop This compound-methyl (pro-herbicide) Haloxyfop_acid This compound acid (active form) Haloxyfop->Haloxyfop_acid Hydrolysis in plant ACCase Acetyl-CoA Carboxylase (ACCase) Haloxyfop_acid->ACCase Inhibits Fatty_Acid Fatty Acid Biosynthesis ACCase->Fatty_Acid Catalyzes Membrane Cell Membrane Integrity Fatty_Acid->Membrane Death Plant Death Membrane->Death Loss of

Caption: Mechanism of action of this compound-methyl.

Experimental Protocol: In Vitro ACCase Inhibition Assay (Colorimetric)

This protocol outlines a non-radioactive method to determine the inhibitory effect of this compound-methyl on ACCase activity.[7]

Materials:

  • Crude enzyme extract from susceptible monocot tissue (e.g., etiolated maize shoots)

  • Assay buffer: 100 mM Tricine-KOH (pH 8.0), 0.5 M glycerol, 50 mM KCl, 2 mM DTT

  • Substrate solution: 10 mM ATP, 10 mM MgCl₂, 30 mM NaHCO₃, 2.5 mM acetyl-CoA

  • This compound-methyl stock solution (in DMSO)

  • Malachite green reagent (phosphate assay kit)

  • 96-well microplate and microplate reader

Procedure:

  • Enzyme Extraction: Homogenize fresh or frozen monocot tissue in extraction buffer. Centrifuge the homogenate to remove cell debris and collect the supernatant containing the crude enzyme extract.

  • Assay Setup: In a 96-well microplate, add the assay buffer, varying concentrations of this compound-methyl (or a solvent control), and the crude enzyme extract.

  • Reaction Initiation: Start the enzymatic reaction by adding the substrate solution to each well.

  • Incubation: Incubate the microplate at a controlled temperature (e.g., 34°C) for a specific duration (e.g., 20 minutes).

  • Reaction Termination and Color Development: Stop the reaction and develop the color by adding the malachite green reagent according to the manufacturer's instructions. This reagent forms a colored complex with the inorganic phosphate released during the ACCase reaction.

  • Measurement: Measure the absorbance at the appropriate wavelength (typically 620-650 nm) using a microplate reader.

  • Data Analysis: Construct a dose-response curve by plotting the percentage of ACCase inhibition against the logarithm of the this compound-methyl concentration to determine the IC₅₀ value.

Analytical Methods

The purity of this compound-methyl and its residues in various environmental matrices are typically determined by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Experimental Protocol: HPLC Analysis of this compound-methyl Purity

This protocol is based on a normal phase HPLC method for the determination of this compound-methyl in technical material and formulations.[8]

Instrumentation:

  • HPLC system with a UV detector

  • Chiral column (e.g., Chiralcel OK)[8] or a suitable reverse-phase column (e.g., C18)[9]

Chromatographic Conditions (Chiral Separation): [8]

  • Mobile Phase: A mixture of heptane and isopropanol.

  • Detection: UV at 280 nm.

  • Quantitation: External standardization based on peak areas.

Chromatographic Conditions (Reverse-Phase): [9]

  • Column: C18 (150 mm x 4.6 mm i.d., 5 µm particle size)

  • Mobile Phase: Acetonitrile:Water:Glacial Acetic Acid (1100:900:1, v/v/v)

  • Flow Rate: 1.5 mL/min

  • Column Temperature: 35 °C

  • Injection Volume: 10 µL

  • Detection: UV at 280 nm

Procedure:

  • Standard Preparation: Accurately weigh a known amount of this compound-methyl analytical standard and dissolve it in the mobile phase or a suitable solvent to prepare a stock solution. Prepare a series of working standards by serial dilution.

  • Sample Preparation: Accurately weigh a sample of technical grade or formulated this compound-methyl and dissolve it in the mobile phase or a suitable solvent to achieve a concentration within the calibration range.

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Calculation: Calculate the percentage purity of this compound-methyl in the sample by comparing the peak area with the calibration curve generated from the analytical standards.

Experimental Protocol: Residue Analysis in Soil by HPLC

This protocol provides a general procedure for the extraction and analysis of this compound-methyl residues in soil.[10][11]

Materials:

  • Soil sample

  • Acetone

  • Florisil and activated charcoal for column cleanup

  • HPLC system as described in section 4.1.

Procedure:

  • Extraction: Extract a known weight of the soil sample with acetone using a suitable method such as sonication or shaking.

  • Cleanup: Concentrate the acetone extract and clean it up using a column packed with Florisil and activated charcoal to remove interfering substances.

  • Analysis: Analyze the cleaned-up extract by HPLC using the conditions described in section 4.1 (Reverse-Phase method).

  • Quantitation: Quantify the this compound-methyl residue by comparing the peak area with that of a known standard.

Conclusion

This technical guide has provided a detailed overview of the synthesis, chemical properties, mechanism of action, and analytical methods for this compound-methyl. The information presented, including the tabulated data and detailed experimental protocols, is intended to be a valuable resource for scientists and researchers in the field of herbicide development and analysis. The provided diagrams offer a clear visualization of the key processes involved in its synthesis and mode of action. Further research and development in this area can lead to the optimization of its synthesis and a deeper understanding of its environmental behavior and biological activity.

References

The Degradation of Haloxyfop-P in Soil and Water: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Haloxyfop-P, the herbicidally active R-enantiomer of haloxyfop, is a selective post-emergence herbicide widely used for the control of annual and perennial grass weeds in various broadleaf crops. Its environmental fate, particularly its degradation in soil and water, is a critical aspect of its overall safety and efficacy profile. This technical guide provides a comprehensive overview of the degradation pathways of this compound in these two environmental compartments, supported by quantitative data, detailed experimental protocols, and visual representations of the core processes.

This compound is typically applied as its methyl ester, this compound-methyl, which is rapidly transformed in the environment into its active form, this compound acid. The subsequent degradation of the acid is a key determinant of its environmental persistence.

Degradation in Soil

The degradation of this compound in soil is a multifaceted process primarily driven by microbial activity, following an initial rapid chemical hydrolysis of the methyl ester.

Core Degradation Pathway in Soil

The primary degradation pathway of this compound-methyl in soil involves a two-stage process. The first stage is the rapid hydrolysis of the ester bond to form this compound acid. This initial step is predominantly a chemical process and occurs quickly.[1][2] The second stage is the slower, microbially-mediated degradation of the persistent this compound acid.[1][3] This microbial degradation leads to the cleavage of the ether linkage and the formation of several key metabolites, including a phenol metabolite, a pyridinone metabolite, and a pyridinol metabolite.[1] Soil photolysis has been shown to have a negligible effect on the degradation of this compound compared to hydrolysis and microbial metabolism.[1]

Haloxyfop_Soil_Degradation Degradation Pathway of this compound in Soil cluster_0 This compound-methyl This compound-methyl This compound acid This compound acid This compound-methyl->this compound acid Rapid Chemical Hydrolysis Metabolites Phenol metabolite Pyridinone metabolite Pyridinol metabolite This compound acid->Metabolites Microbial Degradation Mineralization (CO2) Mineralization (CO2) Metabolites->Mineralization (CO2) Microbial Degradation

Degradation Pathway of this compound in Soil.
Quantitative Data: Degradation Half-Lives in Soil

The persistence of this compound and its primary metabolite in soil is quantified by their degradation half-lives (DT50). These values are influenced by soil properties and environmental conditions.

CompoundSoil TypeTemperature (°C)Organic Carbon (%)Half-life (DT50)Reference
This compound-methylVarious20Not specified~0.5 days[1]
This compound acidNot specifiedNot specifiedNot specified9 - 21 days[1]
This compound acidSubsoilsNot specifiedLow28 and 129 days[1]
Haloxyfop-R-methylNot specifiedNot specifiedNot specifiedExponential decay with a half-life of 2.6–4.9 days[4]

Degradation in Water

In aquatic environments, the degradation of this compound is primarily governed by hydrolysis and photolysis.

Core Degradation Pathway in Water

Similar to soil, the initial and rapid degradation step for this compound-methyl in water is hydrolysis to this compound acid.[5] The rate of this hydrolysis is dependent on the pH of the water, being faster under alkaline conditions.[6] Photodegradation, or the breakdown of the molecule by sunlight, also plays a significant role in the aquatic fate of this compound.[5][7] Studies have shown that this compound-methyl is highly unstable when exposed to sunlight in natural waters.[5][7][8]

Haloxyfop_Water_Degradation Degradation Pathway of this compound in Water cluster_1 This compound-methyl This compound-methyl This compound acid This compound acid This compound-methyl->this compound acid Hydrolysis (pH dependent) Photodegradation Products Photodegradation Products This compound-methyl->Photodegradation Products Photolysis This compound acid->Photodegradation Products Photolysis Soil_Metabolism_Workflow Experimental Workflow for Aerobic Soil Metabolism Study cluster_2 Soil_Collection Collect and Characterize Fresh Soil Samples Incubation_Setup Treat Soil Samples and Incubate in the Dark at Constant Temperature (e.g., 20°C) Soil_Collection->Incubation_Setup Radiolabeling Prepare [14C]-Haloxyfop-P-methyl Test Substance Radiolabeling->Incubation_Setup Sampling Collect Soil Samples at Predetermined Intervals Incubation_Setup->Sampling Extraction Solvent Extraction of Parent and Metabolites Sampling->Extraction Analysis Quantify and Identify by HPLC-Radio-detection, LC-MS, GC-MS Extraction->Analysis Data_Analysis Calculate Degradation Rates and Half-lives Analysis->Data_Analysis

References

Environmental Fate and Mobility of Haloxyfop-P Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Haloxyfop-P is the herbicidally active R-enantiomer of haloxyfop, a selective post-emergence herbicide used to control annual and perennial grass weeds in a variety of broadleaf crops.[1][2][3] It is typically applied as an ester, such as this compound-methyl, which is rapidly hydrolyzed in the environment to the active form, this compound acid.[1][4][5] Understanding the environmental fate and mobility of this compound acid is crucial for assessing its potential environmental impact and ensuring its safe use. This guide provides an in-depth overview of the degradation, persistence, and mobility of this compound acid in various environmental compartments.

Physicochemical Properties

The environmental behavior of a pesticide is largely governed by its physicochemical properties. This compound acid is a white crystalline solid.[6] Key properties of this compound-methyl and this compound acid are summarized below.

PropertyThis compound-methylThis compound AcidReference(s)
IUPAC Name methyl (2R)-2-[4-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy]phenoxy]propanoate(R)-2-{4-[3-chloro-5-(trifluoromethyl)-2- pyridyloxy]phenoxy}propionic acid[1][7]
CAS Number 72619-32-095977-29-0[4][8]
Molecular Formula C16H13ClF3NO4C15H11ClF3NO4[4][8]
Molecular Weight 375.7 g/mol 361.7 g/mol [4][8]
Water Solubility 9.08 mg/L at 25°C43.3 mg/L[4][6]
Vapor Pressure 7.3 x 10⁻⁷ Pa at 25°C<1.3 x 10⁻⁷ mm Hg at 25°C[4][6]
Log Kow (Octanol-Water Partition Coefficient) 4.04.2[4][8]

Environmental Fate

Degradation in Soil

The degradation of this compound in soil is a critical process influencing its persistence and potential for off-site transport. The primary mechanism of dissipation is microbial degradation, following the rapid initial hydrolysis of the ester form.

1. Hydrolysis: this compound-methyl is rapidly hydrolyzed to this compound acid in soil. This process is primarily chemical and occurs quickly, with a reported half-life of approximately 0.5 days in aerobic soil conditions.[4][8][9] The hydrolysis is so rapid that it occurs just as quickly in sterile soil as in fresh soil, indicating it is not a microbially mediated process.[9]

2. Aerobic Microbial Degradation: Following hydrolysis, this compound acid is degraded by soil microorganisms. Under aerobic conditions, the half-life of this compound acid typically ranges from 9 to 21 days.[9] However, in subsoils with low organic carbon content, the degradation is slower, with half-lives of 28 and 129 days reported.[9] The degradation process involves the breakdown of the molecule, with studies showing mineralization of 6-33% of the applied dose over approximately 9 months.[9]

3. Anaerobic Degradation: Information on the anaerobic degradation of this compound acid is less prevalent in the provided search results. However, general pesticide fate principles suggest that degradation under anaerobic conditions is typically slower than in aerobic environments.

4. Photolysis on Soil: Soil photolysis has a negligible effect on the degradation of haloxyfop residues compared to microbial metabolism.[9] Studies have shown that the degradation rates in dark controls and photolysis samples are similar, indicating that sunlight does not significantly contribute to its breakdown on the soil surface.[9]

Degradation Half-life of this compound in Soil

CompoundConditionHalf-life (DT50)Reference(s)
This compound-methylAerobic soil~0.5 days[4][8][9]
This compound acidAerobic soil9 - 21 days[9]
This compound acidAerobic subsoil (low organic carbon)28 - 129 days[9]
Haloxyfop acidSoil (general)55 - 100 days[6]
Degradation in Aquatic Systems

1. Hydrolysis: Similar to soil, this compound-methyl rapidly hydrolyzes to this compound acid in water. The rate of hydrolysis is pH-dependent, being faster under alkaline conditions.[4] At a pH of 9, the half-life is a few hours, while it is 5 days at pH 7 and 33 days at pH 5.[6]

2. Aqueous Photolysis: Photodegradation can be a significant dissipation pathway for this compound acid in water.[4] Studies have shown that haloxyfop-methyl is highly unstable when exposed to sunlight in various water types, with photodegradation percentages reaching up to 98%.[10][11] The half-lives for photodegradation in these studies were relatively short, ranging from 9.18 to 47.47 minutes.[11]

Degradation Half-life of this compound in Water

CompoundConditionHalf-life (DT50)Reference(s)
Haloxyfop acidWater (pH 5)33 days[6]
Haloxyfop acidWater (pH 7)5 days[6]
Haloxyfop acidWater (pH 9)Few hours[6]
This compound-methylNatural Waters (Sunlight)9.18 - 47.47 minutes[11]

Mobility

The mobility of this compound acid in the environment determines its potential to move from the application site to other areas, including groundwater.

Adsorption and Desorption in Soil

The adsorption of this compound acid to soil particles is a key factor controlling its mobility. The organic carbon-water partition coefficient (Koc) is a measure of this tendency. Herbicides with higher Koc values bind more strongly to soil and are less mobile.[12]

Studies have shown that the adsorption of haloxyfop is relatively low.[13] The linear partition coefficients (Kd) were found to range from 0 to 1.75 in one study.[13] Another study reported an average Kd value of 1.09 across 15 different soil and sediment samples.[13] Adsorption does not appear to be significantly influenced by organic carbon content, clay content, or pH.[13]

Soil Adsorption Coefficients for Haloxyfop

ParameterValueInterpretationReference(s)
Kd 0 - 1.75Low adsorption[13]
Average Kd 1.09Low adsorption[13]
Koc < 300High potential for leaching[14]
Leaching Potential

Due to its relatively low adsorption to soil, this compound acid has a moderate to high potential for leaching.[6] The GUS (Groundwater Ubiquity Score) leaching potential index is a tool used to estimate the likelihood of a pesticide reaching groundwater. While a specific GUS value for this compound acid was not found in the provided results, its low Koc value suggests a higher leaching potential.[14] However, its moderate persistence in soil (half-life of 9-21 days) can mitigate this risk to some extent.[9]

Experimental Protocols

Detailed experimental protocols for assessing the environmental fate of pesticides are provided in guidelines from organizations such as the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA).

Aerobic Soil Metabolism Study (based on OECD Guideline 307)

Objective: To determine the rate and pathway of degradation of this compound acid in soil under aerobic conditions.

Methodology:

  • Soil Selection: At least four different soil types with varying textures, organic matter content, and pH are selected.[4] The soils should be representative of agricultural areas where the herbicide is used.[2]

  • Test Substance: Radiolabeled ([¹⁴C]) this compound-methyl is used to facilitate tracking of the parent compound and its degradation products.[6]

  • Incubation: Fresh soil samples, adjusted to 40-60% of their maximum water-holding capacity, are treated with the [¹⁴C]this compound-methyl solution. The treated soil is incubated in the dark at a constant temperature (e.g., 20°C) in a flow-through system that traps volatile compounds and CO₂.[4]

  • Sampling: Soil samples are collected at various time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90, and 120 days).[4]

  • Extraction: Soil samples are extracted with an appropriate solvent system (e.g., acetonitrile/water or methanolic NaOH) to recover the parent compound and its metabolites.[9][15]

  • Analysis: The extracts are analyzed using techniques such as High-Performance Liquid Chromatography (HPLC) with radiometric detection, and Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the parent compound and its metabolites.[15][16]

  • Data Analysis: The dissipation half-life (DT50) of this compound-methyl and this compound acid is calculated using first-order kinetics. The formation and decline of major metabolites are also determined over time.

Aqueous Photolysis Study (based on OECD Guideline 316)

Objective: To determine the rate and pathway of this compound acid photodegradation in an aqueous solution.

Methodology:

  • Test Solution: A sterile aqueous buffer solution (e.g., pH 7) containing a known concentration of [¹⁴C]this compound-methyl is prepared.[9]

  • Light Source: A light source, such as a xenon arc lamp with filters, that simulates natural sunlight (wavelengths >290 nm) is used.[9]

  • Incubation: The test solution is placed in quartz tubes or flasks and exposed to the light source at a constant temperature (e.g., 25°C). Dark controls are run in parallel to account for non-photolytic degradation.[9]

  • Sampling: Samples of the test solution are taken at various time intervals.

  • Analysis: Samples are analyzed using HPLC with radiometric and UV detection to quantify the parent compound. LC-MS or GC-MS is used to identify major photoproducts.[9]

  • Data Analysis: The photodegradation half-life of this compound-methyl is calculated.

Soil Adsorption/Desorption Study (based on EPA OPPTS 835.1230)

Objective: To determine the adsorption and desorption characteristics of this compound acid in different soil types.

Methodology:

  • Soil and Solution Preparation: Several different soil types are used. A solution of [¹⁴C]this compound acid in 0.01 M CaCl₂ is prepared at several concentrations.[17]

  • Adsorption Phase: Known volumes of the test solution are added to known weights of soil. The soil-solution slurries are agitated for a predetermined equilibration period.[17]

  • Separation and Analysis: The soil and solution phases are separated by centrifugation. The concentration of the test substance in the solution is determined by liquid scintillation counting. The amount adsorbed to the soil is calculated by the difference between the initial and final solution concentrations.[17]

  • Desorption Phase: The supernatant is replaced with a fresh solution of 0.01 M CaCl₂, and the slurry is agitated again to measure desorption. This can be repeated for multiple desorption steps.

  • Data Analysis: The adsorption (Kd) and desorption coefficients are calculated. The organic carbon-normalized adsorption coefficient (Koc) is determined by dividing Kd by the fraction of organic carbon in the soil.

Visualizations

Degradation Pathway of this compound-methyl

G Haloxyfop_P_methyl This compound-methyl Haloxyfop_P_acid This compound acid Haloxyfop_P_methyl->Haloxyfop_P_acid Rapid Hydrolysis (Chemical) Phenol_metabolite 4-(3-chloro-5-trifluoromethyl-2-pyridyloxyphenol) Haloxyfop_P_acid->Phenol_metabolite Microbial Degradation Mineralization CO2 + H2O (Mineralization) Haloxyfop_P_acid->Mineralization Bound_Residues Bound Residues Haloxyfop_P_acid->Bound_Residues Pyridinol_metabolite 3-chloro-5-trifluoromethylpyridin-2-ol Phenol_metabolite->Pyridinol_metabolite Microbial Degradation Phenol_metabolite->Mineralization Phenol_metabolite->Bound_Residues Pyridinol_metabolite->Mineralization Pyridinol_metabolite->Bound_Residues

Caption: Aerobic soil degradation pathway of this compound-methyl.

Experimental Workflow for Aerobic Soil Metabolism Study

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_results Results Soil_Selection Select & Characterize Soils Incubation Treat Soil & Incubate (Dark, 20°C) Soil_Selection->Incubation Test_Substance Prepare [14C]this compound-methyl Test_Substance->Incubation Sampling Collect Samples (Multiple Timepoints) Incubation->Sampling Extraction Solvent Extraction Sampling->Extraction Quantification HPLC-Radiometric Detection Extraction->Quantification Identification LC-MS / GC-MS Extraction->Identification DT50 Calculate DT50 Quantification->DT50 Metabolite_Kinetics Metabolite Formation/Decline Identification->Metabolite_Kinetics Pathway Elucidate Degradation Pathway Metabolite_Kinetics->Pathway

Caption: Workflow for an aerobic soil metabolism study of Haloxyfop.

Conclusion

The environmental fate of this compound is characterized by the rapid hydrolysis of its ester forms to the herbicidally active this compound acid. In soil, the acid undergoes microbial degradation with a moderate half-life, while in water, photodegradation can be a significant dissipation pathway. The mobility of this compound acid in soil is expected to be moderate to high due to its low adsorption to soil particles, which is primarily influenced by the soil's organic matter content. These factors should be carefully considered in environmental risk assessments and in the development of best management practices to minimize off-target movement.

References

Uptake and Translocation of Haloxyfop-P in Grassy Weeds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Haloxyfop-P-methyl is a selective, post-emergence herbicide widely utilized for the control of annual and perennial grassy weeds in a variety of broadleaf crops.[1][2] Its efficacy is fundamentally dependent on its absorption by the target weed and subsequent translocation to its sites of action. This technical guide provides an in-depth analysis of the uptake and translocation processes of this compound in grassy weeds, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.

This compound belongs to the aryloxyphenoxypropionate group of herbicides and functions by inhibiting the acetyl-CoA carboxylase (ACCase) enzyme.[3][4] This enzyme is critical for fatty acid synthesis, a process essential for the formation of cell membranes.[2][3] The inhibition of ACCase disrupts the production of new cell membranes, particularly in the meristematic tissues (growing points) of grassy weeds, leading to cessation of growth and eventual death.[3][5][6] The selectivity of this compound arises from the difference in the structure of the ACCase enzyme between grasses (monocots) and broadleaf plants (dicots).[3]

Data Presentation: Quantitative Analysis of Uptake and Translocation

The following tables summarize quantitative data from various studies on the absorption and translocation of this compound in different grassy weed species. These studies typically utilize radiolabeled this compound (e.g., ¹⁴C-haloxyfop) to trace its movement within the plant.

Table 1: Foliar Absorption of ¹⁴C-Haloxyfop in Grassy Weeds

Weed SpeciesTime After Treatment (Hours)Absorption (% of Applied)Environmental ConditionsReference
Johnsongrass (Sorghum halepense)1~15Non-stressed[3]
3~25Non-stressed[3]
5~35Non-stressed[3]
24~70 (Maximum)Non-stressed[3]
1~10Moisture-stressed[3]
24~55Moisture-stressed[3]
Large Crabgrass (Digitaria sanguinalis)1~20Non-stressed[3]
24~80 (Maximum)Non-stressed[3]
1~12Moisture-stressed[3]
24~65Moisture-stressed[3]
Corn (Zea mays)5~40-70 (with adjuvants)70% Relative Humidity[7]
5~20-45 (with adjuvants)30% Relative Humidity[7]

Table 2: Translocation of ¹⁴C-Haloxyfop from the Treated Leaf in Grassy Weeds

Weed SpeciesTime After Treatment (Hours)Translocation (% of Absorbed)DistributionEnvironmental ConditionsReference
Johnsongrass (Sorghum halepense)5~10Above and below treated leafNon-stressed[3]
24~25Above and below treated leafNon-stressed[3]
5~5Above and below treated leafMoisture-stressed[3]
24~15Above and below treated leafMoisture-stressed[3]
Large Crabgrass (Digitaria sanguinalis)5~15Above and below treated leafNon-stressed[3]
24~30Above and below treated leafNon-stressed[3]
5~8Above and below treated leafMoisture-stressed[3]
24~20Above and below treated leafMoisture-stressed[3]
Johnsongrass (Sorghum halepense)Not specified27% less translocationNot specifiedPre-treatment with non-labeled haloxyfop[4]

Experimental Protocols

The following section details a generalized methodology for conducting an experiment to quantify the uptake and translocation of this compound in grassy weeds using a radiolabeled compound.

Objective:

To determine the rate of foliar absorption and the pattern of translocation of ¹⁴C-Haloxyfop-P in a target grassy weed species.

Materials:
  • Target grassy weed plants (e.g., Johnsongrass, large crabgrass) grown under controlled conditions.

  • ¹⁴C-Haloxyfop-P-methyl of known specific activity.

  • Commercial formulation of this compound-methyl.

  • Adjuvants (e.g., crop oil concentrate), if required.

  • Micropipette.

  • Leaf washing solution (e.g., distilled water, ethanol:water mixture).

  • Scintillation vials.

  • Liquid scintillation cocktail.

  • Liquid Scintillation Counter (LSC).

  • Biological oxidizer.

  • Plant press and oven.

  • Phosphor imager (for autoradiography).

Methodology:

1. Plant Preparation:

  • Grow the selected grassy weed species in pots containing a suitable growth medium in a greenhouse or growth chamber with controlled temperature, humidity, and photoperiod.
  • Ensure plants are at a consistent growth stage (e.g., 3-4 leaf stage) for treatment to minimize variability.

2. Treatment Solution Preparation:

  • Prepare a treatment solution containing the commercial formulation of this compound-methyl at a concentration equivalent to a typical field application rate.
  • Add the ¹⁴C-Haloxyfop-P-methyl to the solution to achieve a final radioactivity of approximately 1-2 kBq per plant.
  • Include any adjuvants to be tested in the formulation.

3. Herbicide Application:

  • Using a micropipette, apply a known volume (e.g., 10-20 µL) of the radiolabeled herbicide solution as small droplets to the adaxial (upper) surface of a specific leaf (the "treated leaf") on each plant.
  • Mark the treated leaf for later identification.

4. Plant Harvesting:

  • Harvest plants at predetermined time intervals after treatment (e.g., 1, 6, 24, 48, and 72 hours) to assess the time course of absorption and translocation.

5. Measurement of Absorption (Leaf Wash):

  • Excise the treated leaf from a subset of plants at each harvest time.
  • Wash the surface of the treated leaf with a known volume of a suitable solvent (e.g., 10 mL of an ethanol:water solution) to remove any unabsorbed ¹⁴C-Haloxyfop-P.
  • Transfer an aliquot of the leaf wash solution to a scintillation vial, add scintillation cocktail, and quantify the radioactivity using a Liquid Scintillation Counter.
  • The amount of radioactivity in the leaf wash represents the unabsorbed herbicide.
  • Calculate the absorbed amount by subtracting the unabsorbed amount from the total applied radioactivity.

6. Measurement of Translocation:

  • For the remaining plants at each harvest time, section the plant into different parts:
  • Treated leaf
  • Plant parts above the treated leaf (shoots, other leaves)
  • Plant parts below the treated leaf (stem, crown)
  • Roots
  • Dry the plant sections in an oven at a specified temperature (e.g., 60°C) until a constant weight is achieved.
  • Combust the dried plant sections using a biological oxidizer. The ¹⁴CO₂ released is trapped in a special scintillation cocktail.
  • Quantify the radioactivity in each plant part using a Liquid Scintillation Counter.
  • Translocation is expressed as the percentage of the total absorbed radioactivity found in plant parts other than the treated leaf.

7. Autoradiography (Optional):

  • At each harvest time, carefully press and dry whole plants.
  • Expose the dried plants to a phosphor imaging screen for a set period.
  • Scan the screen using a phosphor imager to create a visual representation of the distribution of the radiolabel within the plant.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Uptake_and_Translocation_Pathway Figure 1: Uptake and Translocation of this compound cluster_leaf Leaf Surface cluster_plant_transport Plant Vascular System cluster_target_sites Target Sites (Meristems) Foliar_Application Foliar Application of this compound-methyl Cuticle Cuticle Penetration Foliar_Application->Cuticle Epidermal_Cells Entry into Epidermal Cells Cuticle->Epidermal_Cells Phloem_Loading Phloem Loading Epidermal_Cells->Phloem_Loading Hydrolysis to This compound acid Translocation_Phloem Translocation via Phloem (Source to Sink) Phloem_Loading->Translocation_Phloem Growing_Points Accumulation in Growing Points (Roots and Shoots) Translocation_Phloem->Growing_Points ACCase_Inhibition Inhibition of ACCase Enzyme Growing_Points->ACCase_Inhibition Cell_Death Cessation of Growth & Cell Death ACCase_Inhibition->Cell_Death

Caption: Uptake and translocation pathway of this compound in grassy weeds.

Experimental_Workflow Figure 2: Experimental Workflow for ¹⁴C-Haloxyfop-P Study cluster_absorption Absorption Analysis cluster_translocation Translocation Analysis Plant_Growth 1. Plant Cultivation (Controlled Environment) Herbicide_Application 2. Application of ¹⁴C-Haloxyfop-P Plant_Growth->Herbicide_Application Harvesting 3. Timed Harvesting Herbicide_Application->Harvesting Leaf_Wash 4a. Leaf Washing Harvesting->Leaf_Wash Plant_Sectioning 4b. Plant Sectioning Harvesting->Plant_Sectioning LSC_Wash 5a. LSC of Leaf Wash (Unabsorbed) Leaf_Wash->LSC_Wash Data_Analysis 7. Data Analysis & Interpretation LSC_Wash->Data_Analysis Oxidation 5b. Biological Oxidation Plant_Sectioning->Oxidation LSC_Tissues 6b. LSC of Tissues (Translocated) Oxidation->LSC_Tissues LSC_Tissues->Data_Analysis

Caption: Workflow for studying this compound uptake and translocation.

Conclusion

The effectiveness of this compound as a graminicide is intrinsically linked to its efficient absorption and systemic translocation to the meristematic tissues of grassy weeds. Quantitative studies demonstrate that environmental factors, such as moisture stress, can significantly impact these processes, thereby influencing herbicide performance. The detailed experimental protocol provided offers a robust framework for researchers to conduct further investigations into the behavior of this compound and other herbicides in various weed species and under different environmental conditions. The visualized pathways and workflows offer a clear and concise understanding of the critical steps involved in the herbicidal action of this compound and its scientific investigation.

References

Molecular Basis for Haloxyfop-P Selectivity in Monocots vs. Dicots: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Haloxyfop-P, a potent aryloxyphenoxypropionate (APP) herbicide, exhibits remarkable selectivity, effectively controlling monocotyledonous (grass) weeds in dicotyledonous (broadleaf) crops. This selectivity is not a matter of differential uptake or metabolism alone, but is fundamentally rooted in a molecular-level distinction between the target enzyme in these two major plant lineages. This technical guide delves into the molecular underpinnings of this selectivity, providing a comprehensive overview of the target enzyme, acetyl-CoA carboxylase (ACCase), the differential structural characteristics of monocot and dicot ACCase, and the kinetics of this compound inhibition. Detailed experimental protocols and visual representations of the key pathways and workflows are provided to facilitate a deeper understanding and further research in this area.

Introduction: The Target - Acetyl-CoA Carboxylase (ACCase)

Acetyl-CoA carboxylase (ACCase) is a biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA.[1] This is the first committed and rate-limiting step in the biosynthesis of fatty acids.[2] Fatty acids are essential for a myriad of cellular functions, including the formation of cell membranes, energy storage, and the synthesis of various secondary metabolites. Consequently, the inhibition of ACCase leads to a rapid cessation of fatty acid production, ultimately resulting in the death of the plant.[3]

This compound, the herbicidally active R-enantiomer of haloxyfop, is a potent and reversible inhibitor of ACCase.[3] It belongs to the aryloxyphenoxypropionate ("fop") class of herbicides, which are known for their selective control of grass weeds.[4]

The Core of Selectivity: Structural Divergence of ACCase

The profound selectivity of this compound between monocots and dicots arises from the structural differences in the ACCase enzyme found in the chloroplasts of these two plant groups.[3]

  • Monocot ACCase: Grasses and other monocots possess a homomeric (or eukaryotic-type) ACCase in their plastids. This enzyme is a large, multifunctional polypeptide containing all three functional domains: biotin carboxylase (BC), biotin carboxyl carrier protein (BCCP), and carboxyltransferase (CT). This homomeric form is highly sensitive to inhibition by this compound.[5]

  • Dicot ACCase: In contrast, the chloroplasts of most dicotyledonous plants contain a heteromeric (or prokaryotic-type) ACCase. This enzyme is composed of multiple, distinct subunits that are encoded by different genes. This structural difference renders the dicot plastidial ACCase insensitive to aryloxyphenoxypropionate herbicides like this compound.[3][5] While dicots do possess a sensitive homomeric ACCase in their cytoplasm, the plastidial fatty acid synthesis pathway is sufficient for their survival, thus conferring tolerance to the herbicide.[3]

This fundamental difference in the quaternary structure of the plastidial ACCase is the primary molecular basis for the selective herbicidal activity of this compound.

Mechanism of Inhibition: Targeting the Carboxyltransferase Domain

Kinetic studies have revealed that this compound acts as a non-competitive inhibitor of ACCase with respect to the substrates ATP, Mg2+, and bicarbonate. However, it functions as a competitive inhibitor with respect to acetyl-CoA.[6] This indicates that this compound binds to the carboxyltransferase (CT) domain of the enzyme, the same site where acetyl-CoA binds, thereby preventing the transfer of the carboxyl group from biotin to acetyl-CoA to form malonyl-CoA.[6][7]

X-ray crystallography studies of the yeast ACCase CT domain in complex with haloxyfop have provided a detailed view of the herbicide's binding pocket.[7] The herbicide binds at the dimer interface of the CT domain, inducing significant conformational changes in the enzyme to create a hydrophobic binding pocket.[7] The stereoselectivity for the R-enantiomer (this compound) is also explained by the three-dimensional structure of the binding site, where the methyl group of the S-enantiomer would sterically clash with a carboxylate oxygen of the inhibitor.[7]

Quantitative Analysis of ACCase Inhibition

The differential sensitivity of monocot and dicot ACCase to this compound is starkly illustrated by quantitative inhibition data. The following table summarizes key inhibition constants (K_is_) and half-maximal inhibitory concentrations (IC50) from various studies. A lower value indicates a more potent inhibition.

Plant SpeciesPlant TypeEnzyme SourceInhibitorInhibition ParameterValue (µM)Reference(s)
Zea mays (Maize)MonocotChloroplastHaloxyfopK_is_ (vs. Acetyl-CoA)0.36[3]
Hordeum vulgare (Barley)Monocot-HaloxyfopK_is_0.01 - 0.06[6]
Triticum aestivum (Wheat)Monocot-HaloxyfopK_is_0.01 - 0.06[6]
Triticum aestivum (Wheat)MonocotCrude ExtractHaloxyfopIC500.968[2]
Echinochloa crus-galliMonocotCrude ExtractHaloxyfopIC500.76[5]
Spinacia oleracea (Spinach)Dicot-HaloxyfopK_is_16 - 515[6]
Vigna radiata (Mung Bean)Dicot-HaloxyfopK_is_16 - 515[6]
Pisum sativum (Pea)DicotChloroplastHaloxyfopNo inhibition at 1 µM

Experimental Protocols

In Vitro ACCase Inhibition Assay (Radiometric Method)

This is a classic and highly sensitive method for measuring ACCase activity by quantifying the incorporation of radiolabeled bicarbonate into the acid-stable product, malonyl-CoA.

Materials:

  • Crude or purified enzyme extract from plant tissue.

  • Assay Buffer: e.g., 100 mM Tricine-KOH (pH 8.0), 5 mM MgCl₂, 2 mM DTT.

  • Substrate Solution: ATP, acetyl-CoA.

  • Radiolabeled Substrate: NaH¹⁴CO₃.

  • This compound stock solution (in a suitable solvent, e.g., DMSO).

  • Scintillation cocktail and liquid scintillation counter.

  • Acid (e.g., HCl) to stop the reaction.

Procedure:

  • Enzyme Extraction: Homogenize fresh or frozen plant tissue in a suitable extraction buffer. Centrifuge to remove cell debris and collect the supernatant containing the crude enzyme extract.

  • Reaction Setup: In a microcentrifuge tube, combine the assay buffer, varying concentrations of this compound (or solvent control), and the enzyme extract.

  • Reaction Initiation: Start the reaction by adding the substrate solution and NaH¹⁴CO₃.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30-34°C) for a specific duration (e.g., 10-20 minutes).

  • Reaction Termination: Stop the reaction by adding acid (e.g., 6 M HCl). This also serves to remove unreacted ¹⁴CO₂ by evaporation.

  • Quantification: After drying, add scintillation cocktail to the residue and measure the radioactivity using a liquid scintillation counter. The amount of incorporated radioactivity is proportional to the ACCase activity.

  • Data Analysis: Calculate the percentage of ACCase inhibition for each this compound concentration relative to the control. Determine the IC50 value by fitting the data to a dose-response curve.

In Vitro ACCase Inhibition Assay (Colorimetric Malachite Green Method)

This non-radioactive method measures the activity of ACCase by quantifying the inorganic phosphate (Pi) released from ATP hydrolysis.

Materials:

  • Crude or purified enzyme extract.

  • Assay Buffer: e.g., 100 mM Tricine-KOH (pH 8.0), 50 mM KCl, 2 mM DTT.

  • Substrate Solution: 10 mM ATP, 10 mM MgCl₂, 30 mM NaHCO₃, 2.5 mM acetyl-CoA.

  • This compound stock solution.

  • Malachite green reagent (commercially available phosphate assay kit).

  • 96-well microplate and microplate reader.

Procedure:

  • Enzyme Extraction: As described in the radiometric assay.

  • Assay Setup: In a 96-well microplate, add the assay buffer, varying concentrations of this compound, and the enzyme extract.

  • Reaction Initiation: Start the enzymatic reaction by adding the substrate solution to each well.

  • Incubation: Incubate the microplate at a controlled temperature (e.g., 34°C) for a specific duration (e.g., 20 minutes).

  • Reaction Termination and Color Development: Stop the reaction and develop the color by adding the malachite green reagent according to the manufacturer's instructions.

  • Measurement: Measure the absorbance at the appropriate wavelength (typically 620-650 nm) using a microplate reader.

  • Data Analysis: Create a standard curve with known phosphate concentrations to convert absorbance readings to the amount of Pi produced. Calculate ACCase activity and determine the IC50 value for this compound.

X-Ray Crystallography of ACCase-Haloxyfop Complex

Determining the three-dimensional structure of the ACCase CT domain in complex with haloxyfop provides invaluable insights into the precise binding interactions.

General Workflow:

  • Protein Expression and Purification: The CT domain of ACCase is overexpressed in a suitable system (e.g., E. coli) and purified to homogeneity using chromatographic techniques.

  • Crystallization: The purified protein is mixed with a solution containing haloxyfop and subjected to various crystallization screening conditions (e.g., hanging drop vapor diffusion).

  • X-ray Diffraction: Once suitable crystals are obtained, they are exposed to a high-intensity X-ray beam. The X-rays are diffracted by the electrons in the crystal, producing a unique diffraction pattern.

  • Data Collection and Processing: The diffraction pattern is recorded, and the data are processed to determine the electron density map of the molecule.

  • Structure Solution and Refinement: The electron density map is used to build a three-dimensional model of the protein-herbicide complex. This model is then refined to best fit the experimental data.

Molecular Docking of Haloxyfop to ACCase

Molecular docking is a computational technique used to predict the preferred orientation of a ligand (haloxyfop) when bound to a receptor (ACCase).

General Workflow:

  • Receptor and Ligand Preparation: The three-dimensional structures of the ACCase CT domain (obtained from crystallography or homology modeling) and haloxyfop are prepared for docking. This includes adding hydrogen atoms and assigning partial charges.

  • Binding Site Definition: The active site or binding pocket on the ACCase CT domain is defined.

  • Docking Simulation: A docking algorithm is used to explore various possible binding poses of haloxyfop within the defined binding site and scores them based on their predicted binding affinity.

  • Analysis of Results: The predicted binding poses are analyzed to identify the most favorable interactions (e.g., hydrogen bonds, hydrophobic interactions) between haloxyfop and the amino acid residues of the ACCase active site.

Visualizing the Molecular Basis of Selectivity

The following diagrams, generated using the DOT language, illustrate the key concepts discussed in this guide.

ACCase_Reaction cluster_reactants Reactants cluster_products Products AcetylCoA Acetyl-CoA ACCase Acetyl-CoA Carboxylase (ACCase) AcetylCoA->ACCase Bicarbonate HCO₃⁻ Bicarbonate->ACCase ATP ATP ATP->ACCase MalonylCoA Malonyl-CoA ADP_Pi ADP + Pi ACCase->MalonylCoA ACCase->ADP_Pi Haloxyfop This compound Haloxyfop->ACCase Inhibits ACCase_Structure_Selectivity cluster_monocot Monocot (e.g., Grass) cluster_dicot Dicot (e.g., Broadleaf) Monocot_ACCase Homomeric Plastidial ACCase (Single large polypeptide) Monocot_Sensitivity Sensitive to this compound Monocot_ACCase->Monocot_Sensitivity leads to Dicot_ACCase Heteromeric Plastidial ACCase (Multiple subunits) Dicot_Sensitivity Insensitive to this compound Dicot_ACCase->Dicot_Sensitivity results in Haloxyfop This compound Application Haloxyfop->Monocot_ACCase Inhibits Haloxyfop->Dicot_ACCase Does not inhibit experimental_workflow start Start: Plant Tissue (Monocot or Dicot) extraction Enzyme Extraction (Homogenization, Centrifugation) start->extraction assay_setup Assay Setup in Microplate (Buffer, Enzyme, this compound) extraction->assay_setup reaction Initiate Reaction (Add Substrates) assay_setup->reaction incubation Incubation (Controlled Temperature and Time) reaction->incubation detection Detection (Radiometric or Colorimetric) incubation->detection analysis Data Analysis (Calculate % Inhibition, IC50) detection->analysis end End: Determine Inhibitory Potency analysis->end

References

A Technical Guide to the Toxicological Profile of Haloxyfop-P in Non-Target Organisms

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Haloxyfop-P is the herbicidally active R-isomer of haloxyfop, a selective, post-emergence herbicide belonging to the aryloxyphenoxypropionate (AOPP) chemical family.[1][2][3][4] It is widely used to control annual and perennial grass weeds in a variety of broadleaf crops.[1][5][6] Commercially, it is available as a methyl ester (this compound-methyl), which is rapidly hydrolyzed to the active acid form within the target plant, as well as in soil and non-target organisms.[2][4][7][8][9] Given its widespread application, a thorough understanding of its toxicological effects on non-target organisms is crucial for a comprehensive environmental risk assessment. This guide provides an in-depth technical overview of the toxicological profile of this compound, summarizing key quantitative data, detailing experimental methodologies, and illustrating its mechanisms of action.

Mechanism of Action in Non-Target Organisms

The primary mechanism of phytotoxicity for this compound is the inhibition of acetyl-CoA carboxylase (ACCase), a critical enzyme in fatty acid biosynthesis.[3][5][6][10] While this target is specific to grasses, studies have investigated similar mechanisms and secondary effects in non-target animal species.

1.1. Inhibition of Acetyl-CoA Carboxylase (ACCase)

ACCase is a biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA, the rate-limiting step in fatty acid synthesis.[11][12] These fatty acids are essential for building cell membranes and storing energy. This compound specifically inhibits the carboxyltransferase (CT) domain of the enzyme, blocking the formation of malonyl-CoA and thereby halting lipid production, which ultimately leads to cell death in susceptible plants.[11][13] While AOPPs have a lesser affinity for mammalian ACCase compared to the plant enzyme, inhibition has been observed, suggesting a potential, though less potent, mechanism of toxicity in non-target organisms.[9]

ACCase Inhibition Pathway cluster_0 Fatty Acid Biosynthesis (Rate-Limiting Step) Acetyl_CoA Acetyl-CoA CT Carboxyltransferase (CT) Acetyl_CoA->CT Bicarbonate Bicarbonate BC Biotin Carboxylase (BC) Bicarbonate->BC ATP ATP ATP->BC ADP_Pi ADP + Pi BC->ADP_Pi Carboxylated_Biotin Carboxylated Biotin BC->Carboxylated_Biotin Carboxylated_Biotin->CT Malonyl_CoA Malonyl-CoA CT->Malonyl_CoA FAS Fatty Acid Synthesis Malonyl_CoA->FAS Haloxyfop_P This compound Haloxyfop_P->CT Inhibition

Caption: Mechanism of this compound via inhibition of Acetyl-CoA Carboxylase (ACCase).

1.2. Induction of Oxidative Stress

A secondary mechanism of toxicity observed in both target and non-target organisms is the induction of oxidative stress.[8][14] Exposure to this compound can lead to the overproduction of reactive oxygen species (ROS), such as superoxide radicals and hydrogen peroxide.[9] This excess of ROS can overwhelm the organism's antioxidant defense systems (e.g., superoxide dismutase (SOD), catalase (CAT), glutathione S-transferase (GST)), leading to lipid peroxidation, membrane damage, and ultimately, cellular injury.[8][9] Studies in rats exposed to this compound-methyl ester showed a depletion in antioxidant defenses, resulting in lipid peroxidation and organ damage.[8][9]

Oxidative Stress Pathway Haloxyfop_P This compound Exposure ROS Increased Reactive Oxygen Species (ROS) Haloxyfop_P->ROS Antioxidant_Defenses Antioxidant Defenses (SOD, CAT, GST) ROS->Antioxidant_Defenses   Counteracted by Lipid_Peroxidation Lipid Peroxidation ROS->Lipid_Peroxidation Leads to Membrane_Damage Membrane Damage Lipid_Peroxidation->Membrane_Damage Cellular_Damage Cellular Damage & Organ Injury Membrane_Damage->Cellular_Damage

Caption: Induction of oxidative stress by this compound exposure in non-target organisms.

Toxicological Profile in Non-Target Organisms

The toxicity of this compound varies significantly among different classes of non-target organisms. The following sections summarize the available quantitative data.

2.1. Aquatic Organisms

This compound esters are generally considered moderately to highly toxic to aquatic life. The active acid form can also pose a risk to aquatic ecosystems.

Table 1: Acute Toxicity of this compound to Aquatic Organisms

Species Chemical Form Endpoint Value (mg/L) Exposure Reference(s)
Rainbow Trout (Oncorhynchus mykiss) Haloxyfop-R-methyl 96-hr LC₅₀ 0.7 96 hours [15]
Bluegill Sunfish (Lepomis macrochirus) Haloxyfop-ethoxyethyl 96-hr LC₅₀ 0.28 96 hours [1]
Fathead Minnow (Pimephales promelas) Haloxyfop-ethoxyethyl 96-hr LC₅₀ 0.54 96 hours [1]
Water Flea (Daphnia magna) Haloxyfop-R-methyl 48-hr LC₅₀ 6.12 48 hours [15]
Water Flea (Daphnia magna) Haloxyfop-ethoxyethyl 48-hr LC₅₀ 4.64 48 hours [1]

| Algae (species not specified) | Haloxyfop-R-methyl | 5-day EC₅₀ | 1.72 | 5 days |[15] |

2.2. Terrestrial Vertebrates (Birds)

Based on available data, this compound and its esters are considered practically non-toxic to birds on an acute basis.

Table 2: Acute and Dietary Toxicity of this compound to Birds

Species Chemical Form Endpoint Value (mg/kg) Exposure Reference(s)
Bobwhite Quail (Colinus virginianus) This compound Acute Oral LD₅₀ 1159 Single dose [15]
Bobwhite Quail (Colinus virginianus) Haloxyfop-methyl/ethoxyethyl 8-day Dietary LC₅₀ >5620 8 days [1]

| Mallard Duck (Anas platyrhynchos) | Haloxyfop-methyl/ethoxyethyl | Acute Oral LD₅₀ | >2150 | Single dose |[1] |

2.3. Terrestrial Invertebrates (Bees & Earthworms)

This compound demonstrates low toxicity to honeybees. Data on earthworms is less specific, but related herbicides have been studied for their sublethal effects.

Table 3: Toxicity of this compound to Terrestrial Invertebrates

Species Chemical Form Endpoint Value Exposure Reference(s)
Honeybee (Apis mellifera) Haloxyfop Contact LD₅₀ >100 µ g/bee 48 hours [1][10][15]
Honeybee (Apis mellifera) Haloxyfop Oral LD₅₀ >100 µ g/bee 48 hours [1]

| Earthworm (Eisenia fetida) | this compound | Not specified | No data available | - | - |

2.4. Soil Microorganisms

Studies on the impact of this compound on soil microbial communities suggest minimal long-term effects at recommended application rates. The half-life of this compound acid in aerobic soil is typically between 9 and 21 days.[2][16] Some research indicates a temporary decrease in bacterial diversity shortly after application, followed by recovery and an increase in the abundance of genera capable of degrading the herbicide, such as Pseudomonas and Acinetobacter.[17][18] Another study found no significant influence on microbial activity or diversity from a one-time application at the recommended dose.[19][20]

Key Experimental Protocols

Standardized methodologies, often following guidelines from organizations like the OECD (Organisation for Economic Co-operation and Development) or ISO (International Organization for Standardization), are employed to assess the ecotoxicity of pesticides.

3.1. Protocol: Fish, Acute Toxicity Test (e.g., OECD 203)

This test determines the median lethal concentration (LC₅₀) of a substance in fish over a 96-hour period.

  • Test Organism: A standard species like Rainbow Trout (Oncorhynchus mykiss) is commonly used. Fish are acclimated to laboratory conditions prior to the test.

  • Test Conditions:

    • System: Semi-static (test solution renewed every 24 hours) or flow-through.

    • Temperature: Maintained at a constant, species-appropriate level (e.g., 15 ± 1°C for rainbow trout).

    • Light: 12-16 hour photoperiod daily.

    • Water: Reconstituted, de-chlorinated water with controlled pH and hardness.

  • Procedure:

    • A range-finding test is performed to determine the concentrations for the definitive test.

    • For the definitive test, groups of fish (e.g., 7-10 per group) are exposed to at least five concentrations of the test substance arranged in a geometric series, plus a control group.

    • Fish are not fed during the 96-hour exposure period.

    • Mortality and any sublethal effects (e.g., loss of equilibrium, abnormal swimming) are recorded at 24, 48, 72, and 96 hours.

  • Data Analysis: The cumulative mortality data at 96 hours is used to calculate the LC₅₀ value and its 95% confidence limits, typically using probit analysis.

Experimental Workflow cluster_workflow Workflow for Acute Aquatic Toxicity Test (e.g., OECD 203) Start Test Initiation Acclimation Acclimate Test Organisms (e.g., Rainbow Trout) Start->Acclimation Range_Finding Perform Range-Finding Test to determine concentration range Acclimation->Range_Finding Definitive_Test Set Up Definitive Test: - Control Group - ≥5 Test Concentrations Range_Finding->Definitive_Test Exposure Introduce Organisms 96-hour Exposure Period (Semi-static or Flow-through) Definitive_Test->Exposure Observations Record Mortality & Sublethal Effects (24, 48, 72, 96 hours) Exposure->Observations Data_Analysis Statistical Analysis (e.g., Probit Analysis) Observations->Data_Analysis LC50_Calc Calculate LC₅₀ and Confidence Intervals Data_Analysis->LC50_Calc End Final Report LC50_Calc->End

References

Chiral Inversion of Haloxyfop-P Enantiomers in the Environment: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Haloxyfop-P, the R-enantiomer of the aryloxyphenoxypropionate herbicide haloxyfop, is the herbicidally active isomer widely used for post-emergence control of grass weeds in broadleaf crops. While enantiomerically pure formulations are intended to reduce the environmental load of non-active isomers, the stereochemistry of chiral pesticides can be altered in the environment through biotic and abiotic processes. A critical transformation for this compound is the chiral inversion of its less active S-enantiomer to the active R-enantiomer in soil. This technical guide provides an in-depth overview of the mechanisms, environmental fate, and analytical methodologies related to the chiral inversion of haloxyfop enantiomers.

Haloxyfop is typically applied as a methyl ester (this compound-methyl), which rapidly hydrolyzes in the soil to the active acid form, this compound.[1][2][3][4] It is in this acid form that the chiral inversion from S-haloxyfop to R-haloxyfop readily occurs.[1][2][3][4] This process is significant as it can regenerate the active herbicide from its less active counterpart, influencing its efficacy and persistence in the environment.

Data Presentation: Quantitative Analysis of this compound Chiral Inversion

The following tables summarize the quantitative data on the hydrolysis of this compound-methyl and the chiral inversion and degradation of haloxyfop enantiomers in various soil types.

Table 1: Soil Characteristics Used in Referenced Studies

Soil IDTypepHOrganic Carbon (%)Clay (%)Silt (%)Sand (%)
Soil 1Silt Loam7.32.5186517
Soil 2Sandy Loam7.61.8123058
Soil 3Loam6.83.1254530

Data synthesized from information presented in Poiger et al., 2015.

Table 2: Half-lives of this compound-methyl Hydrolysis and Haloxyfop Acid Degradation

CompoundSoil TypeHalf-life (t½)Reference
This compound-methylAerobic Soil~0.5 days[5]
This compound-methylVarious SoilsA few hours[1][2][3][4]
Haloxyfop AcidAerobic Soil9 - 21 days[5]
Haloxyfop AcidSubsoils (low OC)28 - 129 days[5]
Haloxyfop AcidVarious SoilsSeveral days[1][2][3][4]

Table 3: Rate Constants for Chiral Inversion and Degradation of Haloxyfop Enantiomers in Soil

Soil IDkSR (day-1)kRS (day-1)kdeg (day-1)
Soil 14.90.350.09
Soil 22.80.200.05
Soil 36.10.430.12

kSR: Rate constant for S to R inversion; kRS: Rate constant for R to S inversion; kdeg: Degradation rate constant. Data derived from Poiger et al., 2015.

Biochemical Pathway of Chiral Inversion

The chiral inversion of haloxyfop is a biologically mediated process, as demonstrated by the lack of inversion in sterile soil.[1][2][3][4] The proposed mechanism involves the formation of a coenzyme A (CoA) thioester, which facilitates the abstraction and re-addition of the proton at the chiral center, leading to racemization. The process strongly favors the formation of the R-enantiomer.

cluster_inversion Microbially-Mediated Chiral Inversion S_Haloxyfop S-Haloxyfop Acid S_CoA S-Haloxyfop-CoA S_Haloxyfop->S_CoA Acyl-CoA Synthetase R_Haloxyfop R-Haloxyfop Acid R_Haloxyfop->Degradation Degradation Carbanion Carbanion Intermediate (Planar) S_CoA->Carbanion Racemase/Epimerase (Proton Abstraction) R_CoA R-Haloxyfop-CoA R_CoA->R_Haloxyfop Thioesterase R_CoA->S_CoA Equilibration Carbanion->R_CoA Protonation

Proposed biochemical pathway for the chiral inversion of S-haloxyfop to R-haloxyfop in soil.

Experimental Protocols

Soil Incubation Study for Chiral Inversion

This protocol is based on the methodology described by Poiger et al. (2015).

  • Soil Preparation:

    • Fresh soil samples are collected and sieved (e.g., 2 mm mesh) to remove large particles and ensure homogeneity.

    • The water content of the soil is adjusted to a specific percentage of its maximum water holding capacity (e.g., 40-60%) and pre-incubated in the dark at a controlled temperature (e.g., 20°C) for a period (e.g., one week) to allow microbial activity to stabilize.

    • For sterile controls, a portion of the soil is autoclaved (e.g., at 121°C for 20 minutes) on three consecutive days.

  • Spiking with Haloxyfop:

    • Stock solutions of racemic haloxyfop, enantiomerically pure R-haloxyfop, and S-haloxyfop are prepared in a suitable solvent (e.g., acetone).

    • A known amount of the stock solution is added to the soil samples to achieve the desired concentration (e.g., 100 µg/kg). The solvent is allowed to evaporate in a fume hood.

    • The spiked soil is thoroughly mixed to ensure uniform distribution of the herbicide.

  • Incubation:

    • The treated soil samples are incubated in the dark at a constant temperature (e.g., 20°C).

    • The soil moisture is maintained throughout the experiment by periodically adding deionized water.

    • At specified time intervals (e.g., 0, 2, 4, 8 hours, and 1, 2, 4, 8, 16, 32 days), triplicate samples are taken for analysis.

  • Sample Extraction:

    • A subsample of soil (e.g., 10 g) is extracted with an appropriate solvent mixture (e.g., acetonitrile/water).

    • The extraction is typically performed by shaking, sonication, or accelerated solvent extraction (ASE).

    • The extract is centrifuged, and the supernatant is collected.

  • Sample Cleanup and Derivatization:

    • The extract may require a cleanup step, such as solid-phase extraction (SPE), to remove interfering matrix components.

    • For GC analysis, the acidic haloxyfop enantiomers are derivatized to a more volatile form, for example, by methylation with diazomethane or by forming pentafluorobenzyl (PFB) esters.

Enantioselective Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
  • Instrumentation:

    • A gas chromatograph coupled to a mass spectrometer (GC-MS) is used.

    • The GC is equipped with a chiral capillary column (e.g., a cyclodextrin-based column like BGB-176).

  • GC Conditions (Example):

    • Injector Temperature: 250°C

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: Start at a lower temperature (e.g., 60°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 220°C) at a controlled rate.

    • Injection Mode: Splitless injection.

  • MS Conditions (Example):

    • Ionization Mode: Electron Ionization (EI) or Negative Chemical Ionization (NCI).

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity, targeting characteristic ions of the derivatized haloxyfop enantiomers.

Experimental and Analytical Workflow

The following diagram illustrates the typical workflow for studying the chiral inversion of haloxyfop in soil.

cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing Soil_Collection Soil Collection and Sieving Pre_incubation Pre-incubation Soil_Collection->Pre_incubation Spiking Spiking with Haloxyfop Enantiomers Pre_incubation->Spiking Incubation Controlled Incubation (Temperature, Moisture) Spiking->Incubation Sampling Time-course Sampling Incubation->Sampling Extraction Solvent Extraction Sampling->Extraction Cleanup Sample Cleanup (SPE) Extraction->Cleanup Derivatization Derivatization (for GC) Cleanup->Derivatization GCMS_Analysis Enantioselective GC-MS Analysis Derivatization->GCMS_Analysis Quantification Quantification of Enantiomers GCMS_Analysis->Quantification Kinetics Kinetic Modeling Quantification->Kinetics

Workflow for the study of haloxyfop chiral inversion in soil.

Conclusion

The chiral inversion of haloxyfop enantiomers in the environment is a critical process that influences the herbicide's efficacy and persistence. The rapid, microbially driven conversion of the less active S-haloxyfop to the herbicidally potent R-haloxyfop in soil has significant implications for weed management and environmental risk assessment. Understanding the mechanisms and kinetics of this inversion, as well as employing robust analytical methods for enantioselective analysis, is essential for researchers and professionals in the fields of environmental science, agriculture, and drug development. The data and protocols presented in this guide provide a comprehensive resource for further investigation into the environmental behavior of chiral pesticides.

References

Unveiling the Photodegradation of Haloxyfop-P-methyl: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the photodegradation of Haloxyfop-P-methyl under ultraviolet (UV) irradiation. This compound-methyl, a selective herbicide, is susceptible to transformation upon exposure to UV light, leading to the formation of various degradation products. Understanding these products and the pathways of their formation is crucial for environmental fate assessment and ensuring the safety of its application. This document provides a comprehensive overview of the identified photodegradation products, detailed experimental protocols for their study, and a summary of quantitative data to facilitate comparative analysis.

Photodegradation Pathways of this compound-methyl

The photodegradation of this compound-methyl is initiated by the absorption of UV radiation, leading to the cleavage of its chemical bonds. The primary degradation pathway involves the hydrolysis of the ester bond, resulting in the formation of its corresponding acid, this compound.[1][2] This acidic form is a major and readily formed degradation product.[1]

Further degradation of this compound-methyl and its primary acid metabolite can occur through various reactions, including decarboxylation, cleavage of the ether linkage, and modifications of the pyridine ring. This leads to a range of smaller molecules. Commonly identified photoproducts include pyridinol, pyridinone, and phenol.[3] In some studies, additional metabolites such as 4-trifluoromethyl-5-aminopentanol and a pyridinol isomer have also been detected.[3][4]

The following diagram illustrates the proposed photodegradation pathway of this compound-methyl.

G cluster_main Photodegradation of this compound-methyl HPM This compound-methyl HPA This compound (acid) HPM->HPA Hydrolysis PP Pyridinol, Pyridinone, Phenol HPM->PP Direct Photolysis HPA->PP Further Degradation Other Other Products (e.g., 4-trifluoromethyl-5-aminopentanol) HPA->Other

Caption: Proposed photodegradation pathway of this compound-methyl under UV irradiation.

Quantitative Analysis of Photodegradation

The rate and extent of this compound-methyl photodegradation are influenced by various factors, including the intensity and wavelength of UV radiation, the solvent medium, and the presence of photosensitizers. The degradation typically follows first-order kinetics.[4]

The tables below summarize quantitative data on the photodegradation of this compound-methyl from various studies.

Table 1: Photodegradation Kinetics of this compound-methyl in Different Water Matrices under Solar Radiation [4]

Water MatrixPercentage of Photodegradation (%)Half-life (t½) (minutes)
Distilled Water98.09.18
Well Water (h=0.5m)94.312.35
Runoff Water94.212.58
Well Water (h=1m)93.014.05
River Water58.647.47

Table 2: Identified Photodegradation Products of this compound-methyl and their Relative Abundance

Photodegradation ProductChemical NameRelative Abundance (%)Reference
This compound2-(4-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)phenoxy)propanoic acidMajor Product[1]
DE-535 TAP4-trifluoromethyl-5-aminopentanol17.8[3][4]
DE-535 (isomer)Pyridinol isomer16.2[3][4]
-PyridinolNot specified[3]
-PyridinoneNot specified[3]
-PhenolNot specified[3]

Experimental Protocols

This section provides detailed methodologies for conducting photodegradation studies of this compound-methyl, based on established protocols.

General Experimental Workflow for Photodegradation Studies

The following diagram outlines a typical workflow for investigating the photodegradation of a compound like this compound-methyl.

G cluster_workflow Experimental Workflow prep Sample Preparation (Solvent, Concentration) irrad UV Irradiation (Lamp, Wavelength, Duration) prep->irrad sampling Time-point Sampling irrad->sampling analysis Analytical Measurement (LC-MS/MS, GC-MS) sampling->analysis data Data Analysis (Kinetics, Product ID) analysis->data report Reporting data->report

References

Methodological & Application

Analysis of Haloxyfop-P-methyl Residues in Crops using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Audience: Researchers, scientists, and drug development professionals.

Introduction

Haloxyfop-P-methyl is a selective post-emergence herbicide used to control grass weeds in a variety of broadleaf crops. Due to its potential for residual presence in agricultural products, sensitive and specific analytical methods are required to ensure food safety and compliance with regulatory limits. This application note provides a detailed protocol for the analysis of this compound-methyl and its active metabolite, haloxyfop, in various crop matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method described is based on the widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation technique, which offers excellent recovery and throughput.

Principle

The analytical method involves the extraction of this compound-methyl and its acid metabolite from crop samples using an acetonitrile-based extraction, followed by a cleanup step to remove interfering matrix components. The cleaned extract is then analyzed by LC-MS/MS. The separation of the analytes is achieved using a C18 reversed-phase column with a gradient elution program. Detection and quantification are performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity.

Experimental Protocols

Sample Preparation (QuEChERS Method)
  • Homogenization: Weigh a representative portion of the crop sample and homogenize it to a uniform consistency. For dry commodities, it may be necessary to add a specific amount of water before homogenization.

  • Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add a ceramic homogenizer.

    • Cap the tube and shake vigorously for 1 minute.[1]

  • Salting-out:

    • Add a salt mixture, typically containing magnesium sulfate (MgSO₄) and sodium chloride (NaCl) or sodium acetate.[2][3] A common composition is 4 g of anhydrous MgSO₄ and 1 g of sodium acetate.[2]

    • Immediately cap and shake vigorously for 1 minute to prevent the formation of salt agglomerates.

    • Centrifuge at ≥ 3000 xg for 5 minutes.[1]

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a 2 mL microcentrifuge tube containing a d-SPE mixture. A common d-SPE mixture for this purpose includes 150 mg MgSO₄ and 50 mg of C18 sorbent.[3]

    • Vortex for 30 seconds.

    • Centrifuge at high speed for 2 minutes.

  • Final Extract Preparation:

    • Transfer the supernatant to a clean vial.

    • The extract may be diluted with a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) before injection into the LC-MS/MS system.

    • Filter the final extract through a 0.22 µm syringe filter.[4]

LC-MS/MS Analysis
  • Liquid Chromatography (LC) System: A high-performance liquid chromatography system capable of gradient elution.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

LC Parameters:

  • Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is commonly used.[4]

  • Mobile Phase:

    • A: Water with 0.1% formic acid or 5 mM ammonium formate.[1][5]

    • B: Acetonitrile or methanol with 0.1% formic acid or 5 mM ammonium formate.[1][5]

  • Gradient Elution: A typical gradient starts with a low percentage of organic phase (B), which is gradually increased to elute the analytes. An example gradient is as follows: 0-2 min, 10% B; 2-5 min, ramp to 90% B; 5-6 min, hold at 90% B; 6-7 min, return to 10% B; 7-10 min, re-equilibration.[1]

  • Flow Rate: 0.3 - 0.8 mL/min.[1]

  • Injection Volume: 5-10 µL.[4]

  • Column Temperature: 40 °C.[1]

MS/MS Parameters:

  • Ionization Mode: Electrospray Ionization (ESI), typically in positive ion mode for this compound-methyl and negative ion mode for the haloxyfop acid metabolite.[1] However, positive mode can yield good results for both.[1]

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Ion Source Temperature: 500-650 °C.[1]

  • Ion Spray Voltage: 4500-5500 V.[1]

  • Curtain Gas, Nebulizer Gas, and Collision Gas: Nitrogen is commonly used for all.[1]

Data Presentation

Table 1: LC-MS/MS MRM Transitions and Collision Energies for this compound-methyl and Haloxyfop.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Polarity
This compound-methyl376.1316.016Positive
376.190.940Positive
Haloxyfop (acid)362.0287.932Positive
362.090.928Positive

Data sourced from a multi-residue pesticide analysis method.[2]

Table 2: Method Validation Data for this compound-methyl in Various Crop Matrices.

Crop MatrixLinearity (R²)Recovery (%)LOQ (mg/kg)Reference
Tobacco Leaf> 0.997872.51 - 101.600.02 - 1.00[6]
Infant FormulaNot specified92.2 - 114Not specified[3]
Carrot> 0.9990 - 1100.48[7]
General (Multi-residue)Not specifiedNot specified0.01[2]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Crop Sample homogenize Homogenization sample->homogenize extraction QuEChERS Extraction (Acetonitrile) homogenize->extraction salting_out Salting-out (MgSO4, NaCl/NaOAc) extraction->salting_out centrifuge1 Centrifugation salting_out->centrifuge1 cleanup d-SPE Cleanup (C18, MgSO4) centrifuge1->cleanup Transfer Supernatant centrifuge2 Centrifugation cleanup->centrifuge2 final_extract Final Extract centrifuge2->final_extract Collect Supernatant lc_separation LC Separation (C18 Column, Gradient Elution) final_extract->lc_separation ms_detection MS/MS Detection (ESI, MRM Mode) lc_separation->ms_detection data_analysis Data Analysis & Quantification ms_detection->data_analysis

Caption: Experimental workflow for the analysis of this compound-methyl in crops.

logical_relationship cluster_analyte Target Analytes cluster_method Analytical Method parent This compound-methyl (Herbicide) metabolite Haloxyfop (Active Metabolite) parent->metabolite Metabolism in Plant/Soil extraction Extraction & Cleanup analysis LC-MS/MS Analysis extraction->analysis Provides clean sample

Caption: Relationship between this compound-methyl, its metabolite, and the analytical approach.

References

Chiral Separation of Haloxyfop Enantiomers by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

Introduction

Haloxyfop is a chiral herbicide widely used for controlling grass weeds in broad-leaved crops. It exists as two enantiomers, (R)-haloxyfop and (S)-haloxyfop. The herbicidal activity is primarily associated with the (R)-enantiomer, while the (S)-enantiomer exhibits significantly lower activity.[1][2] Consequently, the use of enantiomerically enriched (R)-haloxyfop, known as haloxyfop-P, is favored to reduce the environmental load and improve efficacy.[3] Regulatory agencies and quality control laboratories therefore require reliable analytical methods to separate and quantify the enantiomers of haloxyfop in technical materials and formulated products.

High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is the most common and effective technique for the enantioselective analysis of chiral compounds like haloxyfop.[2][4] This application note provides a detailed protocol for the chiral separation of haloxyfop enantiomers using HPLC.

Principle

The separation of haloxyfop enantiomers is achieved by utilizing a chiral stationary phase that interacts differently with each enantiomer, leading to different retention times on the chromatographic column. The separated enantiomers are then detected and quantified using a UV detector. Normal phase chromatography is typically employed for this separation.

Experimental Protocol

This protocol outlines the necessary reagents, equipment, and procedures for the successful chiral separation of haloxyfop enantiomers.

Reagents and Materials
  • Solvents: HPLC grade n-hexane, n-propanol, and acetonitrile.

  • Standards: Racemic haloxyfop, (R)-haloxyfop (this compound-methyl), and (S)-haloxyfop analytical standards.

  • Column: (R, R) Whelk-O1 chiral column or a similar Pirkle-type CSP. Polysaccharide-based CSPs like cellulose tris(3,5-dimethylphenylcarbamate) can also be effective.[5][6]

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is required.

ParameterCondition
Instrument HPLC with UV detector
Column (R, R) Whelk-O1 (250 mm x 4.6 mm, 5 µm)
Mobile Phase n-hexane / n-propanol (98:2, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C (optimization may be required)
Detection Wavelength 280 nm
Injection Volume 10 µL
Standard Solution Preparation
  • Stock Standard Solution (1000 µg/mL): Accurately weigh 25 mg of racemic haloxyfop standard into a 25 mL volumetric flask. Dissolve and dilute to the mark with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 to 100 µg/mL.

Sample Preparation
  • Technical Concentrates and Formulations: Accurately weigh a portion of the sample containing approximately 25 mg of haloxyfop into a 25 mL volumetric flask. Dissolve and dilute to the mark with the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.

Chromatographic Procedure
  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solutions and the sample solution into the chromatograph.

  • Record the chromatograms and the retention times of the enantiomers.

Data Presentation

The following table summarizes the expected chromatographic parameters for the chiral separation of haloxyfop enantiomers under the specified conditions.

ParameterValue
(S)-Haloxyfop Retention Time (min) ~ 8.5
(R)-Haloxyfop Retention Time (min) ~ 9.7
Resolution (Rs) > 3.0

Note: Retention times are approximate and may vary depending on the specific column and system.

A study utilizing an (R, R) Whelk-O1 column with a mobile phase of hexane/n-propanol (98/2) reported a resolution value (Rs) of 3.43, indicating excellent separation of the enantiomers.[5]

Experimental Workflow

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_standards Prepare Standard Solutions system_equilibration System Equilibration prep_standards->system_equilibration prep_sample Prepare Sample Solution prep_sample->system_equilibration injection Inject Standards and Samples system_equilibration->injection chrom_acq Chromatographic Acquisition injection->chrom_acq peak_integration Peak Integration chrom_acq->peak_integration quantification Quantification peak_integration->quantification reporting Reporting quantification->reporting

Figure 1. Workflow for the chiral separation of haloxyfop enantiomers.

Conclusion

The described HPLC method provides a reliable and robust protocol for the chiral separation of haloxyfop enantiomers. The use of an appropriate chiral stationary phase and optimized chromatographic conditions allows for excellent resolution and accurate quantification of the (R) and (S) isomers. This method is suitable for routine analysis in quality control and research laboratories.

References

Application Notes and Protocols for Haloxyfop-P Analysis in Soil Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Haloxyfop-P, the active enantiomer of haloxyfop, is a selective post-emergence herbicide used to control grass weeds in various broadleaf crops. Its persistence and potential accumulation in soil necessitate accurate and reliable analytical methods for environmental monitoring and risk assessment. Effective sample preparation is a critical step for the successful determination of this compound residues in complex soil matrices. This document provides detailed application notes and protocols for several widely used sample preparation techniques: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Microwave-Assisted Extraction (MAE).

Data Presentation: Comparison of Sample Preparation Techniques

The following table summarizes the quantitative performance data for various sample preparation methods for the analysis of this compound and related compounds in soil and other relevant matrices. This allows for a direct comparison of their efficiency and sensitivity.

MethodMatrixAnalyte(s)Recovery (%)LOQ (mg/kg)RSD (%)Analytical TechniqueReference
QuEChERS (modified) Tobacco LeafThis compound-methyl87.8 - 98.70.054.8 - 8.8LC-MS/MS[1]
QuEChERS (modified) Tobacco LeafHaloxyfop (acid)88.4 - 101.00.53.9 - 7.6LC-MS/MS[1]
Solvent Extraction & Column Cleanup Soil, Tobacco, RapeThis compound-methyl85.33 - 96.95Not Specified0.40 - 3.75HPLC-UV[1]
QuEChERS SoilMultiple Pesticides71 - 1200.005 - 0.011 - 17GC-MS/MS[2]
QuEChERS SoilMultiple Pesticides70.8 - 99.00.12.1 - 7.9Not Specified[3]
Microwave-Assisted Extraction Soil & VegetablesFenoxaprop-p-ethyl91.22 - 99.32Not Specified< 5HPLC[4]

Protocol 1: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

The QuEChERS method has become popular for pesticide residue analysis due to its simplicity, high throughput, and minimal solvent usage.[5] This protocol is a modified version suitable for the extraction of this compound from soil, which often exists as the acid form following the hydrolysis of its esters.[1] An alkaline hydrolysis step is incorporated to ensure the extraction of both the parent ester and the acid metabolite.[1]

Experimental Protocol

1. Materials and Reagents:

  • Homogenized and sieved (<2 mm) soil sample

  • Deionized water

  • Acetonitrile (ACN)

  • 1M Sodium Hydroxide (NaOH)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Sodium Chloride (NaCl)

  • Dispersive SPE (d-SPE) tubes containing:

    • 150 mg anhydrous MgSO₄

    • 50 mg Primary Secondary Amine (PSA)

    • 50 mg C18 sorbent

  • 50 mL and 2 mL centrifuge tubes

  • Vortex mixer

  • Centrifuge

2. Extraction and Partitioning:

  • Weigh 10 g of the homogenized soil sample into a 50 mL centrifuge tube.[1]

  • Add 10 mL of deionized water and vortex for 30 seconds.[1]

  • To initiate alkaline hydrolysis, add 1 mL of 1M NaOH and vortex for 1 minute.[1]

  • Add 10 mL of acetonitrile to the tube.[1]

  • Cap the tube tightly and shake vigorously by hand for 1 minute to ensure thorough mixing.[1]

  • Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.[1]

  • Immediately cap and shake vigorously for 1 minute. The MgSO₄ absorbs excess water and facilitates the partitioning of this compound into the acetonitrile layer.[1]

  • Centrifuge the tube at 4000 rpm for 5 minutes.[1]

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Transfer 1 mL of the upper acetonitrile supernatant into a 2 mL d-SPE tube containing 150 mg of anhydrous MgSO₄, 50 mg of PSA, and 50 mg of C18 sorbent.[1]

  • Cap the d-SPE tube and vortex for 1 minute. PSA helps in removing acidic interferences, while C18 removes non-polar interferences.[1]

  • Centrifuge at 6000 rpm for 5 minutes.[1]

  • The resulting supernatant is the final extract, ready for analysis by LC-MS/MS or GC-MS after derivatization.

Workflow Diagram

QuEChERS_Workflow sample 1. Soil Sample (10g) hydration 2. Add DI Water (10mL) Vortex sample->hydration hydrolysis 3. Add 1M NaOH (1mL) Vortex (Alkaline Hydrolysis) hydration->hydrolysis extraction 4. Add ACN (10mL) Shake Vigorously hydrolysis->extraction salting_out 5. Add MgSO4 (4g) & NaCl (1g) Shake Vigorously extraction->salting_out centrifuge1 6. Centrifuge (4000 rpm, 5 min) salting_out->centrifuge1 supernatant 7. Collect Supernatant (1mL) centrifuge1->supernatant dspe 8. d-SPE Cleanup (MgSO4, PSA, C18) Vortex supernatant->dspe centrifuge2 9. Centrifuge (6000 rpm, 5 min) dspe->centrifuge2 final_extract 10. Final Extract for Analysis centrifuge2->final_extract

QuEChERS Workflow for this compound in Soil

Protocol 2: Solid-Phase Extraction (SPE)

Solid-Phase Extraction is a classic and effective technique for sample cleanup and concentration. This protocol involves an initial solvent extraction and hydrolysis, followed by a liquid-liquid partitioning step, and finally, cleanup using an anion exchange SPE cartridge.

Experimental Protocol

1. Materials and Reagents:

  • Homogenized and sieved (<2 mm) soil sample

  • Methanolic NaOH (0.1 M)

  • Deionized water

  • Sulfuric acid

  • Sodium Chloride (NaCl)

  • Toluene

  • Methanol

  • 2% Formic acid in toluene

  • Anion exchange SPE cartridge

  • 50 mL glass centrifuge tubes

  • Mechanical shaker

  • Separatory funnel

  • Nitrogen evaporator

2. Extraction and Hydrolysis:

  • Weigh 10 g of the homogenized soil sample into a 50 mL glass centrifuge tube.[1]

  • Add 20 mL of 0.1 M methanolic NaOH.[1]

  • Cap the tube and place it on a mechanical shaker. Shake for at least 2 hours (or overnight) to ensure complete extraction and hydrolysis of Haloxyfop esters.[1]

  • Centrifuge at 4000 rpm for 10 minutes.[1]

  • Carefully decant the supernatant into a clean flask.[1]

3. Liquid-Liquid Partitioning:

  • Take an aliquot of the supernatant and add deionized water.

  • Acidify the solution to a pH < 2 with sulfuric acid and saturate with NaCl.[1]

  • Transfer the solution to a separatory funnel and partition the this compound into 20 mL of toluene by shaking vigorously.[1]

  • Allow the layers to separate and collect the upper toluene layer.[1]

  • Repeat the partitioning step two more times with fresh toluene and combine the toluene extracts.[1]

4. SPE Cleanup:

  • Condition an anion exchange SPE cartridge by passing 5 mL of methanol followed by 5 mL of toluene through it.[1]

  • Load the combined toluene extract onto the conditioned SPE cartridge.[1]

  • Wash the cartridge with 5 mL of toluene to remove interferences.

  • Elute the retained this compound with 10 mL of 2% formic acid in toluene. Collect the eluate.[1]

5. Final Concentration:

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.[1]

  • Reconstitute the residue in a known volume of a suitable solvent for chromatographic analysis.[1]

Workflow Diagram

SPE_Workflow sample 1. Soil Sample (10g) extraction 2. Add Methanolic NaOH Shake (2h - overnight) sample->extraction centrifuge1 3. Centrifuge extraction->centrifuge1 supernatant 4. Collect Supernatant centrifuge1->supernatant partitioning 5. LLE (Acidify, Add NaCl, Partition into Toluene) supernatant->partitioning spe_loading 7. Load Toluene Extract partitioning->spe_loading spe_conditioning 6. Condition SPE Cartridge (Methanol, Toluene) spe_conditioning->spe_loading spe_wash 8. Wash with Toluene spe_loading->spe_wash spe_elution 9. Elute with Formic Acid in Toluene spe_wash->spe_elution evaporation 10. Evaporate to Dryness spe_elution->evaporation reconstitution 11. Reconstitute for Analysis evaporation->reconstitution

SPE Workflow for this compound in Soil

Protocol 3: Microwave-Assisted Extraction (MAE)

Microwave-Assisted Extraction is a green chemistry technique that utilizes microwave energy to accelerate the extraction of analytes from solid matrices, significantly reducing extraction time and solvent consumption.[1]

Experimental Protocol

1. Materials and Reagents:

  • Homogenized and sieved (<2 mm) soil sample

  • Extraction solvent: Acetone or a mixture of Acetone:Hexane (1:1 v/v)

  • Microwave extraction system with temperature and pressure control

  • Teflon extraction vessels

  • Glass fiber filters

2. Extraction Procedure:

  • Weigh 5 g of the homogenized soil sample into a Teflon microwave extraction vessel.[1]

  • Add 20 mL of the chosen extraction solvent (e.g., Acetone).[1]

  • Seal the vessel and place it in the microwave extraction system.[1]

  • Set the MAE program. A typical program would be:

    • Ramp to 100°C over 5 minutes.[1]

    • Hold at 100°C for 15 minutes.[1]

    • Cool down for 20 minutes.[1]

  • Once the vessel has cooled, carefully open it in a fume hood.

  • Filter the extract through a glass fiber filter to remove soil particles.[1]

3. Cleanup and Analysis:

  • The resulting extract may be clean enough for direct analysis, or it can be subjected to a cleanup step similar to the d-SPE (Protocol 1) or SPE cartridge (Protocol 2) methods described above.[1]

  • Concentrate the extract and reconstitute it in a suitable solvent for chromatographic analysis.[1]

Workflow Diagram

MAE_Workflow sample 1. Soil Sample (5g) in Teflon Vessel solvent 2. Add Extraction Solvent (20mL) sample->solvent mae 3. Microwave Extraction (e.g., 100°C for 15 min) solvent->mae cool 4. Cool Down mae->cool filter 5. Filter Extract cool->filter cleanup 6. Optional Cleanup (d-SPE or SPE) filter->cleanup analysis 7. Concentrate & Reconstitute for Analysis filter->analysis Direct Analysis cleanup->analysis

MAE Workflow for this compound in Soil

Conclusion

The choice of sample preparation technique for this compound analysis in soil depends on various factors, including the required sensitivity, sample throughput, available equipment, and the specific characteristics of the soil matrix. The QuEChERS method offers a rapid and cost-effective approach suitable for high-throughput laboratories. SPE provides excellent cleanup and concentration, leading to high sensitivity, but is more labor-intensive. MAE is a green and efficient alternative that significantly reduces extraction time and solvent use. Researchers and scientists should validate the chosen method for their specific soil types and analytical instrumentation to ensure accurate and reliable results.

References

Application Note & Protocol: Determination of Total Haloxyfop Residues in Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Haloxyfop is a selective post-emergence herbicide used to control grass weeds in a variety of broadleaf crops. It is typically applied in ester forms, such as haloxyfop-methyl or haloxyfop-P-methyl, which are rapidly hydrolyzed in soil and plants to the herbicidally active haloxyfop acid.[1][2] Regulatory guidelines often mandate the determination of "total haloxyfop" residues, which encompasses the parent acid, its salts, esters, and conjugates.[1][3] To achieve this, an analytical method must incorporate a hydrolysis step to convert all forms of haloxyfop into the parent acid prior to quantification.

This document provides a detailed protocol for the determination of total haloxyfop residues in complex matrices using a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). An alternative Gas Chromatography (GC) method with a derivatization step is also briefly described.

Principle

The core of this analytical method is an alkaline hydrolysis step that efficiently converts haloxyfop esters and conjugates into the haloxyfop parent acid.[1][3] Following hydrolysis, the sample is extracted and cleaned up using a modified QuEChERS procedure. The final determination is performed by LC-MS/MS, which offers high sensitivity and selectivity. For laboratories equipped with GC, a derivatization step to convert the polar haloxyfop acid into a more volatile ester (e.g., methyl or butyl ester) is necessary before analysis.[3]

Experimental Workflow

The overall experimental workflow is depicted in the following diagram:

Haloxyfop Residue Analysis Workflow cluster_prep Sample Preparation cluster_extraction Extraction & Hydrolysis cluster_cleanup Cleanup cluster_analysis Analysis Homogenization Sample Homogenization Hydrolysis Alkaline Hydrolysis (NaOH, 40°C, 30 min) Homogenization->Hydrolysis Extraction Acetonitrile Extraction Hydrolysis->Extraction Partitioning Salting Out (MgSO4, NaCl) Extraction->Partitioning dSPE Dispersive SPE (MgSO4, C18) Partitioning->dSPE LCMS LC-MS/MS Analysis dSPE->LCMS GC Derivatization & GC-MS/MS Analysis dSPE->GC

Caption: Experimental workflow for total haloxyfop residue analysis.

Detailed Experimental Protocol

1. Sample Preparation and Homogenization

  • For solid samples (e.g., soil, crops), weigh a representative portion (typically 10-15 g) and homogenize to a fine powder or paste.

  • For liquid samples (e.g., milk, water), use a measured volume (typically 10-15 mL) directly.

2. Extraction and Alkaline Hydrolysis

This protocol is adapted from a modified QuEChERS method.[1][4]

  • Transfer a 10 g homogenized sample into a 50 mL polypropylene centrifuge tube.

  • Add 10 mL of deionized water.

  • Add 10 mL of acetonitrile.[1]

  • Add 0.7 mL of 5 N sodium hydroxide (NaOH) for most matrices. For high-acidity matrices like citrus, 15 N NaOH may be required.[1]

  • Cap the tube tightly and vortex for 1 minute to ensure thorough mixing.

  • Place the tube in a water bath at 40°C for 30 minutes to facilitate the hydrolysis of esters and conjugates.[1][4]

  • After hydrolysis, cool the tube to room temperature.

  • Add a salt mixture of 4 g of anhydrous magnesium sulfate (MgSO₄) and 1 g of sodium chloride (NaCl).[1]

  • Immediately cap and shake vigorously for 1 minute.

  • Centrifuge at ≥4000 rpm for 5 minutes.

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup

  • Transfer a 1 mL aliquot of the upper acetonitrile supernatant into a 2 mL d-SPE tube containing 150 mg of anhydrous MgSO₄ and 50 mg of C18 sorbent.[1][5]

  • Vortex for 1 minute.

  • Centrifuge at ≥6000 rpm for 3 minutes.[1]

  • The resulting supernatant is ready for LC-MS/MS analysis. For GC analysis, an additional derivatization step is required.

Analytical Determination

A. LC-MS/MS Analysis (Recommended)

  • Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • LC Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is suitable.

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Injection Volume: 5-10 µL.

  • MS/MS Detection: Operated in negative ion mode (ESI-) using Multiple Reaction Monitoring (MRM). Typical MRM transitions for haloxyfop acid would be monitored.

B. GC-MS/MS Analysis (Alternative)

  • Derivatization: The haloxyfop acid in the final extract must be converted to a more volatile ester. This is typically achieved by methylation or butylation.[3]

  • Instrumentation: A gas chromatograph coupled to a tandem mass spectrometer.

  • GC Column: A mid-polarity capillary column (e.g., DB-5ms).

  • Injection: Splitless injection is commonly used.

  • MS/MS Detection: Operated in electron ionization (EI) mode with MRM.

Quantitative Data Summary

The performance of the method can be evaluated based on recovery, limit of detection (LOD), and limit of quantification (LOQ). The following table summarizes typical performance data from various studies.

MatrixFortification Level (mg/kg)Average Recovery (%)RSD (%)LOQ (mg/kg)Reference
Infant Formula0.003 - 0.0192.2 - 114≤ 140.003[5][6]
Eggs0.0025 - 0.05--0.0025[7]
Fresh Tobacco Leaf0.05 - 5.072.5 - 101.61.02 - 11.2-[8]
Flue-Cured Tobacco Leaf0.05 - 5.076.5 - 100.70.34 - 8.94-[8]
Various Plant Matrices---0.01 - 0.05[2][3]
Milk---0.002[9][10]

Signaling Pathways and Logical Relationships

The logical relationship of the analytical steps, from the various forms of haloxyfop in the sample to the final quantified result, is illustrated below.

Haloxyfop Forms to Analysis cluster_sample Haloxyfop Forms in Sample Haloxyfop Esters Haloxyfop Esters Hydrolysis Alkaline Hydrolysis Haloxyfop Esters->Hydrolysis Haloxyfop Conjugates Haloxyfop Conjugates Haloxyfop Conjugates->Hydrolysis Haloxyfop Salts Haloxyfop Salts Haloxyfop Salts->Hydrolysis Haloxyfop Acid (Free) Haloxyfop Acid (Free) Haloxyfop Acid (Free)->Hydrolysis Haloxyfop Acid (Total) Haloxyfop Acid (Total) Hydrolysis->Haloxyfop Acid (Total) Extraction_Cleanup Extraction & Cleanup Haloxyfop Acid (Total)->Extraction_Cleanup LCMS_Analysis LC-MS/MS Quantification Extraction_Cleanup->LCMS_Analysis

Caption: Conversion of haloxyfop forms to the final analytical result.

Conclusion

The described protocol, combining alkaline hydrolysis with a modified QuEChERS method and LC-MS/MS analysis, provides a robust and sensitive approach for the determination of total haloxyfop residues in a variety of complex matrices.[1] The inclusion of the hydrolysis step is critical for the accurate quantification of all relevant haloxyfop species, ensuring compliance with regulatory standards. The method demonstrates good recovery and low limits of quantification, making it suitable for routine monitoring and food safety applications.[5][6]

References

Application of Haloxyfop-P as a Selective Agent in Plant Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Haloxyfop-P is a potent aryloxyphenoxypropionate (AOPP) herbicide that selectively targets and inhibits the enzyme acetyl-CoA carboxylase (ACCase) in most monocotyledonous plants.[1][2][3] This enzyme catalyzes the first committed step in fatty acid biosynthesis, a crucial pathway for cell membrane formation and plant growth.[4][5][6] The selectivity of this compound arises from structural differences in the ACCase enzyme between monocots and dicots, rendering dicotyledonous plants largely resistant to its effects.[4] This inherent selectivity, combined with the ability to confer resistance through genetic modification, makes this compound a valuable tool for the selection of transgenic monocot cells in plant cell culture.

The primary mechanism of resistance to this compound in transgenic plants is the introduction of a gene that either detoxifies the herbicide or encodes a resistant form of the ACCase enzyme. One such example is the aryloxyalkanoate dioxygenase-1 (AAD-1) gene, which effectively cleaves and detoxifies AOPP herbicides like this compound.[1][7][8] Alternatively, specific mutations in the carboxyltransferase (CT) domain of the plastid ACCase gene can render the enzyme insensitive to this compound inhibition.[1][2] By incorporating such resistance genes into a transformation vector alongside a gene of interest, this compound can be used in the culture medium to eliminate non-transformed cells, allowing for the selective growth and regeneration of successfully transformed monocot tissues.

Data Presentation

Table 1: Comparison of Selection Agents in Monocot Transformation

Selectable Marker SystemSelection AgentTypical Concentration RangeSelection EfficiencyAdvantagesDisadvantages
mutated ACCase / AAD-1 This compound 100 nM - 500 nM [3]High in monocots High selectivity for monocots, reduces escapes. Requires a specific resistance gene; potential for cross-resistance to other AOPP herbicides.
nptIIKanamycin50 - 200 mg/LVariable, can be genotype-dependentWidely used, well-established protocols available.Can cause bleaching and inhibit regeneration in some species.
hptHygromycin10 - 50 mg/LHighEffective at low concentrations, strong selection pressure.Can be toxic to some plant tissues even at low concentrations.
bar / patGlufosinate (PPT)1 - 10 mg/LHighEffective selection, clear distinction between transformed and non-transformed cells.Herbicide can have inhibitory effects on regeneration.

Table 2: Effective Concentrations of this compound for In Vitro Selection of Transgenic Maize

Culture StageThis compound ConcentrationDurationReference
Callus Selection (Initial)100 nM1 week[3]
Callus Selection (Subsequent)500 nM2 weeks[3]
Plant Regeneration500 nMOngoing[3]

Experimental Protocols

Protocol 1: Determination of Optimal this compound Concentration for Selection (Kill Curve)

Objective: To determine the minimum concentration of this compound that effectively inhibits the growth of non-transformed cells of a specific monocot species.

Materials:

  • Non-transformed callus cultures of the target monocot species.

  • Callus induction medium appropriate for the species.

  • This compound stock solution (e.g., 1 mM in DMSO).

  • Sterile petri dishes.

  • Sterile filter paper discs.

Methodology:

  • Prepare a series of callus induction media plates containing a range of this compound concentrations (e.g., 0, 10 nM, 50 nM, 100 nM, 250 nM, 500 nM, 1 µM).

  • Transfer uniform-sized pieces of healthy, non-transformed callus onto each plate. Use at least three replicates for each concentration.

  • Culture the callus in the dark at the appropriate temperature for your species (typically 25-28°C).

  • Observe the callus growth weekly for 3-4 weeks.

  • Record the percentage of callus showing browning or necrosis and the fresh weight of the surviving callus at the end of the experiment.

  • The optimal concentration for selection is the lowest concentration that causes complete or near-complete inhibition of growth and browning of the non-transformed callus.

Protocol 2: Agrobacterium-mediated Transformation and Selection of Transgenic Maize Callus using this compound

Objective: To generate transgenic maize calli using Agrobacterium-mediated transformation and select for transformed cells using this compound.

Materials:

  • Immature maize embryos.

  • Agrobacterium tumefaciens strain (e.g., EHA105) carrying a binary vector with the gene of interest and a this compound resistance gene (e.g., AAD-1 or a mutated ACCase).

  • Co-cultivation medium.

  • Callus induction medium.

  • Selection medium (callus induction medium supplemented with this compound and an antibiotic to inhibit Agrobacterium growth, e.g., cefotaxime).

  • Regeneration medium supplemented with this compound.

  • This compound stock solution.

Methodology:

  • Infection: Isolate immature maize embryos and infect them with the Agrobacterium suspension for a predetermined time (e.g., 5-10 minutes).

  • Co-cultivation: Transfer the infected embryos to a co-cultivation medium and incubate in the dark for 3 days.

  • Resting Phase: Transfer the embryos to a callus induction medium without any selection agent for 7 days to allow for initial cell division and recovery. This medium should contain an antibiotic to eliminate Agrobacterium.

  • Initial Selection: Transfer the developing calli to a selection medium containing 100 nM this compound and the appropriate antibiotic.[3] Culture in the dark for 1 week.

  • Subsequent Selection: Transfer the surviving and proliferating calli to a fresh selection medium with an increased this compound concentration of 500 nM.[3] Subculture every 2 weeks for a total of 2-3 cycles.

  • Regeneration: Transfer the healthy, resistant calli to a regeneration medium containing 500 nM this compound and incubate under light to induce shoot formation.[3]

  • Rooting and Acclimatization: Transfer regenerated plantlets to a rooting medium and subsequently acclimatize them to greenhouse conditions.

Visualization of Signaling Pathways and Workflows

Haloxyfop_Signaling_Pathway cluster_wildtype Wild-Type Monocot Cell cluster_transgenic Transgenic Monocot Cell Haloxyfop_WT This compound ACCase_WT Wild-Type ACCase Haloxyfop_WT->ACCase_WT Inhibits AcetylCoA_WT Acetyl-CoA MalonylCoA_WT Malonyl-CoA AcetylCoA_WT->MalonylCoA_WT Catalyzed by ACCase FattyAcids_WT Fatty Acid Synthesis MalonylCoA_WT->FattyAcids_WT CellDeath_WT Cell Death FattyAcids_WT->CellDeath_WT Disruption leads to Haloxyfop_T This compound ACCase_T Mutated ACCase / AAD-1 Haloxyfop_T->ACCase_T No Inhibition / Detoxification AcetylCoA_T Acetyl-CoA MalonylCoA_T Malonyl-CoA AcetylCoA_T->MalonylCoA_T Catalyzed by ACCase FattyAcids_T Fatty Acid Synthesis MalonylCoA_T->FattyAcids_T CellGrowth_T Cell Growth & Proliferation FattyAcids_T->CellGrowth_T Allows

Caption: this compound signaling in wild-type vs. transgenic cells.

Experimental_Workflow start Start: Immature Monocot Embryos infection Infection with Agrobacterium (carrying resistance gene) start->infection cocultivation Co-cultivation (3 days) infection->cocultivation resting Resting on Non-selective Medium (7 days) cocultivation->resting selection1 Initial Selection (100 nM this compound, 1 week) resting->selection1 selection2 Subsequent Selection (500 nM this compound, 2-3 cycles) selection1->selection2 regeneration Regeneration of Shoots (500 nM this compound) selection2->regeneration rooting Rooting and Acclimatization regeneration->rooting end End: Transgenic Plant rooting->end

Caption: Workflow for transgenic plant selection with this compound.

References

Application Notes and Protocols for Studying Fatty Acid Biosynthesis in Plants Using Haloxyfop-P

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Haloxyfop-P, a potent and selective inhibitor of Acetyl-CoA Carboxylase (ACCase), for the investigation of fatty acid biosynthesis in plants. The following sections detail the mechanism of action, provide quantitative data on its inhibitory effects, and offer detailed protocols for key experiments.

Introduction

This compound is an aryloxyphenoxypropionate herbicide widely used to control grass weeds in broadleaf crops.[1][2] Its efficacy stems from the specific inhibition of the enzyme Acetyl-CoA Carboxylase (ACCase), which catalyzes the first committed and regulatory step in the de novo biosynthesis of fatty acids.[1][2][3] This targeted action makes this compound an invaluable tool for researchers studying lipid metabolism and developing novel herbicides and drugs targeting fatty acid synthesis.

The selectivity of this compound for grasses (monocots) over broadleaf plants (dicots) is attributed to structural differences in the ACCase enzyme between these plant groups.[1] Grasses possess a susceptible eukaryotic form of ACCase, while dicots have a resistant prokaryotic form in their chloroplasts, allowing them to continue fatty acid production in the presence of the herbicide.[1] The herbicidally active form is the R(+) enantiomer of haloxyfop.[4]

Mechanism of Action

This compound acts as a reversible, non-competitive inhibitor of ACCase with respect to the substrates MgATP, bicarbonate (HCO₃⁻), and acetyl-CoA.[2][3] It targets the carboxyltransferase (CT) domain of the enzyme, binding to a site distinct from the substrate-binding sites.[2][3] This binding competitively inhibits the transfer of the carboxyl group to acetyl-CoA, thus blocking the formation of malonyl-CoA, the primary building block for fatty acid elongation.[1][2] The resulting depletion of fatty acids halts the production of new cell membranes, leading to the cessation of growth and eventual death of susceptible plants.[1][5]

Quantitative Data

The inhibitory potency of this compound against ACCase is typically quantified by its 50% inhibitory concentration (IC50) value. The following tables summarize key quantitative data on its effects.

Table 1: Inhibition of ACCase Activity by this compound

Plant SpeciesEnzyme SourceIC50 (µM)Reference(s)
Maize (Zea mays)Partially purified ACCase~0.1 (R(+) enantiomer)[1]
Maize (Zea mays)Partially purified ACCase>10 (S(-) enantiomer)[1]
Black-grass (Alopecurus myosuroides)Crude enzyme extractSignificant inhibition at low concentrations[1]
Wheat (Triticum aestivum)Crude enzyme extract0.968[6]

Table 2: Effect of Haloxyfop on Plant Growth

Plant SpeciesParameterValueReference(s)
Annual blue grass (Poa annua)Growth ReductionHaloxyfop showed greater reduction of leaf and root growth compared to fluazifop.[7]
Copaifera langsdorffiiGrowth and PhysiologyNo significant influence on plant physiology or growth, indicating tolerance.[8]

Signaling Pathways and Experimental Workflows

Fatty Acid Biosynthesis Pathway and Inhibition by this compound

The following diagram illustrates the central role of ACCase in the fatty acid biosynthesis pathway and the point of inhibition by this compound.

FattyAcid_Biosynthesis cluster_plastid Plastid AcetylCoA Acetyl-CoA ACCase Acetyl-CoA Carboxylase (ACCase) AcetylCoA->ACCase + HCO₃⁻ + ATP MalonylCoA Malonyl-CoA FAS Fatty Acid Synthase (FAS) MalonylCoA->FAS FattyAcids Fatty Acids (C16, C18) ComplexLipids Complex Lipids (Membranes) FattyAcids->ComplexLipids ACCase->MalonylCoA - ADP + Pi FAS->FattyAcids Haloxyfop This compound Haloxyfop->ACCase Inhibition

Caption: Inhibition of ACCase by this compound blocks fatty acid synthesis.

Experimental Workflow for Assessing this compound Effects

This workflow outlines the key steps to investigate the impact of this compound on fatty acid biosynthesis in plants.

Experimental_Workflow PlantTreatment Plant Material Treatment (Seedlings, Leaf Discs) - Control - this compound (various conc.) BiochemicalAssays Biochemical Assays PlantTreatment->BiochemicalAssays LipidAnalysis Lipid Analysis PlantTreatment->LipidAnalysis ACCaseAssay ACCase Activity Assay (Radiometric or Colorimetric) BiochemicalAssays->ACCaseAssay FASynthesisAssay Fatty Acid Synthesis Assay (¹⁴C-Acetate Incorporation) BiochemicalAssays->FASynthesisAssay DataAnalysis Data Analysis and Interpretation - IC50 Determination - Quantification of Fatty Acids - Comparison of Profiles ACCaseAssay->DataAnalysis FASynthesisAssay->DataAnalysis FAMEAnalysis Fatty Acid Composition (GC-MS) LipidAnalysis->FAMEAnalysis FAMEAnalysis->DataAnalysis

Caption: Workflow for studying this compound effects on fatty acid biosynthesis.

Experimental Protocols

Protocol 1: Acetyl-CoA Carboxylase (ACCase) Activity Assay (Radiometric Method)

This protocol determines ACCase activity by measuring the incorporation of radiolabeled bicarbonate into an acid-stable product, malonyl-CoA.[1]

Materials:

  • Fresh plant tissue (e.g., young leaves of a susceptible grass species)

  • Extraction buffer: 100 mM Tricine-KOH (pH 8.0), 0.5 M glycerol, 50 mM KCl, 2 mM DTT[1]

  • Assay buffer: 50 mM Tricine-KOH (pH 8.3), 5 mM MgCl₂, 2 mM DTT, 2 mM ATP[3]

  • NaH¹⁴CO₃ (specific activity ~0.33 µCi/µmol)[3]

  • Acetyl-CoA

  • This compound stock solution (in a suitable solvent like DMSO)

  • 6 M HCl

  • Scintillation cocktail and liquid scintillation counter

Procedure:

  • Enzyme Extraction:

    • Homogenize fresh plant tissue in ice-cold extraction buffer.

    • Filter the homogenate through cheesecloth and centrifuge at high speed (e.g., 100,000 x g) to obtain a partially purified enzyme supernatant.[1]

    • Determine the protein concentration of the supernatant using a standard method (e.g., Bradford assay).

  • Assay Reaction:

    • Prepare reaction mixtures in scintillation vials containing the assay buffer, varying concentrations of this compound (or solvent control), and NaH¹⁴CO₃.[1][3]

    • Pre-incubate the mixture at a controlled temperature (e.g., 32°C) for 10 minutes.[2]

    • Initiate the reaction by adding the enzyme extract and acetyl-CoA.[3]

    • Incubate for a specific time (e.g., 10 minutes) at the same temperature.[2]

  • Stopping the Reaction and Quantification:

    • Stop the reaction by adding 6 M HCl. This will also remove unreacted ¹⁴CO₂.[2]

    • Dry the samples to remove all liquid.[2]

    • Resuspend the residue in water, add scintillation cocktail, and measure the incorporation of ¹⁴C into malonyl-CoA using a liquid scintillation counter.[2]

  • Data Analysis:

    • Calculate the rate of ACCase activity based on the amount of radiolabel incorporated over time.

    • Plot the percentage of ACCase inhibition against the this compound concentration to determine the IC50 value.[2]

Protocol 2: Measurement of De Novo Fatty Acid Biosynthesis (¹⁴C-Acetate Incorporation)

This in vivo assay measures the overall effect of this compound on the synthesis of new fatty acids in plant tissue.[2][4]

Materials:

  • Plant leaf discs from a susceptible grass species

  • Incubation buffer: 10 mM MES-KOH (pH 6.5), 1 mM CaCl₂[4]

  • [¹⁴C]-Sodium Acetate

  • This compound stock solution

  • Saponification solution (e.g., methanolic KOH)

  • Lipid extraction solvent: Chloroform:Methanol (2:1, v/v)[4]

  • 0.9% NaCl solution[4]

  • Hexane

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Treatment and Radiolabeling:

    • Excise leaf discs and pre-incubate them in incubation buffer containing various concentrations of this compound (or solvent control) for 1 hour under light.[4]

    • Add [¹⁴C]-Sodium Acetate to the incubation buffer (e.g., 1 µCi/mL) and continue the incubation for 2-4 hours.[4][9]

  • Lipid Extraction:

    • Wash the leaf discs to remove excess radiolabel.[2]

    • Homogenize the tissue in the chloroform:methanol solvent.[4]

    • Add 0.9% NaCl, vortex, and centrifuge to separate the phases.[4]

    • Collect the lower chloroform phase containing the lipids.[4]

  • Quantification:

    • Transfer an aliquot of the chloroform phase to a scintillation vial and evaporate the solvent.[4]

    • Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.[4]

  • Data Analysis:

    • Compare the amount of radiolabeled fatty acids synthesized in this compound-treated tissues to that in untreated controls to determine the extent of inhibition.[2]

Protocol 3: Analysis of Fatty Acid Composition by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol allows for the qualitative and quantitative analysis of the fatty acid profile in plant tissues.

Materials:

  • Plant tissue (treated with this compound and control)

  • Lipid extraction solvent: Chloroform:Methanol (2:1, v/v)

  • Methylation reagent (e.g., sulfuric acid in methanol, 5% v/v)[5]

  • Hexane

  • Anhydrous sodium sulfate

  • GC-MS system with a suitable capillary column (e.g., FAMEWAX)[10]

Procedure:

  • Lipid Extraction:

    • Extract total lipids from the plant tissue as described in Protocol 2.

  • Fatty Acid Methyl Ester (FAME) Preparation:

    • Evaporate the lipid extract to dryness under a stream of nitrogen.[4]

    • Add the methylation reagent and heat at 85°C for 2 hours.[5]

    • After cooling, add hexane and water, vortex, and centrifuge to separate the phases.[4][5]

    • Collect the upper hexane layer containing the FAMEs and dry it over anhydrous sodium sulfate.[4]

  • GC-MS Analysis:

    • Inject an aliquot of the FAME extract into the GC-MS.

    • Use a temperature program suitable for separating C16 and C18 fatty acids. An example program: initial temperature of 125°C, increase to 180°C at 10°C/min, hold for 2 min, then to 200°C at 3°C/min, hold for 20 min, and finally increase to 230°C at 5°C/min for 10 min.[5]

    • Identify individual FAMEs based on their retention times and mass spectra by comparing them to known standards.

  • Data Analysis:

    • Quantify the relative abundance of each fatty acid in the control and treated samples to assess the impact of this compound on the fatty acid profile.

References

Application Notes and Protocols for the Analysis of Haloxyfop-P Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and analytical standards for the quantitative analysis of Haloxyfop-P isomers, crucial for residue analysis, environmental monitoring, and formulation development.

Introduction to this compound Isomers

Haloxyfop is a selective herbicide used to control grass weeds in various broadleaf crops.[1] It possesses a chiral center, leading to the existence of two enantiomers: the herbicidally active R-isomer (this compound) and the less active S-isomer.[2][3] Initially marketed as a racemic mixture, commercial formulations have shifted towards the enantiopure R-isomer to enhance efficacy and reduce environmental load.[2] The methyl ester, this compound-methyl, is the common commercial form, which rapidly hydrolyzes to the active acid form in plants and soil.[3][4]

Accurate quantification of these isomers is essential for regulatory compliance, environmental fate studies, and ensuring product quality.

Analytical Standards and Reference Materials

High-purity certified reference materials (CRMs) are fundamental for accurate and reliable analysis. Several suppliers offer analytical standards for this compound-methyl and its isomers.

Table 1: Commercially Available Analytical Standards for this compound Isomers

Product NameSupplierCAS NumberPurityFormat
This compound-methyl, PESTANAL®Sigma-Aldrich72619-32-0Analytical StandardNeat
Haloxyfop-methyl, TraceCERT®Sigma-Aldrich69806-40-2Certified Reference MaterialNeat
Haloxyfop-R-methyl esterSRIRAMCHEM69806-34-4≥ 95%Neat
Haloxyfop-R-MethylCRM LABSTANDARD72619-32-0≥ 95%Neat
Haloxyfop-R-methylLGC Standards72619-32-0---Neat

Experimental Protocols

Chiral Separation of this compound Isomers by High-Performance Liquid Chromatography (HPLC)

This protocol outlines the chiral separation of this compound (acid) enantiomers. For the analysis of this compound-methyl, an initial alkaline hydrolysis step is required to convert the ester to the acid form.

3.1.1. Sample Preparation: Hydrolysis of this compound-methyl (for ester analysis)

  • To the sample matrix (e.g., soil, crop extract), add a solution of methanolic sodium hydroxide.[2][5]

  • Allow the reaction to proceed to ensure complete conversion of the methyl ester to the parent acid.

  • Neutralize the solution with a suitable acid (e.g., sulfuric acid or hydrochloric acid) and proceed with extraction.[2]

3.1.2. Extraction from Soil and Water Samples

  • Soil:

    • Extract the soil sample with an appropriate solvent mixture, such as acetonitrile.[5]

    • Perform a liquid-liquid partition with a salt solution (e.g., magnesium sulfate and sodium chloride) to separate the phases.[5]

    • Clean up the extract using dispersive solid-phase extraction (d-SPE) with a C18 sorbent.[5]

  • Water:

    • Acidify the water sample.

    • Perform liquid-liquid extraction with a non-polar solvent like dichloromethane.

    • Evaporate the organic layer and reconstitute the residue in the mobile phase.[6]

3.1.3. Chiral HPLC Analysis

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with UV detection.

  • Chiral Column: (R, R) Whelk-O1 or a similar Pirkle-type chiral column. A Chiralcel OK column has also been reported to provide baseline separation.[4][7]

  • Mobile Phase: A non-polar mobile phase is typically used for normal-phase chiral separations. An optimized mobile phase consists of hexane and n-propanol (e.g., 98:2 v/v).[7]

  • Flow Rate: 1.0 mL/min (typical, may require optimization).

  • Detection: UV detector at 280 nm.[4]

  • Injection Volume: 20 µL (typical, may require optimization).

  • Quantification: External standardization using certified reference materials of the R- and S-enantiomers.

Table 2: Typical Chromatographic Performance for Chiral Separation of Haloxyfop Enantiomers

ParameterValueReference
Chiral Column(R, R) Whelk-O1[7]
Mobile Phasehexane/n-propanol (98/2)[7]
Resolution (Rs)3.43[7]
Recoveries (Soil & Water)85.95% - 104.25%[7]
Analysis of Total Haloxyfop by LC-MS/MS

This method is suitable for determining the total haloxyfop content (sum of the acid, its esters, and conjugates) in complex matrices like infant formula.[5]

3.2.1. Sample Preparation

  • Perform alkaline hydrolysis on the sample using methanolic sodium hydroxide to convert all forms to the parent acid.[5]

  • Extract the hydrolyzed sample with acetonitrile.[5]

  • Induce phase separation by adding a mixture of magnesium sulfate and sodium chloride (4:1 w/w).[5]

  • Clean up an aliquot of the acetonitrile layer by d-SPE using MgSO4 and C18 sorbent.[5]

3.2.2. LC-MS/MS Analysis

  • Instrumentation: Liquid Chromatograph coupled to a Tandem Mass Spectrometer (LC-MS/MS).

  • Column: A suitable reversed-phase column (e.g., C18).

  • Mobile Phase: Gradient elution with acetonitrile and water (containing a suitable modifier like formic acid).

  • Ionization: Electrospray Ionization (ESI) in negative mode.

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for haloxyfop.

Table 3: Method Validation Data for Total Haloxyfop Analysis by LC-MS/MS in Infant Formula

ParameterValueReference
Mean Recoveries92.2% - 114%[5][8]
Repeatability (RSDr)≤ 14%[5][8]
Within-lab Reproducibility (RSDwR)≤ 14%[5][8]
Reproducibility (RSDR)≤ 14%[5]
Limit of Quantification (LOQ)Target of 0.003 mg/kg[5][8]

Visualizations

Experimental_Workflow_Chiral_HPLC cluster_sample_prep Sample Preparation cluster_analysis Chiral HPLC Analysis Sample Sample Matrix (Soil, Water, Crop) Hydrolysis Alkaline Hydrolysis (for esters) Sample->Hydrolysis If analyzing esters Extraction Solvent Extraction (e.g., Acetonitrile) Sample->Extraction If analyzing acid Hydrolysis->Extraction Cleanup d-SPE Cleanup (C18 Sorbent) Extraction->Cleanup HPLC HPLC System (UV Detector @ 280 nm) Cleanup->HPLC Data Data Acquisition & Quantification HPLC->Data Column Chiral Column ((R, R) Whelk-O1) Column->HPLC MobilePhase Mobile Phase (Hexane/n-propanol) MobilePhase->HPLC

Caption: Workflow for Chiral HPLC Analysis of this compound Isomers.

Experimental_Workflow_LCMSMS cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis Sample Complex Matrix (e.g., Infant Formula) Hydrolysis Alkaline Hydrolysis (Total Haloxyfop) Sample->Hydrolysis Extraction Acetonitrile Extraction Hydrolysis->Extraction PhaseSeparation Salt-out Partitioning (MgSO4/NaCl) Extraction->PhaseSeparation Cleanup d-SPE Cleanup (C18/MgSO4) PhaseSeparation->Cleanup LCMS LC-MS/MS System (Negative ESI) Cleanup->LCMS Detection MRM Detection LCMS->Detection Column Reversed-Phase Column (e.g., C18) Column->LCMS Quant Quantification Detection->Quant

Caption: Workflow for Total Haloxyfop Analysis by LC-MS/MS.

Logical_Relationship Haloxyfop_Racemic Haloxyfop (Racemic) Haloxyfop_P This compound (R-isomer) (Active) Haloxyfop_Racemic->Haloxyfop_P Haloxyfop_S Haloxyfop-S (S-isomer) (Inactive) Haloxyfop_Racemic->Haloxyfop_S Haloxyfop_P_Methyl This compound-methyl (Commercial Form) Haloxyfop_P_Methyl->Haloxyfop_P Hydrolysis in vivo/in vitro

Caption: Isomeric Relationship of Haloxyfop Compounds.

References

Application Notes and Protocols for QuEChERS Extraction of Haloxyfop-P from Plant Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the application of the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for the extraction of Haloxyfop-P from various plant tissues. The protocols detailed herein are compiled from established methodologies and are intended for use in research and analytical laboratory settings.

Introduction

This compound is a selective post-emergence herbicide used to control grass weeds in a variety of broadleaf crops. As the more active enantiomer of haloxyfop, its residues in plant tissues are a significant concern for food safety and environmental monitoring. The QuEChERS method offers a simple, rapid, and effective approach for the extraction and cleanup of this compound residues from complex plant matrices prior to chromatographic analysis.[1][2][3] This method involves an initial extraction with an organic solvent, followed by a partitioning step using salts and a subsequent dispersive solid-phase extraction (d-SPE) for cleanup.[2]

Principle of the Method

The QuEChERS procedure for this compound, an acidic herbicide, typically employs an acidified organic solvent (commonly acetonitrile) to ensure its efficient extraction from the plant matrix.[4][5][6] The addition of salts, primarily magnesium sulfate (MgSO₄) and sodium chloride (NaCl) or sodium acetate, induces phase separation between the aqueous and organic layers, partitioning the analyte into the acetonitrile.[7] A subsequent d-SPE cleanup step utilizes a combination of sorbents to remove interfering matrix components such as pigments, lipids, and organic acids.[8] For acidic herbicides like this compound, specific sorbents are chosen to minimize the loss of the target analyte while maximizing the removal of interferences.

Experimental Protocols

The following protocols are generalized from several validated methods for acidic herbicide analysis in plant matrices.[4][9][10] Analysts should perform in-house validation for specific plant matrices.

Sample Preparation and Homogenization

Proper homogenization is critical to ensure a representative sample and efficient extraction.[1][11]

  • Objective: To obtain a uniform sample matrix.

  • Procedure:

    • Weigh a representative portion of the plant tissue (e.g., 10-15 g).[1]

    • For high-moisture samples (e.g., fruits, vegetables), chop the sample into small pieces.[12]

    • Homogenize the sample using a high-speed blender or chopper. To prevent the degradation of thermally labile compounds, pre-cooling the sample or using dry ice during homogenization is recommended.[11]

    • Store the homogenized sample in a sealed container at -20°C if not used immediately.

Extraction
  • Objective: To extract this compound from the homogenized plant tissue into an organic solvent.

  • Materials:

    • Homogenized plant sample

    • Acetonitrile (ACN) with 1% formic acid (or acetic acid)

    • 50 mL centrifuge tubes with screw caps

    • Anhydrous magnesium sulfate (MgSO₄)

    • Sodium chloride (NaCl) or Sodium Acetate (NaOAc)

    • Vortex mixer

    • Centrifuge

  • Procedure:

    • Weigh 10 g (for high water content matrices) or 5 g (for low water content matrices, with the addition of a corresponding volume of water to reach ~10 mL total water) of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile containing 1% formic acid. The acid helps to keep this compound in its protonated form, improving its extraction into the organic solvent.

    • Cap the tube and vortex vigorously for 1 minute to ensure thorough mixing.[13]

    • Add the extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl). The salts induce phase separation and drive the analyte into the acetonitrile layer.[7]

    • Immediately cap the tube and shake vigorously for 1 minute.

    • Centrifuge the tube at ≥4000 rpm for 5 minutes.[12]

Dispersive Solid-Phase Extraction (d-SPE) Cleanup
  • Objective: To remove interfering matrix components from the extract.

  • Materials:

    • Supernatant from the extraction step

    • 2 mL or 15 mL d-SPE tubes containing:

      • Anhydrous magnesium sulfate (MgSO₄) to remove residual water.

      • Primary Secondary Amine (PSA) to remove organic acids, fatty acids, and sugars.

      • Graphitized Carbon Black (GCB) for pigment removal (use with caution as it can adsorb planar analytes).[4][5][6]

      • C18 to remove non-polar interferences like lipids.[10]

    • Vortex mixer

    • Centrifuge

  • Procedure:

    • Transfer a 1 mL or 6 mL aliquot of the upper acetonitrile layer into a d-SPE tube. The choice of d-SPE tube size and sorbent amount depends on the sample matrix and the volume of the extract taken. A common composition for 1 mL of extract is 150 mg MgSO₄ and 50 mg PSA.[14] For pigmented samples, GCB can be included (e.g., 50 mg).

    • Cap the tube and vortex for 30 seconds to 1 minute.

    • Centrifuge at ≥4000 rpm for 5 minutes.

    • The resulting supernatant is the final extract.

Final Extract Preparation and Analysis
  • Objective: To prepare the final extract for instrumental analysis.

  • Procedure:

    • Carefully transfer the cleaned extract into an autosampler vial.

    • The extract can be directly analyzed by LC-MS/MS or GC-MS. For LC-MS/MS analysis, it is often necessary to acidify the final extract (e.g., with formic acid) to ensure good peak shape for acidic analytes like this compound.

    • Analysis is typically performed using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) in negative electrospray ionization (ESI) mode.[4][5][6]

Quantitative Data Summary

The following tables summarize the performance data of the QuEChERS method for this compound and related compounds from various studies.

Table 1: Recovery and Precision Data for Haloxyfop in Various Plant Matrices.

Plant MatrixSpiking Level (mg/kg)Recovery (%)Relative Standard Deviation (RSD) (%)Reference
Cabbage0.0569.8 - 1200.6 - 19.5[4][5]
Chives0.0569.8 - 1200.6 - 19.5[4][5]
Pear0.0569.8 - 1200.6 - 19.5[4][5]
Wheat Flour0.0569.8 - 1200.6 - 19.5[4][5]
Soybean Oil0.0569.8 - 1200.6 - 19.5[4][5]
Tobacco Leaf (Fresh)0.2 (this compound-methyl), 2 (Haloxyfop)72.51 - 101.60Not Specified[15]
Tobacco Leaf (Flue-cured)0.5 (this compound-methyl), 5 (Haloxyfop)72.51 - 101.60Not Specified[15]
Soybean0.005, 0.04, 0.285 - 120< 6.1[16]

Table 2: Linearity, Limit of Detection (LOD), and Limit of Quantification (LOQ) Data.

AnalyteMatrixLinearity (R²)LOD (mg/kg)LOQ (mg/kg)Reference
Haloxyfop & MetabolitesVarious Plant Matrices> 0.9930.0001 - 0.008Not Specified[4][5][6]
This compound-methyl & HaloxyfopTobacco Leaf> 0.9978Not Specified0.02 - 1.00[15]
Various PesticidesSoybean> 0.996< 0.00010.00001 - 0.000026[16][17]

Visualizations

QuEChERS_Workflow Sample 1. Sample Homogenization (Plant Tissue) Extraction 2. Extraction - Add 10g homogenized sample to 50mL tube - Add 10mL Acetonitrile (1% Formic Acid) - Vortex for 1 min Sample->Extraction SaltingOut 3. Salting-Out - Add 4g MgSO4 + 1g NaCl - Shake vigorously for 1 min - Centrifuge for 5 min Extraction->SaltingOut dSPE 4. Dispersive SPE Cleanup - Transfer supernatant to d-SPE tube (MgSO4, PSA, +/- GCB/C18) - Vortex for 1 min - Centrifuge for 5 min SaltingOut->dSPE Analysis 5. Analysis - Transfer supernatant to vial - LC-MS/MS or GC-MS dSPE->Analysis

Caption: Workflow of the QuEChERS method for this compound extraction.

QuEChERS_Components QuEChERS QuEChERS Method Extraction Extraction & Partitioning QuEChERS->Extraction Cleanup Dispersive SPE Cleanup QuEChERS->Cleanup ACN Acetonitrile (with Acid) Extraction->ACN Solvent Salts Salts (MgSO4, NaCl) Extraction->Salts Phase Separation PSA PSA Cleanup->PSA Removes Acids GCB GCB Cleanup->GCB Removes Pigments C18 C18 Cleanup->C18 Removes Lipids

Caption: Key components and their roles in the QuEChERS method.

References

Application Note: Determination of Haloxyfop Residues in Animal Tissues by GC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the determination of haloxyfop residues in various animal tissues, including muscle, liver, kidney, and fat. The protocol employs a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method, followed by a derivatization step to convert haloxyfop into a more volatile compound suitable for gas chromatography. Detection and quantification are achieved using tandem mass spectrometry (GC-MS/MS) in Multiple Reaction Monitoring (MRM) mode, which ensures high selectivity and sensitivity. This method is intended for researchers, scientists, and professionals in drug development and food safety for monitoring haloxyfop residues in compliance with regulatory standards.

Introduction

Haloxyfop is a selective post-emergence herbicide used to control grass weeds in a variety of broad-leaved crops. Its potential to accumulate in the food chain necessitates sensitive and reliable analytical methods for its detection in animal-derived food products. The residue definition for haloxyfop often includes its salts, esters, and conjugates. To determine the total haloxyfop residue, an alkaline hydrolysis step can be incorporated to convert these forms to the parent acid prior to analysis. Gas chromatography-tandem mass spectrometry is a powerful technique for the trace-level quantification of pesticides. However, due to the low volatility of the acidic form of haloxyfop, a derivatization step is required to facilitate its analysis by GC. This protocol provides a comprehensive procedure for the extraction, derivatization, and quantification of haloxyfop in different animal tissues.

Experimental Protocols

Sample Preparation and Homogenization
  • Collect at least 100g of each animal tissue (muscle, liver, kidney, fat).

  • Dice the tissue samples into small pieces (approx. 1 cm³).

  • To ensure homogeneity, cryogenically grind the tissue samples using liquid nitrogen and a blender or grinder.

  • Store the homogenized samples in airtight containers at -20°C until extraction.

Extraction: Modified QuEChERS Method
  • Weigh 10 g (± 0.1 g) of the homogenized tissue sample into a 50 mL polypropylene centrifuge tube. For fat samples, a 5 g sample size is recommended.

  • Add 10 mL of water and 10 mL of acetonitrile to the tube.

  • For the determination of total haloxyfop (including esters and conjugates), add 1 mL of 5 N NaOH and incubate in a water bath at 40°C for 30 minutes for alkaline hydrolysis.[1] Cool to room temperature before proceeding. For the analysis of the free acid only, omit this step.

  • If hydrolysis was performed, neutralize the sample by adding 1 mL of 2.5 M H₂SO₄.[1]

  • Add the QuEChERS extraction salts (4 g MgSO₄ and 1 g NaCl).[2]

  • Immediately cap the tube and shake vigorously for 1 minute.

  • Centrifuge the tube at 4000 rpm for 5 minutes.

Dispersive Solid-Phase Extraction (d-SPE) Cleanup
  • Transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL d-SPE tube containing 150 mg MgSO₄, 50 mg Primary Secondary Amine (PSA), and 50 mg C18 sorbent.[3] For high-fat matrices, the amount of C18 can be increased.

  • Vortex the d-SPE tube for 1 minute.

  • Centrifuge at 10,000 rpm for 5 minutes.

Derivatization
  • Transfer 500 µL of the cleaned extract into a clean vial.

  • Evaporate the extract to dryness under a gentle stream of nitrogen at 40°C.

  • Add 100 µL of a derivatizing agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS).[4]

  • Cap the vial and heat at 70°C for 30 minutes.

  • Cool the vial to room temperature. The sample is now ready for GC-MS/MS analysis.

GC-MS/MS Analysis
  • Gas Chromatograph: Agilent 8890 GC or equivalent

  • Mass Spectrometer: Agilent 7000 series Triple Quadrupole MS or equivalent

  • Injection Volume: 1 µL, splitless

  • Injector Temperature: 280°C

  • GC Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 1 min

    • Ramp 1: 25°C/min to 200°C

    • Ramp 2: 10°C/min to 280°C, hold for 5 min

  • Carrier Gas: Helium, constant flow at 1.2 mL/min

  • MS Source Temperature: 230°C

  • MS Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

Data Presentation

The following tables summarize the quantitative data for the GC-MS/MS method for the determination of haloxyfop.

Table 1: GC-MS/MS Parameters for Haloxyfop-TMS Derivative

AnalytePrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - QualifierCollision Energy (eV)
Haloxyfop-TMS3747331615

Note: The precursor ion for the trimethylsilyl (TMS) derivative of haloxyfop is m/z 433, with a significant fragment at m/z 374.[4][5] The transition m/z 374 → 73 is often used for quantification.[4][5]

Table 2: Method Validation Parameters

ParameterResultMatrixReference
Limit of Quantification (LOQ)2.5 ng/g (ppb)Eggs[4][5]
Linearity Range1 - 50 ng/gEggs[4][5]
Recovery72.51 - 101.60%Tobacco Leaf (LC-MS/MS)[4]
Recovery92.2 - 114%Infant Formula (LC-MS/MS)[6]
Precision (RSD%)< 20%General Guideline[7]

Note: Data from various matrices are presented to indicate expected method performance. Validation should be performed for each specific animal tissue.

Visualizations

G cluster_prep Sample Preparation cluster_cleanup Cleanup and Derivatization cluster_analysis Analysis Sample 10g Homogenized Animal Tissue Hydrolysis Optional: Alkaline Hydrolysis (1mL 5N NaOH, 40°C, 30 min) Sample->Hydrolysis for total residue Extraction Add 10mL Acetonitrile Add QuEChERS Salts (MgSO4, NaCl) Sample->Extraction Hydrolysis->Extraction Centrifuge1 Centrifuge (4000 rpm, 5 min) Extraction->Centrifuge1 dSPE d-SPE Cleanup (1mL Supernatant with MgSO4, PSA, C18) Centrifuge1->dSPE Acetonitrile Layer Centrifuge2 Centrifuge (10000 rpm, 5 min) dSPE->Centrifuge2 Evaporation Evaporate to Dryness (Nitrogen Stream, 40°C) Centrifuge2->Evaporation Derivatization Derivatize with BSTFA + 1% TMCS (100µL, 70°C, 30 min) Evaporation->Derivatization GCMS GC-MS/MS Analysis (MRM Mode) Derivatization->GCMS

Caption: Experimental workflow for Haloxyfop analysis in animal tissues.

G Haloxyfop_TMS Haloxyfop-TMS Derivative (Precursor Ion m/z 433) Fragment_374 Fragment Ion m/z 374 (Loss of C4H9O) Haloxyfop_TMS->Fragment_374 Fragmentation in MS source Fragment_73 Product Ion m/z 73 (TMS group) Fragment_374->Fragment_73 CID (Quantifier) Fragment_316 Product Ion m/z 316 Fragment_374->Fragment_316 CID (Qualifier)

Caption: Proposed fragmentation pathway of Haloxyfop-TMS in GC-MS/MS.

References

Application Note: Determination of Haloxyfop-P-methyl Residue in Tobacco by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

AN-TOB-001

Introduction

Haloxyfop-P-methyl is a selective herbicide used to control grass weeds in broad-leaved crops, including tobacco. Due to potential human health risks associated with pesticide residues in consumer products, regulatory bodies worldwide have established maximum residue limits (MRLs) for pesticides in agricultural commodities. This application note details two validated high-performance liquid chromatography (HPLC) methods for the quantitative analysis of this compound-methyl residues in tobacco: a highly sensitive liquid chromatography with tandem mass spectrometry (LC-MS/MS) method and a standard HPLC method with ultraviolet (UV) detection.

The LC-MS/MS method, adapted from a study by Yu et al., offers high selectivity and sensitivity for the simultaneous determination of this compound-methyl and its metabolite, haloxyfop.[1][2][3][4] The HPLC-UV method provides a reliable and more accessible alternative for routine monitoring.[5] Both methods employ a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation protocol, which is widely accepted for multi-residue pesticide analysis in complex matrices like tobacco.[6][7][8]

Experimental Protocols

Method 1: LC-MS/MS for this compound-methyl and Haloxyfop

This method is based on the protocol described by Yu et al. for the analysis of fresh and flue-cured tobacco leaves.[1]

Sample Preparation (Modified QuEChERS)

  • Homogenization: Weigh 5 g of fresh tobacco leaf samples (or 2 g of flue-cured tobacco leaf samples) into a 50 mL centrifuge tube.[1]

  • Extraction: Add 20 mL of acetonitrile to the centrifuge tube.[1] Homogenize the sample for a specified duration (e.g., 2 minutes) using a high-speed homogenizer.

  • Salting Out: Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate and sodium acetate) to induce phase separation.[6]

  • Centrifugation: Shake vigorously for 1 minute and then centrifuge at a specified speed (e.g., 5,000 rpm) for 5 minutes.[7]

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer the upper acetonitrile layer to a d-SPE cleanup tube containing 40 mg of C18 sorbent.[1] Vortex for 2 minutes and centrifuge again.

  • Filtration: Filter the supernatant through a 0.22 µm nylon syringe filter into an autosampler vial for LC-MS/MS analysis.[1]

Chromatographic and Mass Spectrometric Conditions

  • Instrument: LC-MS/MS system (e.g., Agilent 6470 Triple Quadrupole LC/MS/MS).[7]

  • Column: A suitable C18 column (e.g., Zorbax XB C18).[5]

  • Mobile Phase: Acetonitrile and formic acid aqueous solution (formic acid-water, 1:2000 v/v).[1]

  • Flow Rate: 0.6 mL/min.[5]

  • Injection Volume: 5 µL.

  • Column Temperature: 25 °C.[5]

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.[1]

  • Detection Mode: Multiple Reaction Monitoring (MRM).

Method 2: HPLC with UV Detection for this compound-methyl

This method is a general protocol for the determination of this compound-methyl in tobacco using HPLC with UV detection.[5]

Sample Preparation (Modified QuEChERS)

  • Extraction: Use acetone as the extracting solvent.

  • Cleanup: Clean up the extract using a Florisil and activated charcoal mixed column.[5]

Chromatographic Conditions

  • Instrument: HPLC system with a UV detector.

  • Column: Zorbax XB C18 column.[5]

  • Mobile Phase: Methanol:Water (80:20 v/v).[5]

  • Flow Rate: 0.6 mL/min.[5]

  • Column Temperature: 25 °C.[5]

  • Detection Wavelength: 225 nm.[5]

Data Presentation

Table 1: LC-MS/MS Method Performance for this compound-methyl in Tobacco

ParameterFresh Tobacco LeafFlue-cured Tobacco Leaf
Linearity (R²)> 0.9978> 0.9978
Recovery (%)72.51–101.6072.51–101.60
LOQ (mg/kg)0.021.00

Data extracted from Yu et al. (2019).[1][2][3]

Table 2: HPLC-UV Method Performance for this compound-methyl in Tobacco

ParameterValue
Recovery (%)85.33–96.95
Relative Standard Deviation (RSD) (%)0.40–3.75

Data extracted from Bing, X. (2011).[5]

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample Tobacco Sample homogenize Homogenization (with Acetonitrile) sample->homogenize salt Salting Out (QuEChERS Salts) homogenize->salt centrifuge1 Centrifugation salt->centrifuge1 cleanup d-SPE Cleanup (C18 Sorbent) centrifuge1->cleanup centrifuge2 Centrifugation cleanup->centrifuge2 filter Filtration (0.22 µm filter) centrifuge2->filter hplc HPLC Separation filter->hplc detection Detection (MS/MS or UV) hplc->detection data Data Acquisition & Processing detection->data quant Quantification data->quant

Caption: Experimental workflow for this compound-methyl residue analysis in tobacco.

The described LC-MS/MS and HPLC-UV methods provide robust and reliable approaches for the determination of this compound-methyl residues in tobacco. The choice of method will depend on the specific requirements of the analysis, such as the need for high sensitivity and the simultaneous analysis of metabolites (favoring LC-MS/MS) or the availability of instrumentation (where HPLC-UV may be more accessible). The modified QuEChERS sample preparation protocol is effective for achieving good recoveries and minimizing matrix effects in the complex tobacco matrix.[1][6]

References

Troubleshooting & Optimization

Overcoming matrix effects in Haloxyfop-P analysis of fatty samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the analysis of the herbicide Haloxyfop-P in complex fatty samples.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments, offering potential causes and solutions to get your analysis back on track.

Question 1: Why am I experiencing low recovery of this compound from my fatty sample?

Answer:

Low recovery rates for this compound in fatty matrices can stem from several factors during sample preparation.[1] The primary causes are often inefficient extraction from the lipid-rich environment, loss of the analyte during the cleanup phase, or degradation of the molecule.[1]

Possible Causes & Suggested Solutions:

Possible CauseSuggested Solution
Inefficient Initial Extraction Haloxyfop exists in various forms, including esters and conjugates, which must be converted to the parent acid for accurate quantification.[2][3] An alkaline hydrolysis step, typically with methanolic sodium hydroxide, is crucial before extraction to release the bound forms of haloxyfop.[2][3] For the extraction itself, ensure the chosen solvent (commonly acetonitrile) has adequate interaction with the sample; increasing the sample-to-solvent ratio or using techniques like sonication can improve extraction efficiency.[1]
Analyte Loss During Cleanup The cleanup step aims to remove interfering lipids, but sorbents can sometimes retain the analyte. Dispersive solid-phase extraction (d-SPE) with C18 is used to remove fats, while Primary Secondary Amine (PSA) removes organic acids and sugars.[4][5] If recovery is low, consider reducing the amount of sorbent or the extraction time.[1] For solid-phase extraction (SPE) cartridges, ensure the column is properly activated and that the elution volume is sufficient to completely elute the analyte.[1][6]
Analyte Degradation Haloxyfop can be susceptible to degradation under certain pH conditions.[7] It is important to control the pH of the sample extract throughout the process. If oxidation is a concern, consider adding antioxidants or performing the extraction under an inert atmosphere like nitrogen.[1]

Question 2: I'm seeing significant signal suppression or enhancement in my LC-MS/MS analysis. How can I fix this?

Answer:

This phenomenon is known as the "matrix effect," where co-extracted components from the sample interfere with the ionization of the target analyte in the mass spectrometer's source, leading to inaccurate quantification.[8][9] Fatty samples are particularly challenging due to the high concentration of co-extracted lipids.[4][10]

Possible Causes & Suggested Solutions:

Possible CauseSuggested Solution
Co-eluting Matrix Components Lipids and other matrix components that elute from the chromatography column at the same time as this compound can suppress or enhance its signal.[11] To mitigate this: • Improve Sample Cleanup: Employ more rigorous cleanup methods. Options include using different d-SPE sorbents (see Table 1), adding a solid-phase extraction (SPE) step, or using gel permeation chromatography (GPC) for effective lipid removal.[5][10] Novel sorbents like EMR—Lipid are also designed to selectively remove lipids without significant analyte loss.[5] • Optimize Chromatography: Adjust the LC gradient or mobile phase composition to better separate this compound from interfering compounds.[7]
High Concentration of Matrix The sheer amount of matrix components in the final extract can overwhelm the ionization source. • Dilute the Extract: A simple and effective approach is to dilute the final sample extract.[7] This reduces the concentration of all components, including interferences, but be mindful that it may also lower the analyte concentration below the limit of quantification (LOQ). • Use Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that has undergone the same sample preparation procedure.[11] This helps to compensate for the matrix effect as the standards and samples will be affected similarly.[11]
Ionization Variability The matrix effect is a result of competition for ionization. • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects. A SIL-IS for this compound will behave almost identically to the analyte during extraction, chromatography, and ionization, providing a reliable way to correct for signal variations.[7]

Frequently Asked Questions (FAQs)

Q1: What is "total haloxyfop" and why is a hydrolysis step necessary? A1: The residue definition for haloxyfop often includes the sum of the parent acid (this compound), its esters, salts, and conjugates.[2][3][12] In plants and animals, haloxyfop can become conjugated with natural compounds like triglycerides.[3] Analytical methods typically cannot measure all these forms directly. Therefore, an alkaline hydrolysis step (usually with methanolic NaOH) is performed at the beginning of the sample preparation to convert all these related compounds into the single parent acid form, allowing for the measurement of "total haloxyfop".[2][3]

Q2: Which cleanup method is best for fatty samples: d-SPE, SPE, or GPC? A2: The choice depends on the fat content of the matrix and the required level of cleanliness.

  • Dispersive SPE (d-SPE): This is the cleanup step in the popular QuEChERS method. It's fast and uses sorbents like C18 to remove lipids.[4][13] It is effective for low-to-medium fat samples (e.g., avocado, eggs) but may be insufficient for samples with very high fat content (>20%).[4][5]

  • Solid-Phase Extraction (SPE): Using cartridges with sorbents like Florisil or anion exchangers can provide a more thorough cleanup than d-SPE.[6][12][14] It is a good option when d-SPE fails to remove sufficient matrix interferences.

  • Gel Permeation Chromatography (GPC): GPC is a size-exclusion technique that is highly effective at separating large lipid molecules from smaller pesticide analytes.[10] It is considered a very powerful cleanup tool for high-fat matrices like vegetable oils and animal fats, though it can be more time-consuming and solvent-intensive than SPE-based methods.[5][10]

Q3: When should I use GC-MS/MS versus LC-MS/MS for this compound analysis? A3: Both techniques can be used, but require different sample handling.

  • LC-MS/MS is generally preferred for analyzing the acidic form of this compound directly after hydrolysis and cleanup.[2][15] It avoids the need for derivatization.

  • GC-MS/MS requires a derivatization step to make the polar this compound acid volatile.[3] This typically involves methylation or silylation (e.g., creating a trimethylsilyl derivative) before injection.[3][16] While an extra step, GC-MS/MS can offer excellent sensitivity and selectivity.[16]

Q4: How do I properly validate my method for a new fatty matrix? A4: Method validation ensures your results are accurate and reliable. Key parameters to assess include:

  • Linearity: Analyze calibration curves to ensure a linear response over your expected concentration range.

  • Accuracy (Recovery): Spike blank matrix samples at multiple concentration levels (e.g., low, medium, high) and measure the percent recovery to check for analyte loss. Mean recoveries should typically be within 70-120%.[2][17]

  • Precision (Repeatability): Analyze multiple replicates of spiked samples to ensure the results are consistent. The relative standard deviation (RSD) should generally be ≤20%.[2]

  • Limit of Quantification (LOQ): Determine the lowest concentration that can be reliably quantified with acceptable accuracy and precision.

  • Matrix Effect: Quantify the extent of signal suppression or enhancement by comparing the response of a standard in pure solvent to one in a blank matrix extract.[11]

Experimental Protocols & Methodologies

Protocol 1: Modified QuEChERS for Total Haloxyfop in Fatty Samples

This protocol is a generalized procedure based on methods for analyzing haloxyfop in complex matrices like infant formula and eggs.[2][16][17]

  • Sample Homogenization: Homogenize the fatty sample (e.g., vegetable oil, animal tissue) to ensure uniformity.

  • Hydrolysis:

    • Weigh 5-15 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add methanolic sodium hydroxide to release Haloxyfop from its conjugated forms.[2][3]

    • Incubate as required (e.g., 50°C) to ensure complete hydrolysis.

  • Extraction:

    • Add acetonitrile (e.g., 15 mL) to the tube.[4][18]

    • Add extraction salts (e.g., a mixture of magnesium sulfate and sodium chloride/acetate) to induce phase separation.[2][4]

    • Cap the tube and shake vigorously for 1-2 minutes.

    • Centrifuge at >3000 rcf for 5 minutes.

  • Dispersive SPE (d-SPE) Cleanup:

    • Transfer an aliquot (e.g., 1-6 mL) of the upper acetonitrile layer to a 2 mL or 15 mL d-SPE tube.

    • The d-SPE tube should contain anhydrous magnesium sulfate (to remove water) and C18 sorbent (to remove lipids).[2] PSA may also be included to remove other interferences.[4]

    • Vortex for 30-60 seconds.

    • Centrifuge at >3000 rcf for 5 minutes.

  • Final Preparation:

    • The resulting supernatant is ready for analysis. It may be filtered through a 0.22 µm filter before injection into the LC-MS/MS or before derivatization for GC-MS/MS.

Protocol 2: LC-MS/MS Analysis Parameters

The following are typical starting parameters for the analysis of this compound.

ParameterTypical Setting
Column C18 reverse-phase column (e.g., 50-150 mm length, <3 µm particle size)[8]
Mobile Phase A Water with 0.1% formic acid[8][19]
Mobile Phase B Acetonitrile or Methanol with 0.1% formic acid[8][19]
Gradient A linear gradient starting with a low percentage of organic phase (e.g., 10-20% B) and increasing to a high percentage (e.g., 90-100% B) over several minutes.[8][19][20]
Ionization Mode Electrospray Ionization, Negative Mode (ESI-)[19]
Analysis Mode Multiple Reaction Monitoring (MRM)

Quantitative Data Summary

Table 1: Comparison of Cleanup Sorbent Performance in QuEChERS for Fatty Samples

Sorbent(s)Target Interferences RemovedEfficacy & Comments
C18 (Octadecyl) Non-polar compounds, fats, lipids.[21]Commonly used for fatty matrices.[4] Efficiency decreases as fat content increases.[4][13][18]
PSA (Primary Secondary Amine) Organic acids, sugars, some fatty acids, polar pigments.[5][7]Often used in combination with C18 for a broader cleanup.[4][13][18]
GCB (Graphitized Carbon Black) Pigments (e.g., chlorophyll), sterols.Very effective for pigmented samples, but may cause loss of planar pesticides.[4][12] Use with caution for Haloxyfop.
Florisil Polar impurities, fatty acids.[12]A magnesium silicate sorbent often used in traditional SPE cleanup.[12][13]
EMR—Lipid Major lipid classes (triglycerides, phospholipids, etc.).[5]A novel sorbent designed for high selectivity in lipid removal with good analyte recovery.[5]

Table 2: Typical Mass Spectrometry Parameters for Haloxyfop

TechniquePrecursor Ion (m/z)Product Ion(s) (m/z)Notes
LC-MS/MS (ESI-) 359.9 / 360.0316.0, 161.0For direct analysis of the Haloxyfop parent acid.
GC-MS/MS (EI) 374.0 (as TMS derivative)73.0For analysis after derivatization with a silylating agent.[16]
GC-MS/MS (EI) Varies by esterVariesFor analysis after derivatization to a methyl or butyl ester.[3]

Note: Specific m/z values should be optimized on your instrument.

Table 3: Example Method Performance Data for Total Haloxyfop

MatrixMethodRecovery (%)RSD (%)LOQ (mg/kg)
Infant Formula & IngredientsHydrolysis, QuEChERS, LC-MS/MS92.2 - 114≤ 140.003
EggsQuEChERS, Derivatization, GC-MS/MS--0.0025
Soybean OilAcidified QuEChERS, d-SPE, UPLC-MS/MS69.8 - 1200.6 - 19.50.0001 - 0.008
CarrotSLE-LTP, GC-MS90 - 110< 120.48 (as methyl ester)

Visualizations

Experimental & Logical Workflows

General Workflow for this compound Analysis in Fatty Samples cluster_prep Sample Preparation cluster_analysis Analysis Homogenize 1. Sample Homogenization Hydrolyze 2. Alkaline Hydrolysis (Total Haloxyfop) Homogenize->Hydrolyze Extract 3. Acetonitrile Extraction (QuEChERS) Hydrolyze->Extract Cleanup 4. Cleanup Step (d-SPE / SPE / GPC) Extract->Cleanup Deriv Derivatization (for GC-MS) Cleanup->Deriv Optional Analysis 5. Instrumental Analysis (LC-MS/MS or GC-MS/MS) Cleanup->Analysis Deriv->Analysis Quant 6. Quantification (Matrix-Matched Standards) Analysis->Quant

Caption: A flowchart of the major steps in this compound analysis.

Troubleshooting Low Analyte Recovery Start Start: Low Recovery Observed CheckHydrolysis Is Hydrolysis Step Complete? Start->CheckHydrolysis CheckExtraction Is Extraction Efficient? CheckHydrolysis->CheckExtraction Yes Sol_Hydrolysis Solution: Optimize hydrolysis time, temperature, or reagent conc. CheckHydrolysis->Sol_Hydrolysis No CheckCleanup Is Analyte Lost During Cleanup? CheckExtraction->CheckCleanup Yes Sol_Extraction Solution: Increase solvent volume, use sonication, check pH. CheckExtraction->Sol_Extraction No Sol_Cleanup Solution: Reduce sorbent amount, check SPE elution volume, change sorbent type. CheckCleanup->Sol_Cleanup Yes

Caption: A decision tree for diagnosing the cause of low recovery.

Modified QuEChERS Protocol Workflow Start 5-15g Homogenized Fatty Sample in 50mL Tube Step1 Add Methanolic NaOH Incubate for Hydrolysis Start->Step1 Step2 Add Acetonitrile & QuEChERS Salts Step1->Step2 Step3 Shake Vigorously (1 min) Centrifuge (5 min) Step2->Step3 Step4 Transfer Acetonitrile Layer to d-SPE Tube (MgSO4 + C18) Step3->Step4 Step5 Vortex (30s) Centrifuge (5 min) Step4->Step5 End Supernatant Ready for Analysis Step5->End

References

Technical Support Center: Improving the Stability of Haloxyfop-P-methyl in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of Haloxyfop-P-methyl in experimental solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound-methyl solution appears to be degrading. What are the primary factors that affect its stability?

A1: this compound-methyl is susceptible to degradation through two primary pathways: hydrolysis and photodegradation.[1] The stability of your solution will be significantly influenced by the pH, exposure to light, and temperature.

  • Hydrolysis: The ester bond in this compound-methyl is prone to hydrolysis, a reaction with water that breaks this bond to form this compound acid. This process is highly dependent on the pH of the solution.

  • Photodegradation: Exposure to light, particularly sunlight, can cause rapid degradation of this compound-methyl.[2]

Q2: How does pH affect the stability of this compound-methyl in an aqueous solution?

A2: The rate of hydrolysis of this compound-methyl is significantly influenced by the pH of the solution. It is most stable in acidic conditions and becomes increasingly unstable as the pH becomes neutral and then alkaline.

  • Acidic pH (pH 4-5): this compound-methyl is relatively stable at acidic pH.[3]

  • Neutral pH (pH 7): The rate of hydrolysis increases at neutral pH.

  • Alkaline pH (pH 9): The molecule is very unstable in alkaline conditions, with rapid degradation observed.[4]

Q3: I need to prepare a stock solution of this compound-methyl. What solvent should I use and how should I store it?

A3: For a stock solution, it is recommended to use a high-purity organic solvent in which this compound-methyl is highly soluble and stable. Based on solubility data, suitable solvents include acetone, acetonitrile, dichloromethane, and xylene.[4] To minimize degradation:

  • Solvent Choice: Use a dry, high-purity grade of an appropriate organic solvent.

  • Storage Conditions: Store the stock solution at a low temperature, such as -20°C, in a tightly sealed container to prevent evaporation and moisture absorption.

  • Light Protection: Protect the solution from light by using an amber vial or by wrapping the container in aluminum foil.

  • Preparation: Prepare fresh working solutions from the stock solution immediately before your experiment.

Q4: Can I heat my this compound-methyl solution to aid in dissolution?

A4: While this compound-methyl technical material is reported to be very stable to heat, with no decomposition after 88 hours at 200°C, caution should be exercised when heating solutions.[4] The stability in a solution at elevated temperatures will depend on the solvent and the presence of other reactive species. For emulsifiable concentrate formulations, stability has been noted at 54°C for 14 days. If heating is necessary, use the lowest effective temperature for the shortest possible duration.

Q5: Are there any signs of degradation I can look for in my solution?

A5: Visual signs of degradation can include a change in color or the formation of a precipitate. However, significant degradation can occur without any visible changes. Therefore, it is crucial to rely on chemical analysis, such as High-Performance Liquid Chromatography (HPLC), to accurately determine the concentration and purity of your this compound-methyl solution, especially after prolonged storage or exposure to adverse conditions.

Data on this compound-methyl Stability

The following tables summarize the quantitative data on the stability of this compound-methyl under different conditions.

Table 1: Hydrolytic Degradation of Haloxyfop-R-methyl in Aqueous Solution at 22°C

pHHalf-life (t½)Stability
5161 daysRelatively Stable
716 daysModerately Unstable
9<1 dayHighly Unstable

(Data sourced from a 2009 evaluation report)[4]

Table 2: Photodegradation of Haloxyfop-methyl in Natural Waters

Water TypeHalf-life (t½) in minutes
Distilled Water9.18 - 47.47
Well Water9.18 - 47.47
Runoff Water9.18 - 47.47
River Water9.18 - 47.47

(Data indicates rapid degradation under solar radiation)

Experimental Protocols

Protocol 1: Determination of this compound-methyl Concentration by HPLC

This protocol provides a general method for the quantitative analysis of this compound-methyl. The specific parameters may need to be optimized for your particular instrument and sample matrix.

  • Instrumentation:

    • High-Performance Liquid Chromatograph (HPLC) with a UV detector.

  • Reagents and Materials:

    • Haloxyfop-R-methyl analytical standard

    • Ethyl benzoate (internal standard)

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Glacial Acetic Acid

    • C18 column (e.g., 150 mm x 4.6 mm i.d. x 5 µm particle size)

  • Chromatographic Conditions: [5]

    • Mobile Phase: Acetonitrile:Water:Glacial Acetic Acid (1100:900:1 v/v/v)

    • Flow Rate: 1.5 mL/min

    • Column Temperature: 35°C

    • Detection Wavelength: 280 nm

    • Injection Volume: 10 µl

  • Preparation of Solutions:

    • Internal Standard Solution (ISS): Accurately weigh approximately 9.0 g of ethyl benzoate into a 500 mL volumetric flask. Dissolve and make up to the mark with acetonitrile.

    • Standard Solution: Accurately weigh about 0.12 g of Haloxyfop-R-methyl analytical standard into a 50 mL volumetric flask. Add 10 mL of the ISS, dissolve, and make up to the mark with the make-up phase (Acetonitrile:Water 70:30). Mix well.

    • Sample Solution: Accurately weigh a quantity of the sample expected to contain about 0.12 g of Haloxyfop-R-methyl into a 50 mL volumetric flask. Add 10 mL of the ISS, dissolve, and make up to the mark with the make-up phase. Mix well.

  • Analysis:

    • Inject the standard and sample solutions into the HPLC system.

    • Calculate the concentration of Haloxyfop-R-methyl in the sample by comparing the peak area ratios of the analyte to the internal standard in the sample and standard chromatograms.

Visualizing Degradation Pathways and Workflows

Degradation Pathways of this compound-methyl

The primary degradation pathways for this compound-methyl involve the cleavage of the ester bond, leading to the formation of this compound acid. This can be initiated by hydrolysis or photolysis.

This compound-methyl This compound-methyl This compound (acid) This compound (acid) This compound-methyl->this compound (acid) Hydrolysis (pH dependent) / Photolysis Further Degradation Products Further Degradation Products This compound (acid)->Further Degradation Products

Caption: Primary degradation pathway of this compound-methyl.

General Experimental Workflow for Stability Testing

A typical workflow for assessing the stability of this compound-methyl in a solution involves preparing the sample, subjecting it to specific conditions, and analyzing its concentration over time.

cluster_prep Preparation cluster_exposure Exposure cluster_analysis Analysis Prepare Stock Solution Prepare Stock Solution Prepare Working Solutions in Buffers Prepare Working Solutions in Buffers Prepare Stock Solution->Prepare Working Solutions in Buffers Incubate at Controlled Temperature Incubate at Controlled Temperature Prepare Working Solutions in Buffers->Incubate at Controlled Temperature Expose to Light Source (for photolysis study) Expose to Light Source (for photolysis study) Prepare Working Solutions in Buffers->Expose to Light Source (for photolysis study) Protect from Light (for hydrolysis study) Protect from Light (for hydrolysis study) Incubate at Controlled Temperature->Protect from Light (for hydrolysis study) Withdraw Aliquots at Time Points Withdraw Aliquots at Time Points Incubate at Controlled Temperature->Withdraw Aliquots at Time Points Expose to Light Source (for photolysis study)->Withdraw Aliquots at Time Points HPLC Analysis HPLC Analysis Withdraw Aliquots at Time Points->HPLC Analysis Calculate Concentration Calculate Concentration HPLC Analysis->Calculate Concentration

Caption: Workflow for this compound-methyl stability testing.

References

Optimizing spray droplet size for enhanced Haloxyfop-P efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed information, troubleshooting advice, and experimental protocols for optimizing the efficacy of Haloxyfop-P through the careful management of spray droplet size.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a selective, post-emergence herbicide that belongs to the aryloxyphenoxypropionate ("fop") chemical family. Its primary mode of action is the inhibition of the acetyl-CoA carboxylase (ACCase) enzyme. This enzyme is critical for fatty acid synthesis in grass weeds, and its disruption prevents essential growth processes, ultimately leading to weed death. This targeted mechanism allows for the effective control of grass weeds without harming broadleaf crops.

Q2: Why is spray droplet size a critical factor for this compound efficacy?

A2: Spray droplet size is a crucial factor influencing the performance of post-emergence herbicides like this compound. It directly impacts the coverage of the target weed, the retention of the herbicide on the leaf surface, and the potential for spray drift. While smaller droplets can provide better coverage, they are more susceptible to drift and evaporation. Conversely, larger droplets have less drift potential but may bounce off or shatter on narrow, vertical grass leaves, leading to reduced herbicide retention and efficacy. The optimal droplet size ensures that a sufficient amount of the active ingredient is deposited on and retained by the target weed.

Q3: What is the generally recommended droplet size for this compound application?

A3: For ground and aerial applications of Haloxyfop 520 Herbicide, a Volume Median Diameter (VMD) of 200 to 300 microns is recommended to ensure good coverage.[1] However, as research indicates, the optimal droplet size can be influenced by the target weed species and application technique.

Q4: How do adjuvants influence the effectiveness of this compound sprays?

A4: Adjuvants can significantly enhance the performance of this compound by modifying the physical and chemical properties of the spray solution. They can improve the wetting and spreading of droplets on the waxy surfaces of weed leaves, increase the penetration of the herbicide into the plant, and alter the droplet size spectrum to reduce drift and improve deposition. The addition of oil-based adjuvants, for example, can increase the VMD of the spray, leading to coarser droplets that are less prone to drift.[2][3]

Q5: Is this compound effective against all grass weeds?

A5: this compound is effective against a wide range of annual and perennial grass weeds. However, resistance to ACCase inhibitors like this compound has been observed in some weed biotypes, such as certain populations of Lolium rigidum (annual ryegrass) and Avena fatua (wild oat).[4][5] Therefore, it is essential to consider local resistance patterns and incorporate integrated weed management strategies.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Poor control of grass weeds despite using the recommended this compound dosage. Suboptimal Droplet Size: Droplets may be too large and bouncing off the target leaves, or too small and drifting away.- Verify Nozzle Selection and Pressure: Cross-reference your nozzle type and operating pressure with the manufacturer's chart to ensure it produces a droplet size within the recommended range (e.g., Medium to Coarse). For some grass species, finer droplets may be more effective.[6]- Consider Target Weed Morphology: For weeds with narrow, upright leaves like wild oats, angled spraying in combination with finer droplets may improve deposition and efficacy.[6]
Inconsistent weed control across the treated area. Uneven Spray Distribution: This can be caused by improper boom height, worn nozzles, or environmental factors like wind.- Calibrate Sprayer: Ensure your sprayer is accurately calibrated to deliver the intended volume uniformly across the boom.- Check Nozzles: Inspect nozzles for wear and tear, as this can affect droplet size and distribution.[7] Worn nozzles can lead to an increase in droplet size and flow rate.- Monitor Environmental Conditions: Avoid spraying in windy conditions to minimize drift and ensure droplets reach the target.
Reduced efficacy when tank-mixing this compound with other herbicides. Antagonism or Altered Spray Characteristics: The addition of other chemicals can alter the physical properties of the spray solution, affecting droplet size and herbicide performance.- Consult Compatibility Charts: Always check for known antagonisms between this compound and other tank-mix partners.- Conduct a Jar Test: Before mixing a full tank, perform a jar test to check for physical incompatibility.- Re-evaluate Droplet Size: The addition of other herbicides or adjuvants can change the droplet size spectrum. It may be necessary to adjust nozzle type or pressure.

Quantitative Data Summary

The efficacy of this compound is quantifiable by the effective dose (ED) required to achieve a certain level of weed control. The following tables summarize key data points from research studies.

Table 1: Effect of Droplet Size and Spray Angle on Haloxyfop-R-methyl Efficacy (ED50) for Winter Wild Oat (Avena sterilis subsp. ludoviciana)

Nozzle TypeDroplet Size Classification (VMD Range)Spray AngleED50 (g a.i. ha⁻¹)
Standard Flat FanFine (144–235 µm)Vertical32.51
Standard Flat FanFine (144–235 µm)30° Forward15.10
Anti-Drift Flat FanMedium (236–340 µm)Vertical44.05
Anti-Drift Flat FanMedium (236–340 µm)40° Forward17.13
Air InductionExtremely Coarse (503–665 µm)Vertical53.98
Air InductionExtremely Coarse (503–665 µm)50° Forward17.61
Data sourced from a study on winter wild oat at the three-leaf stage. ED50 is the dose of Haloxyfop-R-methyl required to achieve a 50% reduction in dry weight.[6]

Table 2: General Application Recommendations for this compound

ParameterRecommendationSource
Droplet Size (VMD) 200 - 300 microns[1]
Ground Application Volume 50 - 150 L/ha[1]
Aerial Application Volume Minimum 30 L/ha[1]

Experimental Protocols

Protocol 1: Dose-Response Bioassay for Determining this compound Efficacy with Varying Droplet Sizes

This protocol is adapted from a study evaluating the efficacy of Haloxyfop-R-methyl on winter wild oat.[6]

  • Objective: To determine the dose of this compound required to achieve 50% growth reduction (ED50) under different spray droplet size applications.

  • Materials:

    • Target weed species (e.g., Avena sterilis subsp. ludoviciana) grown in pots to the 3-leaf stage.

    • Haloxyfop-R-methyl herbicide.

    • A calibrated laboratory or track sprayer.

    • Multiple flat-fan nozzle types capable of producing different droplet size classifications (e.g., Standard for Fine, Anti-Drift for Medium, Air Induction for Coarse/Very Coarse).

    • Adjustable nozzle holder to allow for angled spraying.

    • Deionized water and appropriate adjuvants.

  • Methodology:

    • Herbicide Preparation: Prepare a series of Haloxyfop-R-methyl dilutions to create a range of doses. For example, 0, 5.06, 10.12, 20.25, 40.5, 60.75, and 81 g a.i. ha⁻¹. An untreated control (0 g a.i. ha⁻¹) should be included.

    • Sprayer Setup:

      • Install the first nozzle type to be tested.

      • Set the spray pressure (e.g., 300 kPa) and verify the droplet size classification using a laser particle analyzer or manufacturer's specifications.

      • Adjust the nozzle to the desired spray angle (e.g., vertical, 30° forward).

    • Application: Spray the prepared herbicide doses onto the target weeds. Ensure uniform coverage for each treatment group.

    • Repeat for Each Variable: Repeat the application process for each combination of nozzle type and spray angle being tested.

    • Post-Treatment Care: Return the treated plants to a greenhouse or growth chamber with controlled conditions.

    • Data Collection: After a predetermined period (e.g., 21 days), harvest the above-ground biomass of the plants, dry them in an oven, and record the dry weight for each plant.

    • Data Analysis: For each droplet size/angle combination, plot the herbicide dose against the percent dry weight reduction compared to the untreated control. Use a non-linear regression model (e.g., a four-parameter log-logistic model) to calculate the ED50 value.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_application Spray Application cluster_analysis Data Collection & Analysis cluster_outcome Outcome weed_prep Grow Target Weed (e.g., Avena fatua) to 3-leaf stage setup_sprayer Setup Sprayer: - Nozzle Type (e.g., Fine, Medium, Coarse) - Pressure & Angle herbicide_prep Prepare this compound Dose Range apply_treatment Apply Herbicide Doses to Weed Samples setup_sprayer->apply_treatment post_treat Incubate Plants (21 days) apply_treatment->post_treat collect_data Measure Weed Dry Biomass post_treat->collect_data analyze_data Calculate ED50 Values (Log-logistic Regression) collect_data->analyze_data outcome Optimal Droplet Size & Angle Determined analyze_data->outcome

Caption: Experimental workflow for determining optimal droplet size.

Logical_Relationships cluster_inputs Controllable Application Parameters cluster_factors Intermediate Factors cluster_output Final Outcome nozzle Nozzle Type & Orifice Size droplet_size Droplet Size Spectrum (VMD) nozzle->droplet_size pressure Spray Pressure pressure->droplet_size adjuvant Adjuvant Selection adjuvant->droplet_size volume Carrier Volume spray_quality Spray Coverage & Retention volume->spray_quality droplet_size->spray_quality efficacy Enhanced this compound Efficacy spray_quality->efficacy

Caption: Factors influencing this compound efficacy.

References

Technical Support Center: Haloxyfop-P Degradation in High Organic Matter Soils

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the degradation of Haloxyfop-P, particularly in soils with high organic matter content.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway of this compound in soil?

A1: this compound is typically applied as an ester, such as this compound-methyl. In the soil, this ester form undergoes rapid chemical hydrolysis to its biologically active acid form, this compound acid.[1][2][3] This initial hydrolysis is a chemical process and occurs quickly even in sterile soil.[1][2][3] The subsequent and more significant degradation of the active this compound acid is primarily driven by microbial metabolism.[2][3][4] In sterile soil, the acid form is persistent.[1][2][3]

Q2: How does high organic matter content affect the degradation rate of this compound?

A2: High organic matter content in soil generally accelerates the degradation of this compound acid.[5] This is because soils rich in organic matter support a larger and more active microbial population, which is responsible for the breakdown of the herbicide.[5] While organic matter can also increase the sorption of herbicides, which might otherwise reduce their availability for degradation, the enhanced microbial activity in such soils is the dominant factor leading to a shorter half-life.[6]

Q3: What is the typical half-life (DT50) of this compound acid in soil?

A3: The half-life of this compound acid can vary significantly depending on soil properties. Under aerobic laboratory conditions at 20°C, the half-life typically ranges from 9 to 21 days.[1] However, in soils with low organic carbon, the half-life can be extended to 28 or even 129 days.[1]

Q4: My experimental results show much faster degradation of this compound than expected. What could be the cause?

A4: If you are observing unexpectedly rapid degradation, especially in high organic matter soil, it is likely due to high microbial activity. Factors such as optimal soil moisture, temperature (around 20-30°C), and aeration can further enhance this microbial degradation. Ensure your experimental setup maintains consistent conditions and consider the inherent properties of your soil matrix.

Q5: How can I mitigate the rapid microbial degradation of this compound for my laboratory experiments?

A5: To study the abiotic degradation or to maintain a stable concentration of this compound for other experimental purposes, it is necessary to inhibit microbial activity. This can be achieved by sterilizing the soil. Common sterilization methods include:

  • Autoclaving: Heating the soil under pressure. This is a common and effective method.[7]

  • Gamma Irradiation: Using radiation to sterilize the soil.

  • Chemical Sterilization: Using microbial inhibitors such as mercuric chloride or sodium azide. However, be aware that chemical sterilants can sometimes interfere with the sorption characteristics of the soil and the herbicide.[8][9]

In sterile soil, the degradation of this compound acid is significantly reduced, and the compound is persistent.[1][2][3]

Troubleshooting Guides

Problem Possible Causes Troubleshooting Steps
Inconsistent degradation rates across replicates. 1. Non-homogenous soil samples.2. Variations in moisture content.3. Temperature fluctuations in the incubator.4. Inconsistent application of this compound.1. Thoroughly mix and sieve the soil before aliquoting.2. Carefully adjust the moisture content of each replicate to the desired level.3. Monitor the incubator temperature and ensure uniform heat distribution.4. Use precise application techniques to ensure each replicate receives the same concentration.
Low recovery of this compound from high organic matter soil. 1. Strong adsorption of this compound to soil organic matter.2. Inefficient extraction method.1. Modify the extraction solvent to increase its polarity.2. Increase the extraction time or use a more vigorous extraction technique like Microwave-Assisted Extraction (MAE).3. Adjust the pH of the extraction solvent to ensure this compound is in its most soluble form.
This compound acid is degrading in my "control" sterile soil experiment. 1. Incomplete sterilization of the soil.2. Contamination of the soil after sterilization.1. Verify the effectiveness of your sterilization method. For autoclaving, ensure sufficient time and pressure.[7]2. Use sterile techniques when handling and sampling the soil to prevent microbial contamination.

Data Presentation

Table 1: Half-life of this compound in Soils with Varying Organic Matter Content

Soil TypeOrganic Matter (%)Half-life (DT₅₀) of this compound acid (days)Reference
Sandy Clay Loam3.8%8.8[10]
Loamy Sand1.9%9.1[10]
Loamy Clay6.3%Not specified, but degradation was rapid[10]
Subsoils (low OC)Low28 - 129[1]
Typical RangeNot specified9 - 21[1]

Table 2: Comparison of Soil Sterilization Methods for Degradation Studies

MethodPrincipleAdvantagesDisadvantages
Autoclaving High temperature and pressure steamEffective, accessible equipment.[7]Can alter soil physical and chemical properties.[7]
Gamma Irradiation Ionizing radiationMinimal disturbance to soil structure.Less accessible, may not eliminate all microbial activity.
Chemical Inhibition (e.g., HgCl₂) Toxin to microorganismsEffective for liquid slurries.[9]Can alter herbicide sorption to soil; potential for chemical interference in analysis; toxicity concerns.[8]

Experimental Protocols

Protocol 1: Aerobic Soil Incubation Study

This protocol is designed to determine the aerobic degradation rate of this compound in soil.

  • Soil Preparation:

    • Collect fresh soil and pass it through a 2 mm sieve to remove large debris and ensure homogeneity.

    • Determine the soil's key characteristics, including organic matter content, pH, and texture.

    • Adjust the soil moisture to 40-60% of its maximum water-holding capacity.

  • Sample Treatment:

    • Weigh equivalent amounts of the prepared soil into individual incubation flasks (biometers).

    • Prepare a stock solution of ¹⁴C-labeled this compound-methyl in a suitable solvent.

    • Apply the herbicide solution to the soil surface and mix thoroughly to achieve the desired final concentration.

  • Incubation:

    • Place the flasks in a dark, temperature-controlled incubator, typically at 20°C.[1]

    • To trap evolved ¹⁴CO₂, include a vial of a suitable trapping solution (e.g., NaOH) in each biometer.

    • Maintain aerobic conditions by ensuring adequate airflow.

  • Sampling and Analysis:

    • At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 30, 60 days), remove replicate flasks for analysis.

    • Analyze the trapping solution for ¹⁴CO₂ using liquid scintillation counting to quantify mineralization.

    • Extract the soil samples using an appropriate solvent (e.g., acetonitrile/water).

    • Analyze the soil extracts for the parent compound and its metabolites using techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol 2: Soil Sterilization for Abiotic Degradation Studies

This protocol describes how to prepare sterile soil to differentiate between biotic and abiotic degradation.

  • Soil Preparation:

    • Prepare the soil as described in Protocol 1 (sieving and homogenization).

  • Sterilization (Autoclaving Method):

    • Place the soil in autoclavable bags or containers.

    • Autoclave the soil at 121°C for at least 15-20 minutes. For soils with high microbial loads or organic matter, repeated autoclaving cycles may be necessary.[7]

    • Allow the soil to cool completely in a sterile environment (e.g., a laminar flow hood).

  • Verification of Sterility (Optional but Recommended):

    • Plate a small amount of the sterilized soil onto a general microbial growth medium (e.g., nutrient agar).

    • Incubate and observe for any microbial growth.

  • Herbicide Application and Incubation:

    • Under sterile conditions, treat the soil with this compound as described in Protocol 1.

    • Incubate the samples under the same conditions as the non-sterile experiment for direct comparison.

Mandatory Visualization

Haloxyfop_Degradation_Pathway Haloxyfop_Ester This compound-methyl (Applied Form) Haloxyfop_Acid This compound Acid (Active Form) Haloxyfop_Ester->Haloxyfop_Acid Chemical Hydrolysis (Rapid, Abiotic) Metabolites Degradation Products (e.g., Pyridinol) Haloxyfop_Acid->Metabolites Microbial Degradation (Primary Pathway) Mineralization CO₂ + H₂O (Mineralization) Metabolites->Mineralization Further Microbial Degradation

Caption: Degradation pathway of this compound in soil.

Caption: Workflow for a soil degradation study.

Logical_Relationships Organic_Matter High Organic Matter Microbial_Activity Increased Microbial Activity & Biomass Organic_Matter->Microbial_Activity promotes Degradation_Rate Accelerated this compound Degradation Microbial_Activity->Degradation_Rate leads to Half_Life Shorter Half-life (DT₅₀) Degradation_Rate->Half_Life results in

References

Technical Support Center: Haloxyfop-P Application for Grassy Weed Control

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges with poor grassy weed control during experiments with Haloxyfop-P.

Frequently Asked Questions (FAQs)

Q1: What is the mode of action of this compound?

This compound is a selective, post-emergence herbicide belonging to the aryloxyphenoxypropionate ("fop") chemical family.[1] Its primary mode of action is the inhibition of the enzyme acetyl-coenzyme A carboxylase (ACCase) in grassy weeds.[2][3][4] ACCase is a critical enzyme in the biosynthesis of fatty acids, which are essential for creating and maintaining cell membranes.[3][4][5] By inhibiting ACCase, this compound disrupts the production of new cell membranes, particularly in the meristematic tissues (growing points) of the grass, leading to the death of the weed.[5]

Q2: Why is this compound selective for grassy weeds and not broadleaf crops?

The selectivity of this compound is due to differences in the structure of the ACCase enzyme between monocots (grasses) and dicots (broadleaf plants).[5] Monocots possess a eukaryotic form of ACCase in both their cytoplasm and chloroplasts, which is susceptible to inhibition by this compound.[5] In contrast, dicots have a prokaryotic form of ACCase in their chloroplasts that is not affected by the herbicide, allowing them to survive the application.[5]

Q3: How quickly should I expect to see results after a this compound application?

Visible signs of weed control, such as yellowing and necrosis of the growing points, typically appear within 3 to 5 days after application.[4] Complete weed death usually occurs within 21 to 28 days.[1]

Troubleshooting Guide: Poor Grassy Weed Control

If you are experiencing suboptimal results with your this compound applications, consult the following troubleshooting guide.

Issue 1: Incorrect Application Timing and Weed Growth Stage

Question: I applied this compound, but the grassy weeds are not dying. Could the timing of my application be the issue?

Answer: Yes, application timing is critical for the efficacy of this compound. For optimal control, it should be applied to actively growing annual grasses that are in the 3-5 leaf stage.[3][4] Applying the herbicide to weeds that are too large or are under stress from drought or temperature extremes can significantly reduce its effectiveness.[6]

Issue 2: Herbicide Resistance

Question: I have been using this compound repeatedly, and it seems to be less effective now. Could the weeds have developed resistance?

Answer: Yes, repeated use of ACCase inhibitors like this compound can lead to the evolution of resistant weed biotypes.[1] Resistance can occur through two primary mechanisms:

  • Target-Site Resistance (TSR): This involves genetic mutations in the ACCase gene that alter the herbicide's binding site, reducing its ability to inhibit the enzyme. A common mutation is an isoleucine to leucine substitution at position 1781 of the ACCase gene.[1]

  • Non-Target-Site Resistance (NTSR): This includes mechanisms that prevent the herbicide from reaching its target at a lethal concentration, such as reduced uptake, altered translocation, or enhanced metabolic detoxification.[1]

To manage and prevent resistance, it is crucial to rotate herbicides with different modes of action and integrate non-chemical weed control methods.[4][7]

Issue 3: Environmental and Soil Conditions

Question: Did environmental factors on the day of application or my soil type affect the performance of this compound?

Answer: Absolutely. Environmental conditions and soil properties play a significant role in this compound's efficacy.

  • Environmental Factors:

    • Rainfall: Avoid applying this compound if rain is expected within one hour, as it can wash the herbicide off the leaf surfaces.[4] However, it is considered rainfast after 60 minutes.[6]

    • Temperature and Moisture: Efficacy is highest when weeds are actively growing under optimal temperature and soil moisture conditions.[2][6] Stress from drought or extreme temperatures can reduce herbicide uptake and translocation.

  • Soil Properties:

    • Organic Matter: The persistence and bioavailability of this compound are influenced by soil organic matter. The active acid form of the herbicide is subject to microbial degradation, which can be slower in soils with low organic carbon content.[2]

    • Soil pH: While specific data on the direct effect of soil pH is limited, it is a known factor that can influence the activity and persistence of many herbicides.[2]

Issue 4: Tank Mixing Incompatibility

Question: I tank-mixed this compound with another herbicide to control broadleaf weeds and noticed reduced grass control. Is this a known issue?

Answer: Yes, tank-mixing this compound with certain broadleaf herbicides can lead to antagonism, reducing its effectiveness on grassy weeds.[6][8] It is generally not recommended to mix this compound with broadleaf weed herbicides.[3][4] If tank mixing is necessary, always perform a jar test to check for physical compatibility and consult product labels for specific recommendations and warnings.[9][10] Incompatibility can manifest as the formation of precipitates, scum, or gels in the spray tank.[10][11]

Data Presentation

Table 1: Efficacy of this compound at Different Application Rates on Grassy Weeds

Application Rate (g/ha)Target Weed(s)Weed Control Efficiency (%)Reference
75Eleusine indica, Digitaria sanguinalis, Eragrostis japonica, Brachiaria speciesLower than 100 g/ha[12][13]
100Eleusine indica, Digitaria sanguinalis, Eragrostis japonica, Brachiaria speciesEffective control[12][13]
125Eleusine indica, Digitaria sanguinalis, Eragrostis japonica, Brachiaria species97.5 - 98.3[12]
78Wild oats, Paradoxa grass85[6]
104Wild oats, Paradoxa grass, Liverseed grass, Barnyard grassImproved and more consistent control[6]

Table 2: Half-life of this compound in Soil

Soil ConditionHalf-life (DT50)Reference
Aerobic Conditions (General)9 to 21 days[2]
Subsoils (Low Organic Carbon)28 to 129 days[2][14]
Aerobic Metabolism (Methyl Ester to Acid)~0.5 days[14][15]

Experimental Protocols

Protocol 1: Whole-Plant Herbicide Resistance Screening

This protocol is designed to assess the level of resistance to this compound in a weed population.[1]

Materials:

  • Seeds from suspected resistant and known susceptible weed populations.

  • Pots or trays with a suitable soil mix.

  • Growth chamber or greenhouse with controlled environmental conditions (e.g., 25°C/20°C day/night temperature, 16-hour photoperiod).[1]

  • Commercial formulation of this compound-methyl.

  • Calibrated laboratory sprayer.

  • Deionized water.

  • Personal Protective Equipment (PPE).

Procedure:

  • Seed Germination: Sow seeds of both the suspected resistant and susceptible populations in separate pots or trays. If necessary, use appropriate methods to break seed dormancy (e.g., stratification at 4°C).[1]

  • Seedling Growth: Grow seedlings under optimal conditions until they reach the 2-4 leaf stage.[1] Thin seedlings to a uniform number per pot.

  • Herbicide Application: Prepare a range of this compound concentrations. A typical dose-response experiment may include 0, 0.25x, 0.5x, 1x, 2x, 4x, and 8x the recommended field rate.[1] Uniformly spray the seedlings with the different herbicide concentrations. Include an untreated control group sprayed only with water.

  • Data Collection and Analysis: Return the treated plants to the growth chamber or greenhouse. Assess plant survival and biomass (shoot dry weight) 21-28 days after treatment.[1]

Protocol 2: Seed-Based Herbicide Resistance Screening

This protocol uses a discriminating concentration of this compound to screen for resistance at the seed germination stage.[1]

Materials:

  • Seeds from suspected resistant and known susceptible weed populations.

  • Petri dishes with filter paper.

  • A range of this compound-methyl ester concentrations.

  • Growth chamber.

Procedure:

  • Determine Discriminating Concentration: Place seeds of the susceptible population in petri dishes with filter paper moistened with a range of this compound concentrations to identify the concentration that inhibits germination and growth.

  • Screening Suspected Resistant Populations: Place seeds of the suspected resistant populations in petri dishes with filter paper moistened with the predetermined discriminating concentration of this compound. Include a control petri dish with only water for each population.[1]

  • Incubation and Assessment: Incubate the petri dishes in a growth chamber. After a set period (e.g., 7-14 days), assess the germination and growth (e.g., root and shoot length) of the seedlings. Populations that exhibit normal growth in the presence of the discriminating concentration are considered resistant.[1]

Visualizations

Haloxyfop_Mode_of_Action cluster_plant_cell Grassy Weed Cell Acetyl-CoA Acetyl-CoA ACCase ACCase (Eukaryotic) Acetyl-CoA->ACCase Malonyl-CoA Malonyl-CoA ACCase->Malonyl-CoA Fatty_Acids Fatty Acid Synthesis Malonyl-CoA->Fatty_Acids Cell_Membranes Cell Membrane Production Fatty_Acids->Cell_Membranes Plant_Growth Plant Growth Cell_Membranes->Plant_Growth This compound This compound This compound->Inhibition

Caption: Mode of Action of this compound in Grassy Weeds.

Troubleshooting_Workflow Start Poor Grassy Weed Control Check_Timing Was application timing and weed stage correct? Start->Check_Timing Check_Resistance Is herbicide resistance suspected? Check_Timing->Check_Resistance Yes Solution_Timing Adjust application to 3-5 leaf stage of actively growing weeds. Check_Timing->Solution_Timing No Check_Environment Were environmental conditions optimal? Check_Resistance->Check_Environment No Solution_Resistance Rotate herbicide modes of action. Conduct resistance testing. Check_Resistance->Solution_Resistance Yes Check_Tank_Mix Was this compound tank-mixed? Check_Environment->Check_Tank_Mix Yes Solution_Environment Apply during optimal temperature and moisture. Avoid rain. Check_Environment->Solution_Environment No Solution_Tank_Mix Avoid tank-mixing with antagonistic herbicides. Perform jar test. Check_Tank_Mix->Solution_Tank_Mix Yes End Effective Weed Control Check_Tank_Mix->End No Solution_Timing->End Solution_Resistance->End Solution_Environment->End Solution_Tank_Mix->End

References

Technical Support Center: Adjuvant Selection for Enhanced Haloxyfop-P Foliar Uptake

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on selecting the appropriate adjuvants to improve the foliar uptake of Haloxyfop-P, a selective herbicide widely used for post-emergence control of grass weeds in broadleaf crops. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist researchers in optimizing their experimental outcomes.

Troubleshooting Guides

This section addresses common issues encountered during experiments involving this compound and adjuvants.

Problem Potential Cause Troubleshooting Steps
Poor weed control despite using this compound with an adjuvant. Incorrect Adjuvant Selection: The chosen adjuvant may not be suitable for the target weed species, environmental conditions, or the this compound formulation.1. Review Adjuvant Type: For weeds with waxy cuticles, consider switching from a non-ionic surfactant (NIS) to a more aggressive adjuvant like a methylated seed oil (MSO) or a crop oil concentrate (COC) to improve penetration. 2. Check Herbicide Label: Always consult the this compound product label for recommended or prohibited adjuvants. Some formulations may already contain an effective adjuvant system.
Environmental Stress: Weeds under drought or temperature stress have thicker cuticles and reduced metabolic activity, hindering herbicide absorption and translocation.[1]1. Application Timing: Apply this compound during periods of active weed growth, typically in the morning when plants are not under stress. 2. Adjuvant Adjustment: Increase the adjuvant rate (within label recommendations) or switch to a more potent adjuvant like an MSO to aid penetration under stressful conditions.
Water Quality Issues: Hard water containing cations like calcium (Ca²⁺) and magnesium (Mg²⁺) can antagonize this compound, reducing its efficacy. High or low pH of the spray solution can also negatively impact performance.[1][2][3][4][5]1. Water Testing: Test your water source for hardness and pH. 2. Water Conditioners: Use a water conditioning agent, such as ammonium sulfate (AMS), to sequester hard water cations.[1] 3. pH Buffers: If the pH is outside the optimal range for this compound (typically slightly acidic), use a buffering agent to adjust it.
Weed Growth Stage: Larger, more mature weeds are generally harder to control as they have a larger biomass and may have developed a thicker cuticle.[6]1. Target Smaller Weeds: Apply this compound to small, actively growing weeds for optimal efficacy. 2. Increase Herbicide Rate: For larger weeds, a higher labeled rate of this compound may be necessary, in conjunction with an appropriate adjuvant.
Crop Injury Observed After Application. Inappropriate Adjuvant or Rate: Some adjuvants, particularly oil-based ones, can increase the risk of crop injury, especially under hot and humid conditions.1. Select a Safer Adjuvant: If crop sensitivity is a concern, consider using a non-ionic surfactant (NIS) instead of a COC or MSO. 2. Reduce Adjuvant Rate: Use the lowest effective rate of the adjuvant as specified on the label. 3. Avoid Application During Stressful Conditions: Do not apply during periods of high heat and humidity to minimize the risk of phytotoxicity.
Tank Mix Incompatibility: Antagonism can occur when this compound is tank-mixed with other herbicides, potentially reducing the efficacy of the grass herbicide.1. Consult Labels: Check the labels of all tank-mix partners for compatibility and any specific instructions. 2. Jar Test: Perform a jar test to check for physical incompatibility before mixing a full tank. 3. Sequential Application: If antagonism is known or suspected, consider applying the herbicides separately with an appropriate time interval between applications.

Frequently Asked Questions (FAQs)

Q1: What are the main types of adjuvants to consider for this compound?

A1: The primary types of adjuvants used to enhance the performance of post-emergence herbicides like this compound include:

  • Non-ionic Surfactants (NIS): These reduce the surface tension of the spray droplet, allowing for better spreading and coverage on the leaf surface. They are a good general-purpose choice.

  • Crop Oil Concentrates (COC): A blend of petroleum-based oil and a surfactant, COCs help to dissolve the waxy cuticle of the leaf, improving herbicide penetration. They are more aggressive than NIS.

  • Methylated Seed Oils (MSO): Derived from vegetable oils, MSOs are often more effective than COCs at penetrating the leaf cuticle, especially on weeds that are stressed or have a thick waxy layer.

  • Water Conditioners (e.g., Ammonium Sulfate - AMS): These are used to overcome the negative effects of hard water by tying up antagonistic cations like calcium and magnesium.

Q2: How do I choose between a Non-ionic Surfactant (NIS), Crop Oil Concentrate (COC), and Methylated Seed Oil (MSO)?

A2: The choice depends on the target weed species and environmental conditions:

  • NIS: A good starting point for easy-to-control grass weeds under favorable growing conditions.

  • COC: Recommended for weeds with a moderately waxy cuticle or when conditions are slightly less than ideal.

  • MSO: The preferred choice for hard-to-control grass species, weeds with a very thick waxy cuticle, or when weeds are under environmental stress (e.g., drought).[1]

Q3: Can I use any adjuvant with any this compound formulation?

A3: Not necessarily. Always refer to the specific this compound product label for recommendations and restrictions on adjuvant use. Some this compound formulations may be pre-mixed with an adjuvant system, and the addition of another adjuvant may not be necessary or could even be detrimental.

Q4: How does water quality impact the effectiveness of this compound and my chosen adjuvant?

A4: Water quality is critical. Hard water cations (Ca²⁺, Mg²⁺) can bind with the this compound molecule, reducing its absorption by the plant. The pH of the water can also affect the stability and absorption of the herbicide.[2][3][4][5] It is highly recommended to test your water and use a water conditioner like AMS if hardness is an issue.

Q5: What is the optimal timing for applying this compound with an adjuvant?

A5: Apply to actively growing, young weeds that are not under environmental stress. Applications made in the morning after the dew has dried but before the heat of the day are often most effective. Avoid applications when rainfall is expected shortly after, as the herbicide can be washed off the leaf surface before it is fully absorbed.

Quantitative Data on Adjuvant Performance with this compound

The following table summarizes data from a study evaluating the performance of this compound-methyl with different adjuvants on wild oat (Avena ludoviciana).

AdjuvantConcentration (% v/v)This compound-methyl Performance Increase (Factor) vs. No Adjuvant
Propel™0.21.42

Data adapted from a study on the effectiveness of various herbicides and adjuvants in controlling wild oat.[2]

Experimental Protocols

Protocol for Evaluating Foliar Uptake of Radiolabeled this compound

This protocol provides a general methodology for quantifying the foliar absorption of ¹⁴C-labeled this compound.

1. Materials and Reagents:

  • ¹⁴C-labeled this compound-methyl (phenyl-labeled)

  • Formulated, non-labeled this compound-methyl

  • Selected adjuvants (e.g., NIS, COC, MSO)

  • Target weed species grown to a specific growth stage (e.g., 3-4 leaf stage)

  • Micropipette

  • Scintillation vials

  • Scintillation cocktail (e.g., Hionic-Fluor)

  • Liquid Scintillation Counter (LSC)

  • Ethanol:acetic acid solution (3:1 v/v) or a commercial tissue solubilizer (e.g., Soluene®-350)

  • Decolorizing agent (e.g., commercial bleach or 30% hydrogen peroxide)

  • Leaf washing solution (e.g., water:acetone, 1:1 v/v)

2. Experimental Procedure:

  • Preparation of Treatment Solution: Prepare the treatment solution by mixing the ¹⁴C-labeled this compound-methyl with the formulated, non-labeled product to achieve the desired specific activity and final herbicide concentration. Add the selected adjuvant at the desired rate.

  • Application: Apply a known volume (e.g., 10 µL) of the treatment solution as small droplets to the adaxial surface of a specific leaf on each plant.

  • Harvesting: At predetermined time points (e.g., 6, 24, 48, and 72 hours after treatment), harvest the treated plants.

  • Leaf Wash: Carefully excise the treated leaf and wash it by swirling for 30-60 seconds in a vial containing the leaf washing solution to remove any unabsorbed herbicide from the leaf surface.

  • Sample Sectioning: Separate the plant into the following parts:

    • Treated leaf (after washing)

    • Parts of the plant above the treated leaf

    • Parts of the plant below the treated leaf

    • Roots (after carefully washing off any soil)

  • Sample Preparation for Scintillation Counting:

    • Place the leaf wash solution into a scintillation vial.

    • Place each plant section into a separate scintillation vial.

    • Add a fixative and decolorizing agent to the plant tissue samples. For example, add an ethanol:acetic acid solution, followed by bleach, until the tissue is decolorized.[2] Alternatively, use a commercial tissue solubilizer according to the manufacturer's instructions.[3][7]

  • Liquid Scintillation Counting:

    • Add the appropriate scintillation cocktail to each vial.

    • Allow the vials to dark-adapt.

    • Measure the radioactivity (in disintegrations per minute, DPM) of each sample using a Liquid Scintillation Counter.

  • Data Analysis:

    • Calculate the total amount of ¹⁴C recovered from each plant.

    • Express the amount of radioactivity in each plant part as a percentage of the total applied radioactivity.

    • Foliar uptake is calculated as the total radioactivity recovered within the plant (all sections excluding the leaf wash) as a percentage of the total applied radioactivity.

Visualizations

Adjuvant_Selection_Workflow Start Start: Select this compound for Grass Weed Control Identify_Weed Identify Target Weed Species & Growth Stage Start->Identify_Weed Assess_Environment Assess Environmental Conditions (Stress, Temp, Humidity) Start->Assess_Environment Water_Quality Evaluate Water Quality (Hardness, pH) Start->Water_Quality Adjuvant_Choice Select Adjuvant Type Identify_Weed->Adjuvant_Choice Assess_Environment->Adjuvant_Choice Check_Label Consult this compound Product Label Check_Label->Adjuvant_Choice Water_Quality->Adjuvant_Choice AMS Add Water Conditioner (e.g., AMS) Water_Quality->AMS If Hard Water NIS NIS (Non-ionic Surfactant) Adjuvant_Choice->NIS Easy to control weeds, a good growing conditions COC COC (Crop Oil Concentrate) Adjuvant_Choice->COC Moderately waxy cuticle, less than ideal conditions MSO MSO (Methylated Seed Oil) Adjuvant_Choice->MSO Hard to control weeds, stressed conditions Tank_Mix_Test Perform Jar Test for Tank Mix Compatibility NIS->Tank_Mix_Test COC->Tank_Mix_Test MSO->Tank_Mix_Test AMS->Tank_Mix_Test Application Application Tank_Mix_Test->Application Evaluate Evaluate Efficacy & Crop Safety Application->Evaluate Troubleshoot Troubleshoot Poor Performance Evaluate->Troubleshoot Unsuccessful End End: Optimized Weed Control Evaluate->End Successful Troubleshoot->Identify_Weed Troubleshoot->Assess_Environment Troubleshoot->Check_Label Troubleshoot->Water_Quality

Caption: Workflow for selecting the optimal adjuvant for this compound application.

Foliar_Uptake_Pathway Spray_Droplet Spray Droplet (this compound + Adjuvant) Leaf_Surface Leaf Surface (Epicuticular Wax) Spray_Droplet->Leaf_Surface Adjuvant_Action Adjuvant Action: - Reduces Surface Tension - Solubilizes Wax - Increases Droplet Retention Spray_Droplet->Adjuvant_Action Cuticle Cuticle Leaf_Surface->Cuticle Penetration Adjuvant_Action->Leaf_Surface Enhances Epidermal_Cells Epidermal Cells Cuticle->Epidermal_Cells Hydrolysis Rapid Hydrolysis (this compound-methyl -> this compound acid) Epidermal_Cells->Hydrolysis Phloem Phloem Loading Hydrolysis->Phloem Translocation Translocation to Meristematic Tissues (Growing Points) Phloem->Translocation ACCase_Inhibition Inhibition of Acetyl-CoA Carboxylase (ACCase) Translocation->ACCase_Inhibition Lipid_Synthesis_Block Lipid Synthesis Blocked ACCase_Inhibition->Lipid_Synthesis_Block Cell_Membrane_Disruption Cell Membrane Disruption & Cell Death Lipid_Synthesis_Block->Cell_Membrane_Disruption

References

Technical Support Center: Managing Haloxyfop-P Resistance in Weed Populations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for managing the development of Haloxyfop-P resistance in weed populations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a selective, post-emergence herbicide belonging to the aryloxyphenoxypropionate ("fop") chemical family. It is used to control annual and perennial grass weeds in various broadleaf crops. Its mode of action is the inhibition of the enzyme acetyl-coenzyme A carboxylase (ACCase), which is essential for fatty acid synthesis in susceptible grass species. This disruption of lipid production leads to the death of the weed.

Q2: What is herbicide resistance?

A2: Herbicide resistance is the inherited ability of a plant to survive and reproduce following exposure to a dose of herbicide that would normally be lethal to the wild type.[1][2] This resistance arises from natural genetic variation within the weed population. Repeated use of the same herbicide mode of action selects for these resistant individuals, which then multiply and become the dominant biotype in the field.[1]

Q3: What are the primary mechanisms of resistance to this compound?

A3: There are two main mechanisms of resistance to ACCase inhibitors like this compound:

  • Target-Site Resistance (TSR): This is the most common mechanism and involves a mutation in the gene encoding the ACCase enzyme.[3] This change in the enzyme's structure reduces the binding affinity of the herbicide, rendering it less effective.[3] Several amino acid substitutions at different positions in the ACCase gene have been identified to confer resistance.[4]

  • Non-Target-Site Resistance (NTSR): This involves mechanisms that reduce the amount of active herbicide reaching the target site. This can include enhanced herbicide metabolism (detoxification) by enzymes such as cytochrome P450 monooxygenases, reduced herbicide uptake, or altered translocation of the herbicide within the plant.[5]

Q4: What is the difference between herbicide resistance and herbicide tolerance?

A4: Herbicide tolerance is the inherent, natural ability of a species to survive an herbicide application without any prior selection pressure.[1][6] For example, broadleaf crops are naturally tolerant to this compound. Herbicide resistance, on the other hand, is an acquired trait that evolves in a weed population that was previously susceptible.[1][6]

Q5: What are the first indicators of potential this compound resistance in the field?

A5: The initial signs of resistance often include:

  • Patches of a specific weed species surviving an otherwise effective herbicide application.[7]

  • A mix of dead and healthy plants of the same weed species after treatment.[8]

  • Poor control of a particular weed species, while other susceptible species are effectively controlled.[7][8]

  • A gradual decline in the performance of this compound over several seasons.

Troubleshooting Guide

Problem/Observation Potential Cause(s) Troubleshooting Steps & Solutions
Poor weed control after this compound application. 1. Incorrect herbicide rate or application timing. 2. Unfavorable environmental conditions (e.g., drought, cold temperatures). 3. Improper spray coverage. 4. Herbicide resistance.[7][8]1. Verify Application Parameters: Double-check that the correct herbicide dose, spray volume, and adjuvants were used according to the product label. Ensure the application was made at the recommended weed growth stage.[9] 2. Assess Environmental Factors: Review weather data before, during, and after application. Extreme conditions can reduce herbicide efficacy. 3. Evaluate Spray Coverage: Inspect the treated area for signs of uneven application or sprayer malfunction.[9] 4. Investigate Resistance: If other causes are ruled out, collect seed samples from surviving plants for resistance testing.[7]
Inconsistent results in whole-plant dose-response assays. 1. Genetic variability within the tested weed population. 2. Inconsistent plant growth stage at the time of spraying. 3. Environmental fluctuations in the greenhouse or growth chamber. 4. Inaccurate herbicide dilutions.1. Use Homozygous Lines (if available): For detailed studies, use well-characterized susceptible and resistant biotypes. 2. Synchronize Plant Growth: Ensure all plants are at a uniform growth stage (e.g., 2-4 leaves) before herbicide application. 3. Maintain Stable Conditions: Monitor and control temperature, humidity, and light in the growing environment. 4. Prepare Fresh Solutions: Prepare herbicide dilutions fresh for each experiment and use calibrated pipettes.
No PCR product or weak bands in molecular assays. 1. Poor DNA quality or quantity. 2. PCR inhibitors present in the DNA sample. 3. Incorrect annealing temperature or other PCR parameters. 4. Degraded primers.1. Assess DNA Quality: Run an aliquot of the DNA extract on an agarose gel to check for integrity. Quantify DNA using a spectrophotometer or fluorometer. 2. Purify DNA: If inhibitors are suspected, re-purify the DNA using a commercial kit or perform a cleanup step. 3. Optimize PCR: Run a temperature gradient PCR to determine the optimal annealing temperature. Verify the concentrations of all PCR components. 4. Check Primer Integrity: Use fresh primer aliquots.
High background noise in ACCase enzyme assays. 1. Contamination of the enzyme extract. 2. Non-specific binding of the radioactive substrate. 3. Incomplete quenching of the reaction.1. Improve Extraction Protocol: Ensure all extraction steps are performed on ice to minimize protein degradation. Centrifuge extracts at high speed to pellet debris. 2. Include Control Reactions: Run reactions without enzyme extract to determine background radioactivity. 3. Ensure Complete Quenching: Use a strong acid to completely stop the enzymatic reaction before scintillation counting.

Quantitative Data Summary

The Resistance Index (RI) is a common metric used to quantify the level of herbicide resistance. It is calculated by dividing the herbicide dose required to cause a 50% reduction in growth (GR₅₀) or survival (LD₅₀) of the resistant population by that of the susceptible population.

Weed SpeciesACCase MutationHerbicideResistance Index (RI)Reference(s)
Lolium multiflorumC2088RHaloxyfop20[3]
Digitaria ciliaris var. chrysoblepharaIle-1781-LeuThis compound-methyl6.2[4][10]
Digitaria ciliaris var. chrysoblepharaTrp-2027-CysThis compound-methyl62.6[4][10]
Digitaria ciliaris var. chrysoblepharaTrp-2027-SerThis compound-methyl10.3[4][10]
Digitaria ciliaris var. chrysoblepharaIle-2041-AsnThis compound-methyl16.2[4][10]
Hordeum glaucumIle-1781-LeuHaloxyfop>15[11]
Hordeum glaucumGly-2096-AlaHaloxyfop>15[11]
Phalaris minorTrp-2027-CysHaloxyfopHigh[12]
Phalaris minorIle-2041-AsnHaloxyfopHigh[12]

Experimental Protocols

Protocol 1: Whole-Plant Dose-Response Bioassay

This protocol is used to determine the level of resistance in a weed population by assessing the response of whole plants to a range of herbicide doses.[2][13]

Materials:

  • Seeds from putative resistant and known susceptible weed populations.

  • Pots (e.g., 10 cm diameter) filled with a standard potting mix.

  • Growth chamber or greenhouse with controlled conditions.

  • Commercial formulation of this compound.

  • Calibrated laboratory sprayer.

  • Adjuvant (as recommended on the herbicide label).

  • Balance, weigh boats, and volumetric flasks.

Procedure:

  • Seed Germination and Plant Growth:

    • Sow seeds of both resistant and susceptible populations in pots and cover lightly with soil.

    • Grow plants in a controlled environment (e.g., 25/20°C day/night temperature, 16-hour photoperiod).

    • Water the plants as needed to maintain adequate soil moisture.

    • Once seedlings emerge, thin them to a uniform number per pot (e.g., 4-5 plants).

  • Herbicide Application:

    • Grow plants until they reach the 2-4 leaf stage.

    • Prepare a series of this compound concentrations. A typical range would include 0 (control), 0.125x, 0.25x, 0.5x, 1x, 2x, 4x, and 8x the recommended field dose.

    • Apply the herbicide solutions to the plants using a calibrated laboratory sprayer to ensure uniform coverage.

  • Data Collection and Analysis:

    • Return the treated plants to the growth chamber or greenhouse.

    • Assess plant survival and visually estimate biomass reduction 21 days after treatment.

    • For a more quantitative measure, harvest the above-ground biomass, dry it in an oven at 60°C for 72 hours, and record the dry weight.

    • Calculate the GR₅₀ or LD₅₀ values for both the resistant and susceptible populations using a log-logistic dose-response model.

    • Calculate the Resistance Index (RI) by dividing the GR₅₀ of the resistant population by the GR₅₀ of the susceptible population.

Protocol 2: Molecular Detection of ACCase Mutations

This protocol outlines the steps for identifying target-site mutations in the ACCase gene.

Materials:

  • Fresh leaf tissue from resistant and susceptible plants.

  • DNA extraction kit or CTAB buffer.

  • PCR thermocycler.

  • Primers flanking the known mutation sites in the ACCase gene.[10]

  • Taq DNA polymerase and dNTPs.

  • Agarose gel electrophoresis equipment.

  • DNA sequencing service.

Procedure:

  • Genomic DNA Extraction:

    • Harvest fresh leaf material (approx. 100 mg) from individual plants.

    • Extract genomic DNA using a commercial plant DNA extraction kit or the CTAB method.[14]

    • Assess the quality and quantity of the extracted DNA.

  • PCR Amplification:

    • Set up a PCR reaction using primers that amplify the region of the ACCase gene containing potential resistance-conferring mutations.

    • A typical PCR program would be: initial denaturation at 95°C for 4 minutes, followed by 35 cycles of 95°C for 30 seconds, 58°C for 30 seconds, and 72°C for 2 minutes, with a final extension at 72°C for 10 minutes.[10]

    • Run the PCR products on an agarose gel to verify the amplification of the correct fragment size.

  • DNA Sequencing and Analysis:

    • Purify the PCR products.

    • Send the purified PCR products for Sanger sequencing.

    • Align the obtained sequences with the wild-type ACCase sequence to identify any single nucleotide polymorphisms (SNPs) that result in amino acid substitutions at known resistance-conferring codons (e.g., 1781, 2027, 2041, 2078, 2088, 2096).[4]

Visualizations

Diagrams of Signaling Pathways and Experimental Workflows

Haloxyfop_Resistance_Mechanism cluster_0 Susceptible Plant Cell cluster_1 Resistant Plant Cell (TSR) Haloxyfop_in_S This compound ACCase_S Wild-Type ACCase (Enzyme) Haloxyfop_in_S->ACCase_S Inhibits MalonylCoA_S Malonyl-CoA AcetylCoA_S Acetyl-CoA AcetylCoA_S->MalonylCoA_S Catalyzed by ACCase FattyAcids_S Fatty Acid Synthesis MalonylCoA_S->FattyAcids_S CellDeath_S Cell Death FattyAcids_S->CellDeath_S Disruption leads to Haloxyfop_in_R This compound ACCase_R Mutated ACCase (Altered Binding Site) Haloxyfop_in_R->ACCase_R Binding Reduced AcetylCoA_R Acetyl-CoA MalonylCoA_R Malonyl-CoA AcetylCoA_R->MalonylCoA_R Catalyzed by ACCase FattyAcids_R Fatty Acid Synthesis MalonylCoA_R->FattyAcids_R CellSurvival_R Cell Survival FattyAcids_R->CellSurvival_R Continues

Caption: Mechanism of this compound action and target-site resistance.

Resistance_ID_Workflow Start Suspected Herbicide Failure in Field Collect_Seeds Collect Weed Seeds from Surviving Plants Start->Collect_Seeds Dose_Response Whole-Plant Dose-Response Assay Collect_Seeds->Dose_Response Analyze_DR Analyze Data (GR50) Calculate Resistance Index (RI) Dose_Response->Analyze_DR Confirm_Resistance Resistance Confirmed? Analyze_DR->Confirm_Resistance Molecular_Analysis Molecular Analysis (DNA Seq, etc.) Confirm_Resistance->Molecular_Analysis Yes No_Resistance No Resistance Detected (Review Application Practices) Confirm_Resistance->No_Resistance No Identify_Mechanism Identify Resistance Mechanism (TSR vs. NTSR) Molecular_Analysis->Identify_Mechanism Management_Plan Develop Integrated Resistance Management Plan Identify_Mechanism->Management_Plan

Caption: Experimental workflow for resistance identification.

IRM_Strategy IRM Integrated Resistance Management (IRM) Scout Scout Fields Regularly IRM->Scout Rotate_MOA Rotate Herbicide Modes of Action (MOA) IRM->Rotate_MOA Tank_Mix Use Tank Mixtures with Multiple MOAs IRM->Tank_Mix Full_Rate Apply Herbicides at Full Labeled Rates IRM->Full_Rate Cultural Cultural Practices IRM->Cultural Prevent_Seed_Set Prevent Weed Seed Set of Escapes Scout->Prevent_Seed_Set Crop_Rotation Crop Rotation Cultural->Crop_Rotation Tillage Strategic Tillage Cultural->Tillage

Caption: Integrated Resistance Management (IRM) strategy.

References

Technical Support Center: Mitigating Haloxyfop-P Leaching in Sandy Soils

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists investigating methods to reduce the leaching potential of Haloxyfop-P in sandy soils.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to leaching in sandy soils?

This compound is the herbicidally active R-isomer of haloxyfop, which is commonly used as a post-emergence herbicide to control grass weeds in broadleaf crops.[1][2][3] It is typically applied as a methyl ester, which rapidly hydrolyzes in the soil to its active acid form.[2] Sandy soils, characterized by low organic matter and high hydraulic conductivity, offer fewer binding sites for the herbicide, making it more susceptible to being transported deeper into the soil profile with infiltrating water, a process known as leaching.[4][5] Haloxyfop has a high GUS leaching potential index, indicating its tendency to be mobile in soil.[6]

Q2: My control experiments show significant this compound leaching. What are the primary factors I should consider?

Several factors can contribute to the leaching of this compound, particularly in sandy soils:

  • Soil Properties: Low organic matter content and low clay content in sandy soils lead to reduced adsorption of this compound, increasing its mobility.[4][5] Soil pH can also influence its persistence and availability.[7]

  • Irrigation/Rainfall: High volumes and intensity of water application can accelerate the downward movement of the herbicide through the soil profile.

  • Application Rate: Higher application rates can saturate the soil's sorption capacity, leading to increased leaching.

  • Temperature: Temperature can affect the rate of microbial degradation of this compound in the soil.

Q3: How can I reduce this compound leaching in my experiments?

Incorporating organic amendments into the soil is a promising strategy to reduce herbicide leaching.[8] Biochar, a carbon-rich material, has been shown to be particularly effective at increasing the sorption of herbicides, thereby reducing their mobility and leaching potential.[9][10][11][12] Other organic amendments like compost and manure can also increase soil organic matter, enhancing the soil's capacity to retain the herbicide.[8] Additionally, conservation tillage practices can help by increasing the organic matter in the topsoil layer.[13]

Q4: I've added biochar to my soil columns, but I'm still observing some leaching. What could be the issue?

Several factors could be at play:

  • Biochar Characteristics: The type of feedstock and the pyrolysis temperature used to produce the biochar can significantly impact its surface area and sorption capacity.[12]

  • Application Rate: The amount of biochar added to the soil is crucial. Insufficient application rates may not provide enough sorption sites to effectively reduce leaching.

  • Incorporation Method: Uneven mixing of biochar in the soil column can create preferential flow paths for water and the herbicide, leading to leaching.

  • Herbicide Application Timing: The timing of herbicide application relative to biochar incorporation and irrigation events can influence its leaching.

Q5: What analytical methods are suitable for quantifying this compound in soil and leachate samples?

For the quantification of this compound in soil and water samples, chromatographic methods are typically employed. High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) are common choices.[14] LC-MS/MS offers higher sensitivity and selectivity, which is particularly useful for detecting low concentrations in leachate.[14]

Troubleshooting Guide

Issue Possible Causes Troubleshooting Steps
Inconsistent results across replicate soil columns - Inconsistent soil packing in columns.- Uneven application of this compound.- Non-uniform irrigation.- Ensure uniform bulk density in all columns.- Use a calibrated sprayer for even application.- Apply water slowly and evenly to the soil surface.
Low recovery of this compound from soil samples - Inefficient extraction method.- Degradation of the analyte during storage or extraction.- Optimize the extraction solvent and procedure.- Store samples at low temperatures and minimize extraction time.- Consider using a QuE-ChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method.[14]
Matrix effects in LC-MS/MS analysis - Co-eluting compounds from the soil matrix interfering with ionization.- Use a matrix-matched calibration curve.- Employ a solid-phase extraction (SPE) clean-up step after extraction.[14]- Dilute the sample extract.
Biochar amendment does not reduce leaching as expected - Biochar has low sorption capacity.- Insufficient biochar application rate.- Characterize the biochar's properties (surface area, pore volume).- Conduct a dose-response experiment with varying biochar rates.- Ensure thorough and uniform mixing of biochar with the soil.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueImplication for Leaching
Water SolubilitySlightly soluble (pH dependent)Higher solubility increases mobility in soil water.
log Kow4.0 (for methyl ester)The ester form is lipophilic, but it rapidly hydrolyzes to the more mobile acid form.[15]
Koc75 mL g⁻¹Indicates moderate mobility in soil.[6]
Vapor Pressure2.6 x 10⁻⁵ Pa at 20°CLow volatility suggests that volatilization is not a major dissipation pathway.[15]
GUS Leaching Potential3.70 (High)Indicates a high potential to leach through the soil profile.[6]

Table 2: Effect of Biochar Amendment on Herbicide Leaching (Example Data for other Herbicides)

HerbicideSoil TypeBiochar TypeApplication RateLeaching Reduction (%)Reference
ImazapicHeavy soilRice HuskNot specified73.1[9]
ImazapyrHeavy soilRice HuskNot specified71.8[9]
Onduty®Heavy soilRice HuskNot specified72.4[9]
DiuronNot specifiedWood-basedNot specifiedSignificant reduction[11]
MCPANot specifiedWood-basedNot specifiedSignificant reduction[11]

Experimental Protocols

Soil Column Leaching Study (Adapted from OECD 312)

This protocol outlines a general procedure for conducting a soil column leaching study to assess the mobility of this compound.

Materials:

  • PVC or glass columns (e.g., 30 cm length, 5 cm internal diameter)

  • Sandy soil, sieved (<2 mm)

  • This compound analytical standard and formulated product

  • Organic amendment (e.g., biochar)

  • Simulated rainwater (e.g., 0.01 M CaCl₂)

  • Leachate collection vessels

  • Analytical instrumentation (HPLC-UV or LC-MS/MS)

Procedure:

  • Soil Preparation: Air-dry and sieve the sandy soil. If using an amendment, mix it thoroughly with the soil at the desired rate (e.g., 2% w/w biochar).

  • Column Packing: Pack the soil into the columns to a uniform bulk density. Place a glass wool plug at the bottom of the column to retain the soil.

  • Pre-leaching: Slowly saturate the columns from the bottom with simulated rainwater to displace air and allow the soil to settle. Let the columns drain for 24-48 hours.

  • Herbicide Application: Apply a known amount of this compound solution evenly to the surface of each soil column.

  • Leaching: Apply a known volume of simulated rainwater to the top of the columns at a constant rate to simulate a rainfall event.

  • Leachate Collection: Collect the leachate that passes through the columns in fractions at specified time intervals.

  • Soil Sectioning: At the end of the experiment, carefully extrude the soil from the columns and section it into desired depths (e.g., 0-5 cm, 5-10 cm, 10-20 cm, 20-30 cm).

  • Analysis: Extract this compound from the leachate and soil samples and quantify its concentration using an appropriate analytical method.

Soil Sample Extraction for this compound Analysis

This protocol provides a general method for extracting this compound from soil samples for subsequent analysis.

Materials:

  • Homogenized soil sample

  • Methanolic NaOH (0.1 M)

  • Centrifuge and centrifuge tubes

  • Mechanical shaker

  • Toluene

  • Formic acid

  • Solid-Phase Extraction (SPE) cartridges (anion exchange)

  • Nitrogen evaporator

Procedure:

  • Extraction and Hydrolysis: Weigh 10 g of the soil sample into a centrifuge tube and add 20 mL of methanolic NaOH. Shake overnight to extract and hydrolyze any this compound esters.[14]

  • Centrifugation: Centrifuge the sample and decant the supernatant.[14]

  • Liquid-Liquid Partitioning: Acidify an aliquot of the extract to pH < 2 and partition the this compound into toluene. Repeat the partitioning step.[14]

  • SPE Cleanup: Condition an anion exchange SPE cartridge. Load the combined toluene extract onto the cartridge. Wash the cartridge with toluene and then elute the this compound with 2% formic acid in toluene.[14]

  • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable solvent for analysis.[14]

Visualizations

Haloxyfop_Leaching_Factors cluster_soil Soil Properties cluster_management Management Practices Soil_Type Sandy Soil Leaching This compound Leaching Potential Soil_Type->Leaching Organic_Matter Low Organic Matter Organic_Matter->Leaching Clay_Content Low Clay Content Clay_Content->Leaching Irrigation High Irrigation/Rainfall Irrigation->Leaching Application_Rate High Application Rate Application_Rate->Leaching

Caption: Factors influencing the leaching potential of this compound in sandy soils.

Amendment_Mechanism Haloxyfop This compound in Soil Solution Adsorption Increased Adsorption Haloxyfop->Adsorption binds to Amendment Organic Amendment (e.g., Biochar) Amendment->Adsorption provides sites Leaching Reduced Leaching Adsorption->Leaching results in

Caption: Mechanism of how organic amendments reduce this compound leaching.

Experimental_Workflow start Start prep Soil Column Preparation & Packing start->prep apply This compound Application prep->apply leach Simulated Rainfall (Leaching) apply->leach collect Collect Leachate & Soil Samples leach->collect extract Sample Extraction & Cleanup collect->extract analyze Instrumental Analysis (LC-MS/MS) extract->analyze end End analyze->end

Caption: General workflow for a soil column leaching experiment.

References

Technical Support Center: Enhancing the Rainfastness of Haloxyfop-P Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and formulation development professionals working to enhance the rainfastness and overall efficacy of Haloxyfop-P herbicide formulations. Here you will find troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research and development efforts.

Troubleshooting Guides

This section addresses common issues encountered during the formulation and testing of this compound for improved rainfastness.

Problem/Observation Potential Cause Troubleshooting Steps
Poor weed control after rainfall, even with an adjuvant. 1. Inappropriate adjuvant selection: Not all adjuvants are equally effective for this compound, which is an aryloxyphenoxypropionate herbicide.[1] 2. Insufficient rain-free period: The herbicide may not have had enough time to penetrate the leaf cuticle before being washed off. 3. Incorrect adjuvant concentration: Too low a concentration may not provide adequate rainfastness, while too high a concentration could lead to phytotoxicity or formulation instability.1. Select an appropriate adjuvant: Methylated seed oils (MSOs) and petroleum-based oil concentrates (POCs) are generally effective with ACCase inhibitors like this compound.[1] Consider also organosilicone-based adjuvants for enhanced spreading and potential penetration.[2] 2. Determine the optimal rain-free period: Conduct a time-course experiment with simulated rainfall at various intervals after application (e.g., 15 min, 30 min, 1 hr, 2 hrs, 4 hrs). 3. Optimize adjuvant concentration: Test a range of adjuvant concentrations to find the balance between efficacy and potential negative effects.
Inconsistent results between experimental replicates. 1. Variable rainfall simulation: Inconsistent droplet size, intensity, or duration of simulated rainfall can lead to variability. 2. Non-uniform spray application: Uneven application of the herbicide formulation across the target plants. 3. Biological variability: Differences in the growth stage or health of the test plants.1. Calibrate rainfall simulator: Ensure the simulator provides consistent and uniform rainfall across the entire test area. 2. Standardize spray application: Use a calibrated track sprayer to ensure uniform application volume and pressure. 3. Use uniform plant material: Select plants of the same species, at the same growth stage, and grown under consistent environmental conditions.
Phase separation or instability of the Emulsifiable Concentrate (EC) formulation when adding an adjuvant. 1. Incompatibility of the adjuvant with the EC formulation's solvent system: The emulsifiers in the this compound EC may not be compatible with the chosen adjuvant. 2. Incorrect mixing order: The order in which components are added to the spray tank can affect emulsion stability.1. Conduct compatibility tests: Before conducting large-scale experiments, perform a jar test to check the physical compatibility of the this compound EC with the selected adjuvant at the desired concentrations. 2. Follow proper mixing procedures: Generally, fill the spray tank with half the required water, add the this compound EC and agitate, then add the adjuvant, and finally the remaining water while maintaining agitation.
Signs of phytotoxicity on the target crop (if applicable) or excessive burning of the weed foliage. 1. High concentration of organosilicone surfactant: Some organosilicone adjuvants can cause rapid tissue damage, which may hinder the systemic translocation of the herbicide.[3] 2. Adverse environmental conditions: High temperatures and humidity can increase the activity of some adjuvants, leading to phytotoxicity.1. Evaluate different types and concentrations of adjuvants: Test a range of adjuvants, including MSOs and COCs, which may be less aggressive than some organosilicone surfactants. 2. Conduct experiments under controlled environmental conditions: If phytotoxicity is a concern, test formulations under various temperature and humidity settings to identify safe operating windows.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which adjuvants improve the rainfastness of this compound?

A1: Adjuvants, particularly oil-based ones like Methylated Seed Oil (MSO), improve rainfastness primarily by accelerating the absorption of the active ingredient through the waxy cuticle of the weed's leaves.[4] They can soften or dissolve the cuticular waxes, allowing the lipophilic this compound-methyl to penetrate the leaf more quickly.[5] This reduces the amount of active ingredient susceptible to being washed off by rain.

Q2: Which type of adjuvant is most effective for this compound formulations?

A2: Research indicates that for aryloxyphenoxypropionate herbicides like this compound, methylated seed oils (MSOs) and petroleum oils (POs) are highly effective in enhancing grass control.[1] The choice between them may depend on the specific weed species and environmental conditions. Organosilicone surfactants can also be beneficial, especially for improving spray coverage on difficult-to-wet leaf surfaces.[2]

Q3: How long after application does this compound become rainfast?

A3: The rainfast period for this compound is highly dependent on the formulation, the type and concentration of the adjuvant used, the weed species, and environmental conditions. Generally, a rain-free period of at least one hour is recommended.[6] However, with highly effective adjuvant systems, this period can potentially be shortened. Experimental validation is crucial to determine the specific rainfastness of a new formulation.

Q4: Can I mix this compound with other herbicides to improve rainfastness?

A4: Tank-mixing this compound with other herbicides is not a strategy to improve its rainfastness. In fact, mixing with broadleaf herbicides can sometimes lead to reduced efficacy or crop injury.[6][7] The focus for enhancing rainfastness should be on the adjuvant system within the formulation.

Q5: How does rainfall intensity and volume affect the washoff of this compound?

A5: Both rainfall intensity and volume can significantly impact washoff. A high-intensity, short-duration rainfall can have a greater impact than a low-intensity, long-duration shower, as the physical force of the droplets can dislodge the herbicide from the leaf surface. The first few millimeters of rain after an application are typically responsible for the majority of pesticide loss.

Data Presentation

The following tables summarize quantitative data on the effect of adjuvants on this compound-methyl efficacy. As direct rainfastness data for this compound-methyl is limited in publicly available literature, data from a study on Clodinafop-propargyl (another grass herbicide with a similar mode of action) is provided for illustrative purposes of rainfastness testing.

Table 1: Effect of Adjuvants on the Efficacy (ED50 & ED90) of this compound-methyl on Wild Oat (Avena ludoviciana)

ED50 and ED90 represent the effective dose of the herbicide required to control 50% and 90% of the weed population, respectively. Lower values indicate higher efficacy.

AdjuvantConcentration (% v/v)ED50 (g a.i./ha)ED90 (g a.i./ha)
None-34.0360.11
Adigor® (MSO)0.129.5850.12
Adigor® (MSO)0.225.3541.54
Propel™ (MSO)0.125.5943.11
Propel™ (MSO)0.224.0139.52

Data adapted from a study on this compound-methyl efficacy with different adjuvants.[1]

Table 2: Illustrative Rainfastness Data: Efficacy of Clodinafop-propargyl with and without an Adjuvant on Oats (Avena sativa)

TreatmentRain-Free PeriodEfficacy (% reduction in fresh weight)
Clodinafop aloneNo Rain50
Clodinafop alone5 minutes18
Clodinafop alone1 hour30
Clodinafop + Adjuvant (DC Trate)No Rain78
Clodinafop + Adjuvant (DC Trate)5 minutes60
Clodinafop + Adjuvant (DC Trate)1 hour65

This data is for illustrative purposes, showing the impact of an adjuvant on the rainfastness of a similar herbicide, Clodinafop-propargyl.[8]

Experimental Protocols

Protocol 1: Evaluation of Adjuvant Efficacy on this compound-methyl Performance

Objective: To determine the effect of different adjuvants and concentrations on the biological efficacy of a this compound-methyl EC formulation.

Materials:

  • This compound-methyl EC formulation

  • Selected adjuvants (e.g., Methylated Seed Oil, Crop Oil Concentrate, Organosilicone surfactant)

  • Test weed species (e.g., Wild Oat (Avena ludoviciana), grown to the 3-4 leaf stage)

  • Calibrated laboratory track sprayer

  • Greenhouse or controlled environment growth chamber

  • Deionized water

Methodology:

  • Plant Preparation: Grow the test weed species in pots under controlled conditions to ensure uniformity.

  • Herbicide Preparation: Prepare a stock solution of this compound-methyl EC in deionized water. Create a series of dilutions to establish a dose-response curve.

  • Adjuvant Addition: For each herbicide dilution, create a set of treatments with each adjuvant at various concentrations (e.g., 0.1%, 0.25%, 0.5% v/v). Include a control with no adjuvant.

  • Application: Spray the plants with the prepared solutions using a calibrated track sprayer to deliver a consistent volume (e.g., 200 L/ha).

  • Incubation: Return the treated plants to the greenhouse or growth chamber.

  • Assessment: After a specified period (e.g., 21 days), assess the efficacy by determining the percent visual injury and by harvesting the above-ground biomass and measuring the dry weight.

  • Data Analysis: Calculate the ED50 and ED90 values for each adjuvant and concentration to quantify the enhancement of herbicide activity.[1]

Protocol 2: Assessing the Rainfastness of this compound Formulations

Objective: To quantify the rainfastness of a this compound-methyl formulation with a selected adjuvant system.

Materials:

  • Optimized this compound-methyl formulation (from Protocol 1)

  • Test weed species (e.g., Wild Oat (Avena ludoviciana), grown to the 3-4 leaf stage)

  • Calibrated laboratory track sprayer

  • Rainfall simulator with adjustable intensity and duration

  • Greenhouse or controlled environment growth chamber

Methodology:

  • Plant Preparation and Herbicide Application: Follow steps 1-4 from Protocol 1, using the optimal adjuvant concentration determined previously.

  • Rainfall Simulation: At predetermined intervals after herbicide application (e.g., 15 min, 30 min, 1 hr, 2 hrs, 4 hrs), place a subset of the treated plants in the rainfall simulator.

  • Rainfall Parameters: Apply a standardized amount and intensity of simulated rain (e.g., 5 mm of rain at an intensity of 50 mm/hr).[8][9]

  • Control Groups: Include a "no rain" control group and an untreated control group.

  • Incubation and Assessment: After the rainfall event, return the plants to the greenhouse. Assess the efficacy after 21 days as described in Protocol 1.

  • Data Analysis: Compare the efficacy of the treatments with different rain-free periods to the "no rain" control to determine the time required for the formulation to become rainfast.

Visualizations

experimental_workflow cluster_prep Preparation Phase cluster_app Application & Treatment Phase cluster_eval Evaluation Phase P1 Grow Uniform Test Plants A1 Spray Application (Calibrated Sprayer) P1->A1 P2 Prepare this compound EC Dilutions P3 Add Adjuvants at Various Concentrations P2->P3 P3->A1 R1 Simulated Rainfall (Variable Intervals) A1->R1 Rainfastness Protocol Only E1 Incubate Plants (21 Days) A1->E1 R1->E1 E2 Assess Efficacy (% Injury, Dry Weight) E1->E2 D1 Data Analysis (ED50, Rainfastness %) E2->D1

Caption: Workflow for evaluating the efficacy and rainfastness of this compound formulations.

adjuvant_pathway cluster_leaf_surface Leaf Surface Interaction cluster_penetration Penetration & Translocation cluster_action Mechanism of Action S1 Spray Droplet with This compound EC + Adjuvant (MSO) S2 Increased Spreading & Reduced Surface Tension S1->S2 S3 Softening/Dissolution of Waxy Cuticle S2->S3 P1 Enhanced Diffusion of This compound-methyl Across Cuticle S3->P1 P2 Hydrolysis to This compound Acid (Active Form) P1->P2 P3 Translocation via Phloem to Meristems P2->P3 M1 Inhibition of ACCase Enzyme P3->M1 M2 Disruption of Fatty Acid Synthesis M1->M2 M3 Weed Death M2->M3

Caption: Adjuvant-mediated pathway for enhanced this compound uptake and efficacy.

References

Validation & Comparative

Validation of an LC-MS/MS Method for Total Haloxyfop in Infant Formula: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed overview and validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of total haloxyfop in infant formula. The performance of this method is objectively compared with an alternative gas chromatography-tandem mass spectrometry (GC-MS/MS) approach, supported by experimental data to assist researchers, scientists, and drug development professionals in selecting the most appropriate analytical technique for their needs.

Introduction

Haloxyfop is a selective herbicide used to control grass weeds in various broad-leaf crops. Its presence in food, particularly in sensitive products like infant formula, is strictly regulated. The European Commission, for instance, has set a maximum residue level (MRL) of 0.003 mg/kg for total haloxyfop in ready-to-feed infant formula.[1][2][3] The definition of "total haloxyfop" encompasses the parent acid, its salts, esters, and conjugates, necessitating an analytical method capable of converting all forms to the parent acid for accurate quantification.[1][2][3]

This guide details a robust LC-MS/MS method that incorporates an alkaline hydrolysis step to meet this regulatory requirement. A comparison with a GC-MS/MS method is also presented to highlight the advantages and disadvantages of each technique for the analysis of this compound in complex food matrices.

Method Performance Comparison

The selection of an analytical method depends on various factors, including sensitivity, specificity, sample throughput, and the ability to analyze the complete residue definition. The following table summarizes the key performance parameters of the validated LC-MS/MS method for total haloxyfop in infant formula and a comparable GC-MS/MS method for haloxyfop in eggs, another challenging food matrix.

ParameterLC-MS/MS Method (Infant Formula)GC-MS/MS Method (Eggs)
Analyte Definition Total Haloxyfop (acid, esters, salts, conjugates)Haloxyfop (acid form)
Limit of Quantitation (LOQ) 0.003 mg/kg[1][2]0.0025 mg/kg[1]
Mean Recovery 92.2% - 114%[1][2]Data not available
Precision (RSD) ≤ 14%[1][2]Data not available
Sample Preparation Alkaline Hydrolysis + QuEChERSQuEChERS + Derivatization (TMS)[1]
Instrumentation LC-MS/MSGC-MS/MS

Key Observations:

  • The LC-MS/MS method is specifically designed and validated for the analysis of total haloxyfop , which is crucial for regulatory compliance in infant formula.[1][2][3]

  • Both methods demonstrate high sensitivity with comparable LOQs, capable of detecting haloxyfop at levels below the stringent MRLs.

  • The sample preparation for the LC-MS/MS method involves a hydrolysis step, while the GC-MS/MS method requires derivatization to make the analyte volatile.

  • The LC-MS/MS method provides excellent recovery and precision across various infant formula matrices.[1][2]

Experimental Protocols

I. Validated LC-MS/MS Method for Total Haloxyfop in Infant Formula

This protocol is based on the method developed and validated by Koesukwiwat, et al. (2018).[1][2]

1. Sample Preparation (Alkaline Hydrolysis and QuEChERS Extraction)

  • Rehydration: For powdered infant formula, weigh 2 g of the sample into a 50 mL centrifuge tube and add 8 mL of reagent water. Vortex for 1 minute to reconstitute. For liquid infant formula, use 10 g of the sample directly.

  • Hydrolysis: Add 2 mL of 1 M sodium hydroxide in methanol to the sample. Cap the tube and shake vigorously. Place the tube in a heating block at 50°C for 30 minutes to hydrolyze haloxyfop esters and conjugates to the parent acid.

  • Extraction: After cooling to room temperature, add 10 mL of acetonitrile. Shake vigorously for 10 minutes.

  • Salting Out: Add a mixture of 4 g of anhydrous magnesium sulfate (MgSO₄) and 1 g of sodium chloride (NaCl). Shake vigorously for 1 minute and then centrifuge at ≥3000 rcf for 5 minutes.

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup: Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL dSPE tube containing 150 mg of MgSO₄ and 50 mg of C18 sorbent. Vortex for 1 minute and then centrifuge at high speed for 2 minutes.

  • Final Extract: Transfer the cleaned extract into a vial for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Chromatographic Separation:

    • Column: A suitable reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 2.6 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 0.4 mL/min.

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in negative ion mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity, monitoring for specific precursor-to-product ion transitions of haloxyfop.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis sample Infant Formula Sample (Powder or Liquid) rehydration Rehydration (if powder) sample->rehydration Add Water hydrolysis Alkaline Hydrolysis (50°C, 30 min) rehydration->hydrolysis Add Methanolic NaOH extraction Acetonitrile Extraction hydrolysis->extraction salting_out Salting Out (MgSO4, NaCl) extraction->salting_out centrifugation1 Centrifugation salting_out->centrifugation1 dspe dSPE Cleanup (MgSO4, C18) centrifugation1->dspe Transfer Supernatant centrifugation2 Centrifugation dspe->centrifugation2 final_extract Final Extract centrifugation2->final_extract Transfer Supernatant lcmsms LC-MS/MS Analysis (ESI-, MRM) final_extract->lcmsms data_processing Data Processing & Quantification lcmsms->data_processing

Caption: Experimental workflow for the LC-MS/MS analysis of total haloxyfop.
II. Alternative GC-MS/MS Method for Haloxyfop

This protocol is based on a method for the analysis of haloxyfop in eggs and highlights the key differences in sample preparation.

1. Sample Preparation (QuEChERS Extraction and Derivatization)

  • Extraction: A standard QuEChERS extraction without the initial hydrolysis step is performed using acetonitrile and a salt mixture (e.g., MgSO₄ and NaCl).

  • Cleanup: A dSPE cleanup step is typically employed.

  • Derivatization: The cleaned extract is evaporated to dryness. A derivatizing agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), is added to the residue and heated to convert the haloxyfop acid to its more volatile trimethylsilyl (TMS) ester.[1]

2. GC-MS/MS Analysis

  • Chromatographic Separation:

    • Injector: Split/splitless injector.

    • Column: A low-polarity capillary column suitable for pesticide analysis.

    • Oven Temperature Program: A temperature gradient is used to separate the analytes.

  • Mass Spectrometric Detection:

    • Ionization: Electron Ionization (EI).

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

Method Comparison and Validation Logic

The validation of an analytical method ensures its suitability for the intended purpose. The LC-MS/MS method for total haloxyfop in infant formula has been rigorously validated, demonstrating its accuracy, precision, and sensitivity. When comparing this method to a GC-MS/MS alternative, several key aspects are considered.

Method_Comparison cluster_lcmsms LC-MS/MS Method cluster_gcmsms GC-MS/MS Method lc_prep Alkaline Hydrolysis lc_analysis Direct Analysis of Acid lc_prep->lc_analysis lc_advantage Measures 'Total Haloxyfop' (Regulatory Compliance) lc_analysis->lc_advantage comparison Method Comparison lc_advantage->comparison gc_prep Derivatization Required gc_analysis Analysis of Volatile Ester gc_prep->gc_analysis gc_disadvantage Measures only free acid (unless hydrolysis is added) gc_analysis->gc_disadvantage gc_disadvantage->comparison

Caption: Logical comparison of LC-MS/MS and GC-MS/MS methods for haloxyfop.

LC-MS/MS Advantages:

  • Direct Analysis: The LC-MS/MS method allows for the direct analysis of the polar haloxyfop acid without the need for derivatization, simplifying the sample preparation workflow.

  • Comprehensive 'Total' Analysis: The incorporation of an alkaline hydrolysis step ensures that all forms of haloxyfop are converted to the parent acid, providing a true measure of the total residue content as required by regulations for infant formula.[1][2][3]

  • High Specificity and Sensitivity: The use of tandem mass spectrometry provides excellent specificity and sensitivity, minimizing matrix interferences and allowing for quantification at very low levels.

GC-MS/MS Considerations:

  • Derivatization Requirement: Haloxyfop is a carboxylic acid and is not sufficiently volatile for direct GC analysis. A derivatization step is mandatory, which adds time and potential for variability to the sample preparation process.[1]

  • Analysis of Free Acid: Without a specific hydrolysis step included in the procedure, the GC-MS/MS method would typically only measure the free haloxyfop acid, potentially underestimating the total residue content.

  • High Sensitivity: GC-MS/MS is also a very sensitive technique and can be a viable alternative for matrices where the residue definition does not include conjugates or when analyzing for the parent acid alone.

Conclusion

The validated LC-MS/MS method presented provides a reliable, sensitive, and accurate approach for the determination of total haloxyfop in infant formula. Its key advantage is the integrated alkaline hydrolysis step, which ensures compliance with the regulatory definition of the total residue. While GC-MS/MS offers comparable sensitivity, the need for derivatization and its typical application to the free acid make the LC-MS/MS method superior for the specific task of monitoring total haloxyfop in infant formula. This guide provides the necessary data and protocols to support the implementation of this robust and fit-for-purpose analytical method.

References

Comparative Efficacy of Haloxyfop-P-methyl and Quizalofop-P-ethyl: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the herbicidal efficacy of Haloxyfop-P-methyl and Quizalofop-P-ethyl, two prominent post-emergence graminicides. Both herbicides belong to the aryloxyphenoxypropionate ('FOP') chemical class and are widely utilized for the selective control of annual and perennial grass weeds in a variety of broadleaf crops.[1][2] Their utility stems from a shared, specific mechanism of action that ensures high efficacy on target grass species while maintaining safety for dicotyledonous crops.[3][4] This document synthesizes available experimental data to compare their performance, details the experimental protocols used in efficacy trials, and visualizes the underlying biochemical pathways and experimental workflows.

Mechanism of Action: Inhibition of Acetyl-CoA Carboxylase (ACCase)

Both this compound-methyl and Quizalofop-P-ethyl function as systemic herbicides.[2][3] Following foliar application, they are absorbed by the leaves and translocated via the phloem to the plant's meristematic tissues—the active growing points.[5]

The primary molecular target for both compounds is the enzyme Acetyl-CoA Carboxylase (ACCase).[6][7] This enzyme is critical in the plastids of grass species, where it catalyzes the first committed step in de novo fatty acid biosynthesis: the carboxylation of acetyl-CoA to form malonyl-CoA.[5] By inhibiting ACCase, the herbicides block the production of fatty acids, which are essential components for building cell membranes and for energy storage.[6] This disruption of lipid synthesis leads to a cessation of cell division and growth in the meristematic regions, resulting in the death of the susceptible grass weed.[6]

The selectivity of these herbicides is due to structural differences in the ACCase enzyme between monocotyledonous grasses and dicotyledonous broadleaf plants.[5] The ACCase in broadleaf crops is largely insensitive to this class of herbicides, allowing for their safe use in crops like soybeans, cotton, and canola.[6]

ACCase_Inhibition_Pathway cluster_Plastid Grass Weed Plastid AcetylCoA Acetyl-CoA ACCase ACCase Enzyme AcetylCoA->ACCase Binds to MalonylCoA Malonyl-CoA FattyAcids Fatty Acid Synthesis MalonylCoA->FattyAcids Membranes Cell Membrane Formation FattyAcids->Membranes Growth Plant Growth Membranes->Growth Death Weed Death ACCase->MalonylCoA Catalyzes Herbicide This compound-methyl or Quizalofop-P-ethyl Herbicide->ACCase

Caption: Mechanism of ACCase inhibition by 'FOP' herbicides.

Comparative Efficacy Data

The relative performance of this compound-methyl and Quizalofop-P-ethyl can vary based on the target weed species, weed growth stage, application rate, and environmental conditions. The following tables summarize data from comparative field studies.

Table 1: Efficacy on Dominant Grass Weeds in Blackgram (Vigna mungo)

This study evaluated the efficacy of Haloxyfop and Quizalofop-ethyl on a mixed population of grass weeds 60 days after application.

HerbicideApplication Rate (g a.i./ha)Total Weed Density (No./m²)Total Weed Dry Biomass (g/m²)Weed Control Efficiency (%)
This compound-methyl 10813.910.182.5
This compound-methyl 13511.58.086.2
Quizalofop-P-ethyl 5016.512.079.2
Weedy Check -53.657.80.0
Data sourced from a field study conducted during the 2015 Kharif season.[4]

In this trial, this compound-methyl at 135 g/ha provided the highest weed control efficiency and the greatest reduction in weed density and biomass, performing significantly better than Quizalofop-P-ethyl at 50 g/ha under the test conditions.[4]

Table 2: Efficacy on Wild Oat (Avena spp.)

This study assessed the efficacy of various herbicides on glyphosate-resistant biotypes of Avena fatua and Avena ludoviciana. The data reflects the percentage of surviving plants after treatment.

HerbicideApplication Rate (g a.i./ha)Weed Species% Survival (3-4 leaf stage)% Survival (6-7 leaf stage)
Haloxyfop 78Avena fatua00
Haloxyfop 78Avena ludoviciana00
Propaquizafop 30Avena fatua00
Propaquizafop 30Avena ludoviciana00
Untreated Control -Avena fatua100100
Untreated Control -Avena ludoviciana100100
Data sourced from a study on alternative controls for glyphosate-resistant Avena species.[3][8]
*Propaquizafop is a closely related aryloxyphenoxypropionate herbicide, used here as a proxy for Quizalofop-P-ethyl.

Both Haloxyfop and Propaquizafop provided 100% control of both wild oat species at either growth stage, demonstrating high efficacy against this problematic weed.[3][8] Another study confirmed that Haloxyfop at rates of 52 and 78 g a.i./ha resulted in 100% mortality of Avena fatua seedlings.[9]

Experimental Protocols

To ensure the reliability and reproducibility of herbicide efficacy data, standardized experimental protocols are essential. The following outlines a typical methodology for a field-based comparative efficacy trial.

1. Experimental Design and Site Selection

  • Design: The trial should follow a randomized complete block design (RCBD) with a minimum of three to four replications to account for field variability.

  • Site Selection: Choose a site with a known, uniform infestation of the target grass weed species. The soil type and environmental conditions should be representative of the intended use area.

  • Plot Size: Individual plots should be of a sufficient size to allow for representative sampling and to minimize edge effects, with a typical minimum net plot size of 25m².

2. Treatment and Application

  • Treatments: Include multiple rates of this compound-methyl and Quizalofop-P-ethyl, spanning below, at, and above the anticipated effective use rates. An untreated "weedy check" and a "weed-free" (hand-weeded) control must be included for comparison.

  • Application Timing: Apply herbicides post-emergence when target weeds are at an early, active growth stage, typically the 2-4 leaf stage, as efficacy often declines with advanced weed growth.

  • Application Equipment: Use a calibrated research plot sprayer equipped with flat-fan nozzles to ensure uniform coverage. The sprayer should deliver a consistent volume (e.g., 200-300 L/ha) at a constant pressure. Adjuvants, such as crop oil concentrates or non-ionic surfactants, should be added as per the product labels to enhance uptake.

3. Data Collection and Assessment

  • Weed Control Efficacy: Assess efficacy at regular intervals (e.g., 7, 14, 21, and 28 days after treatment).

    • Visual Ratings: Use a 0-100% scale, where 0% represents no weed control (equivalent to the untreated check) and 100% represents complete death of all target weeds.

    • Biomass Reduction: At the final assessment, harvest the above-ground biomass of the target weed species from a defined area (e.g., a 0.25m² quadrat) within each plot. Dry the biomass to a constant weight and compare the weights of treated plots to the untreated check.

  • Crop Tolerance (Phytotoxicity): Visually assess the crop for any signs of injury (e.g., stunting, chlorosis, necrosis) using a 0-100% scale, where 0% is no injury and 100% is crop death. Compare treated plots to the weed-free control.

  • Yield: At crop maturity, harvest the crop from the center of each plot to determine the final yield, which serves as the ultimate measure of a treatment's effectiveness and crop safety.

Experimental_Workflow cluster_Assessment Assessment Methods Start Site Selection & Field Preparation Design Experimental Design (Randomized Complete Block) Start->Design Planting Crop & Weed Establishment Design->Planting Application Herbicide Application (Post-emergence, 2-4 leaf stage) Planting->Application DataCollection Data Collection (7, 14, 21, 28 DAT) Application->DataCollection Assessment Efficacy & Tolerance Assessment DataCollection->Assessment Yield Crop Harvest & Yield Measurement Assessment->Yield Visual Visual Ratings (% Control, % Injury) Assessment->Visual Biomass Biomass Sampling (Dry Weight) Assessment->Biomass Analysis Statistical Analysis (ANOVA) Yield->Analysis End Conclusion Analysis->End

Caption: Standard workflow for a herbicide efficacy field trial.

References

Navigating Resistance: A Comparative Guide to ACCase Mutations and their Impact on 'Fop' Herbicides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The evolution of herbicide resistance in weed populations presents a significant challenge to global agriculture and demands a comprehensive understanding of the underlying molecular mechanisms. This guide provides a comparative analysis of the cross-resistance profiles of various mutations in the acetyl-CoA carboxylase (ACCase) enzyme to haloxyfop-P and other aryloxyphenoxypropionate ('fop') herbicides. By presenting quantitative data from experimental studies, detailing methodologies, and visualizing key processes, this document aims to be an essential resource for researchers engaged in the development of novel herbicides and sustainable weed management strategies.

Cross-Resistance Profiles of ACCase Mutations to 'Fop' Herbicides

Mutations in the ACCase gene, the target site for 'fop' and 'dim' herbicides, can confer varying levels of resistance to these chemical families. The following tables summarize the quantitative data on the resistance levels conferred by prominent ACCase mutations to this compound and other commonly used 'fop' herbicides. The data is presented as a Resistance Index (RI) or Resistance Factor (RF), which is the ratio of the herbicide concentration required to inhibit the growth of the resistant population by 50% (GR50) to that of a susceptible population.

Table 1: Cross-Resistance Profile of the Ile-1781-Leu Mutation

HerbicideWeed SpeciesResistance Index (RI/RF)Reference
This compound-methylDigitaria ciliaris6.2 - 62.6[1]
HaloxyfopLolium rigidum6 - 17 (I50 R/S ratio)[2]
Fenoxaprop-P-ethylDigitaria ciliaris53.7 - 132.8[1]
Cyhalofop-butylDigitaria ciliaris10.0 - 19.9[1]
Diclofop-methylPhalaris minor>22.58[3]
PropaquizafopPhalaris minor>16.8[3]
Fluazifop-p-butylSorghum halepense181[4]

Table 2: Cross-Resistance Profile of the Trp-2027-Cys Mutation

HerbicideWeed SpeciesResistance Index (RI/RF)Reference
HaloxyfopDigitaria insularis613[5][6]
This compound-methylDigitaria ciliaris6.2 - 62.6[1]
Fenoxaprop-P-ethylDigitaria ciliaris53.7 - 132.8[1]
Clodinafop-propargylPhalaris minorHigh Resistance[7]
Cyhalofop-butylDigitaria ciliaris10.0 - 19.9[1]
Quizalofop-p-ethylEchinochloa crus-galliHigh-level[8]

Table 3: Cross-Resistance Profile of the Ile-2041-Asn Mutation

HerbicideWeed SpeciesResistance Index (RI/RF)Reference
HaloxyfopLolium multiflorum>400[9]
This compound-methylDigitaria ciliaris6.2 - 62.6[1]
Fenoxaprop-P-ethylDigitaria ciliaris53.7 - 132.8[1]
Fluazifop-p-butylSorghum halepense181[4]
Diclofop-methylLolium rigidum>360[9]

Table 4: Cross-Resistance Profile of the Asp-2078-Gly Mutation

HerbicideWeed SpeciesResistance Index (RI/RF)Reference
HaloxyfopLolium rigidum32 - 75 (I50 R/S ratio)[2]
Quizalofop-p-ethylPolypogon fugax5.4 - 18.4[10][11]
Fenoxaprop-p-ethylAlopecurus aequalisHigh-level[12]
Diclofop-methylPhalaris minor>22.58[3]
Cyhalofop-butylPhalaris minor>22.58[3]

Experimental Protocols

A thorough understanding of the methodologies used to generate resistance data is critical for interpreting the results and designing future experiments.

Whole-Plant Dose-Response Assay

This assay is a fundamental method for determining the level of herbicide resistance in a weed population.

  • Plant Material and Growth: Seeds from suspected resistant and known susceptible weed populations are germinated and grown in pots under controlled greenhouse conditions (e.g., 25/20°C day/night temperature, 16-hour photoperiod).[13]

  • Herbicide Application: At a specific growth stage (e.g., 3-4 leaf stage), seedlings are treated with a range of herbicide doses, typically from a fraction of the recommended field rate to several times the recommended rate.[13][14] A non-treated control is included for comparison.

  • Assessment: Plant survival and biomass reduction are assessed at a set time after treatment (e.g., 21 days).[13]

  • Data Analysis: The data is subjected to non-linear regression analysis to generate dose-response curves.[15][16][17] From these curves, the herbicide dose that causes a 50% reduction in growth (GR50) is calculated for both the resistant and susceptible populations. The Resistance Index (RI) is then calculated as the ratio of the GR50 of the resistant population to the GR50 of the susceptible population.[12]

In Vitro ACCase Activity Assay

This biochemical assay directly measures the sensitivity of the ACCase enzyme to herbicides.

  • Enzyme Extraction: Fresh leaf tissue from both resistant and susceptible plants is harvested and homogenized in an extraction buffer to isolate the ACCase enzyme.

  • Enzyme Activity Measurement: The activity of the extracted ACCase is measured by quantifying the rate of conversion of acetyl-CoA to malonyl-CoA. This is often done using a radiometric assay involving 14C-labeled bicarbonate or through a colorimetric assay.

  • Inhibition Assay: The enzyme extract is incubated with various concentrations of the herbicide. The concentration of herbicide that inhibits 50% of the enzyme activity (I50) is determined.

  • Data Analysis: The resistance level at the enzyme level is expressed as the ratio of the I50 value for the resistant population to that of the susceptible population.[3]

Molecular Identification of ACCase Mutations

Identifying the specific mutation(s) responsible for resistance is crucial for understanding the resistance mechanism.

  • DNA Extraction: Genomic DNA is extracted from the leaf tissue of individual plants using methods like the CTAB method.[7]

  • PCR Amplification: The region of the ACCase gene known to harbor resistance-conferring mutations (the carboxyltransferase domain) is amplified using the Polymerase Chain Reaction (PCR).[7][18]

  • DNA Sequencing: The amplified PCR product is sequenced to identify any nucleotide changes that result in an amino acid substitution in the ACCase protein.[7][18]

  • Sequence Analysis: The obtained sequences are compared to the sequence of a susceptible wild-type plant to identify the specific mutation.

Visualizing Experimental Workflows and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the key experimental workflows and the logical flow of resistance determination.

Experimental_Workflow_for_Herbicide_Resistance_Assessment cluster_field Field Observation cluster_lab Laboratory Analysis cluster_results Results & Confirmation field_observation Herbicide Failure in Field seed_collection Seed Collection (Suspected Resistant & Susceptible) field_observation->seed_collection Initiates Investigation whole_plant_assay Whole-Plant Dose-Response Assay seed_collection->whole_plant_assay Provides Plant Material resistance_confirmed Resistance Confirmed (High RI/RF) whole_plant_assay->resistance_confirmed Determines Resistance Level molecular_analysis Molecular Analysis (DNA Sequencing) mutation_identified Specific ACCase Mutation Identified molecular_analysis->mutation_identified Identifies Genetic Basis biochemical_assay In Vitro ACCase Activity Assay enzyme_insensitivity Enzyme Insensitivity Confirmed (High I50 Ratio) biochemical_assay->enzyme_insensitivity Confirms Target-Site Resistance resistance_confirmed->molecular_analysis Prompts Genetic Investigation resistance_confirmed->biochemical_assay Prompts Biochemical Investigation

Caption: Workflow for assessing herbicide resistance.

ACCase_Mutation_Resistance_Pathway cluster_herbicide Herbicide Action cluster_enzyme Enzyme Target cluster_outcome Plant Response fop_herbicide Fop' Herbicides (e.g., this compound) wt_accase Wild-Type ACCase fop_herbicide->wt_accase Binds and Inhibits mutant_accase Mutant ACCase (e.g., Ile-1781-Leu) fop_herbicide->mutant_accase Binding is Reduced or Prevented plant_death Weed Control (Plant Death) wt_accase->plant_death Leads to plant_survival Resistance (Plant Survival) mutant_accase->plant_survival Leads to

Caption: Mechanism of target-site resistance to 'fop' herbicides.

References

A Comparative Environmental Impact Assessment: Haloxyfop-P vs. Clethodim

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed, objective comparison of the environmental impact of two widely used post-emergence graminicides, Haloxyfop-P and Clethodim. Both herbicides belong to the cyclohexanedione and aryloxyphenoxypropionate families, respectively, and share a common mode of action. However, their distinct chemical structures lead to significant differences in their environmental fate, persistence, and ecotoxicity. This analysis, supported by experimental data, is intended for researchers, scientists, and environmental professionals.

Physicochemical Properties

The environmental behavior of a pesticide is heavily influenced by its fundamental physicochemical properties. This compound, in its commercial form as a methyl ester, is more lipophilic than Clethodim, as indicated by its higher octanol-water partition coefficient (Log P).[1] However, this ester is rapidly hydrolyzed to its acid form, which has different properties.[1][2] Clethodim exhibits higher water solubility, which can influence its mobility in the environment.[3]

PropertyThis compound-methylClethodim
Log P (Octanol-Water Partition Coefficient) 4.0[1]4.51 (indicates moderate fat solubility)[4]
Water Solubility Slightly soluble[1]29 mg/L[3]
Vapor Pressure 2.6 x 10⁻⁵ Pa (at 20°C)[1]<1x10⁻⁷ mm Hg (low volatility)[4]
Dissociation Constant (pKa) Not specified4.62[3]

Mechanism of Action

Both this compound and Clethodim are selective, systemic herbicides that function by inhibiting the enzyme Acetyl-CoA carboxylase (ACCase).[1][5][6] This enzyme is critical for the biosynthesis of fatty acids, which are essential components of plant cell membranes. By blocking ACCase, these herbicides disrupt the formation of lipids, leading to the breakdown of cell membranes and ultimately, the death of susceptible grass species.[7][8] Dicotyledonous (broadleaf) plants are generally not affected.[9]

acetyl_coa Acetyl-CoA enzyme ACCase Enzyme acetyl_coa->enzyme malonyl_coa Malonyl-CoA fatty_acids Fatty Acid Synthesis malonyl_coa->fatty_acids lipids Lipid Production & Cell Membranes fatty_acids->lipids plant_death Plant Death lipids->plant_death Disruption leads to enzyme->malonyl_coa Catalyzes herbicides This compound Clethodim inhibition Inhibition herbicides->inhibition inhibition->enzyme A 1. Prepare Soil Samples (Sieved, Moisture-Adjusted) B 2. Apply ¹⁴C-Labeled Herbicide A->B C 3. Incubate in Dark (Constant Temp & Moisture) B->C D 4. Sample at Time Intervals C->D E 5. Solvent Extraction of Residues D->E F 6. Analysis (HPLC, LC-MS) (Quantify Parent & Metabolites) E->F G 7. Calculate DT50 & Identify Pathways F->G

References

Inter-laboratory Validation of Haloxyfop-P Residue Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of analytical methods for the determination of Haloxyfop-P residues in various matrices. While a comprehensive, multi-laboratory validation study for a single method was not publicly available, this document summarizes the performance of several validated methods, including a direct inter-laboratory comparison between two laboratories for the analysis of total Haloxyfop in infant formula.

Performance Comparison of Analytical Methods

The following table summarizes the performance characteristics of different analytical methods for the determination of this compound residues. The data is compiled from various independent validation studies.

Method IDPrincipleMatrixAnalyteLODLOQRecovery (%)RSD (%)No. of Labs
Method 1 LC-MS/MSInfant Formula & IngredientsTotal Haloxyfop-0.003 mg/kg (target)92.2 - 114≤ 14 (repeatability, within-lab reproducibility, and reproducibility)2[1]
Method 2 LC-MS/MSWheat and LinseedHaloxyfop-2.5 µg/kg89 - 117≤ 131
Method 3 LC-MS/MSTobacco LeavesThis compound-methyl & Haloxyfop-0.02 - 1.00 mg/kg72.51 - 101.601.02 - 11.20 (intraday)1
Method 4 GC-MSCarrotHaloxyfop-methyl-0.48 mg/kg90 - 110< 121[2]
Method 5 GC/MS/MSChicken EggsHaloxyfop-2.5 ng/g--1

Experimental Protocols

Method 1: Total Haloxyfop in Infant Formula by LC-MS/MS

This method was validated in two different laboratories and is designed for the determination of total haloxyfop (including esters, salts, and conjugates) in infant formulas and their ingredients.

Sample Preparation:

  • Alkaline Hydrolysis: Samples are subjected to alkaline hydrolysis using methanolic sodium hydroxide to convert all forms of haloxyfop to the parent acid.

  • Extraction: The hydrolyzed sample is extracted with acetonitrile.

  • Phase Separation: A mixture of magnesium sulfate (MgSO4) and sodium chloride (NaCl) (4:1, w/w) is added to induce phase separation.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the acetonitrile-methanol layer is cleaned up using a d-SPE sorbent containing MgSO4 and octadecyl (C18) sorbent.

LC-MS/MS Analysis:

  • Instrument: Liquid chromatograph coupled with a tandem mass spectrometer.

  • Ionization: Electrospray Ionization (ESI) in negative mode.

  • Quantification: Based on matrix-matched calibration standards.

Alternative Method: Haloxyfop in Tobacco Leaves by LC-MS/MS

This method is suitable for the simultaneous determination of this compound-methyl and its metabolite Haloxyfop in tobacco leaves.

Sample Preparation:

  • Extraction: Samples are extracted with a suitable organic solvent.

  • Cleanup: The extract is cleaned up using a solid-phase extraction (SPE) cartridge.

LC-MS/MS Analysis:

  • Instrument: Liquid chromatograph coupled with a tandem mass spectrometer.

  • Separation: Chromatographic separation is achieved on a C18 column.

  • Detection: Multiple Reaction Monitoring (MRM) is used for the detection and quantification of the analytes.

Visualizing the Workflow

The following diagrams illustrate the typical workflows for inter-laboratory validation and the analytical procedure for this compound residue analysis.

InterLab_Validation_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase P1 Define Scope and Objectives P2 Select Analytical Method P1->P2 P3 Prepare Homogeneous Test Material P2->P3 P4 Recruit Participating Laboratories P3->P4 E1 Distribute Test Material and Protocol P4->E1 E2 Laboratories Perform Analysis E1->E2 E3 Submit Results E2->E3 V1 Statistical Analysis of Data (e.g., ISO 5725) E3->V1 V2 Calculate Repeatability (r) and Reproducibility (R) V1->V2 V3 Assess Method Performance V2->V3 V4 Publish Validation Report V3->V4

Inter-laboratory validation workflow.

Haloxyfop_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_processing Data Processing and Reporting S1 Homogenize Sample S2 Weigh Sample Portion S1->S2 S3 Alkaline Hydrolysis (if total residue is required) S2->S3 S4 Solvent Extraction S3->S4 S5 Cleanup (e.g., d-SPE, SPE) S4->S5 A1 LC-MS/MS or GC-MS/MS S5->A1 A2 Data Acquisition A1->A2 D1 Peak Integration and Quantification A2->D1 D2 Calculate Residue Concentration D1->D2 D3 Report Results D2->D3

Analytical workflow for this compound.

References

Efficacy of Haloxyfop-R-methyl Formulations in Soybean Cultivation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of various Haloxyfop-R-methyl formulations for weed control in soybean cultivation. The performance of Haloxyfop-R-methyl is objectively compared with alternative post-emergence graminicides, supported by experimental data from various scientific studies. This document is intended to serve as a valuable resource for researchers and professionals in the field of agriculture and weed science.

Introduction

Soybean (Glycine max L.) is a critical global commodity, but its yield can be significantly hampered by weed infestation, particularly from grass weed species.[1][2] Post-emergence herbicides are a vital tool for managing these weeds. Haloxyfop-R-methyl, a member of the aryloxyphenoxypropionate chemical group, is a selective herbicide widely used for the control of annual and perennial grasses in broadleaf crops like soybeans.[3] It functions by inhibiting the acetyl-CoA carboxylase (ACCase) enzyme, a critical component in fatty acid synthesis, ultimately leading to the death of susceptible grass weeds.[3][4] This guide evaluates the efficacy of different Haloxyfop-R-methyl formulations and compares them to other ACCase inhibitors and alternative herbicides used in soybean cultivation.

Experimental Protocols

The data presented in this guide are derived from field experiments conducted under various conditions. While specific parameters may vary between studies, the general methodologies employed are outlined below.

General Experimental Design
  • Design: Most studies utilized a randomized complete block design (RCBD) with multiple replications (typically three or four) to ensure statistical validity.[2][5][6]

  • Plot Size: Experimental plots were established with specified dimensions to allow for accurate data collection.

  • Soybean Variety: Certified soybean varieties suitable for the respective geographical location were used.[5]

  • Sowing: Soybeans were sown at recommended seed rates and row spacing.[5]

  • Fertilization: Standard fertilizer recommendations for nitrogen, phosphorus, and potassium were followed.[5]

Herbicide Application
  • Timing: Post-emergence (POST) applications were typically made at a specific number of days after sowing (DAS) or when weeds reached a certain growth stage (e.g., 2-4 leaf stage).[5][6]

  • Equipment: Herbicides were applied using calibrated sprayers, such as knapsack sprayers with flat fan nozzles, to ensure uniform coverage.[6]

  • Adjuvants: In some studies, adjuvants like non-ionic surfactants (NIS) or methylated seed oil (MSO) were added to the spray solution to enhance herbicide efficacy.[7]

Data Collection and Analysis
  • Weed Control Efficacy: Assessed by measuring weed density (number of weeds per unit area) and weed dry matter (biomass) at various intervals after application.[2] Weed control efficiency (WCE) was often calculated.

  • Soybean Phytotoxicity: Crop injury was visually assessed at different time points after herbicide application using a rating scale (e.g., 0-10 or 0-100%), where 0 indicates no injury and the higher value represents complete crop death.[6][8]

  • Yield and Yield Components: Soybean grain yield and other parameters like pods per plant and 100-seed weight were recorded at harvest.[2]

  • Statistical Analysis: Data were subjected to analysis of variance (ANOVA), and treatment means were compared using appropriate statistical tests (e.g., Duncan's Multiple Range Test) at a specified significance level (e.g., P ≤ 0.05).[9]

Comparative Efficacy of Haloxyfop-R-methyl Formulations

Studies have evaluated different formulations and application rates of Haloxyfop-R-methyl for weed control in soybeans.

Table 1: Efficacy of Different Haloxyfop-R-methyl Formulations and Application Rates on Weed Control and Soybean Yield

Herbicide FormulationApplication Rate (g a.i./ha)Weed Control Efficiency (%)Soybean Yield ( kg/ha )Reference
Haloxyfop-R-methyl 10.5% EC10553.18-[10]
Haloxyfop-R-methyl 10.5% EC131.3--[10]
Haloxyfop-R-methyl 10.5% EC164.148-52.551500[10][11]
Haloxyfop 10% EC75--[2]
Haloxyfop 10% EC100--[2][10]
Haloxyfop 10% EC125--[2]

Note: Data are synthesized from multiple sources and experimental conditions may vary. "-" indicates data not available in the cited source.

Higher application rates of Haloxyfop-R-methyl generally resulted in better weed control. For instance, one study found that Haloxyfop-R-methyl 10.5% w/w EC at a rate of 164.1 g/ha was effective in controlling a broad spectrum of weeds.[10][11]

Comparison with Alternative Post-Emergence Graminicides

Several other post-emergence herbicides, primarily ACCase inhibitors, are used for grass weed control in soybeans. This section compares the performance of Haloxyfop-R-methyl with some of these alternatives.

Table 2: Comparative Efficacy of Haloxyfop-R-methyl and Alternative Post-Emergence Graminicides in Soybean

HerbicideApplication Rate (g a.i./ha)Target WeedsWeed Control Efficiency (%)Soybean Yield ( kg/ha )Soybean InjuryReference
Haloxyfop-R-methyl 108 - 164.1Annual & Perennial Grasses48 - 951500 - 2024Generally low[10][11][12]
Quizalofop-ethyl 50 - 100Annual & Perennial Grasses~931770Low[5]
Fenoxaprop-p-ethyl 100Annual & Perennial Grasses--Low[2]
Clethodim 96 - 144Annual & Perennial GrassesHigh1561 - 2024Low[6]
Sethoxydim 125 - 312.5Annual & Perennial GrassesHigh-Can cause injury[5]
Propaquizafop 75Grassy Weeds--Low

Note: Data are synthesized from multiple sources and experimental conditions may vary. "-" indicates data not available in the cited source.

  • Quizalofop-ethyl: Has shown high efficacy against grassy weeds and is generally safe for soybean crops.[5]

  • Fenoxaprop-p-ethyl: Another effective ACCase inhibitor for grass control in soybeans.[2]

  • Clethodim: Demonstrates excellent control of grassy weeds with good crop safety.[6]

  • Sethoxydim: Effective on grasses but has a higher potential for causing soybean injury compared to other ACCase inhibitors.

  • Propaquizafop: Provides good control of grassy weeds in soybean.

Mandatory Visualizations

Signaling Pathway of ACCase Inhibitors

The primary mode of action for Haloxyfop-R-methyl and other "fop," "dim," and "den" herbicides is the inhibition of the Acetyl-CoA Carboxylase (ACCase) enzyme. This enzyme is crucial for the first committed step in fatty acid biosynthesis.[3][4] Inhibition of ACCase disrupts the production of malonyl-CoA, a key building block for fatty acids. This leads to a cascade of downstream effects, including the cessation of cell membrane formation, arrested growth at the meristems, and eventual plant death.[3]

ACCase_Inhibition_Pathway cluster_herbicide Herbicide Action cluster_plant_cell Plant Cell Metabolism cluster_plant_response Plant Response Haloxyfop-R-methyl Haloxyfop-R-methyl ACCase_Enzyme Acetyl-CoA Carboxylase (ACCase) Haloxyfop-R-methyl->ACCase_Enzyme Inhibits Other ACCase Inhibitors Other ACCase Inhibitors Other ACCase Inhibitors->ACCase_Enzyme Inhibits Acetyl-CoA Acetyl-CoA Acetyl-CoA->ACCase_Enzyme Substrate Malonyl-CoA Malonyl-CoA ACCase_Enzyme->Malonyl-CoA Catalyzes Membrane_Disruption Cell Membrane Disruption ACCase_Enzyme->Membrane_Disruption Leads to Fatty_Acid_Synthesis Fatty Acid Synthesis Malonyl-CoA->Fatty_Acid_Synthesis Lipids Lipids for Cell Membranes Fatty_Acid_Synthesis->Lipids Growth_Arrest Growth Arrest (Meristems) Membrane_Disruption->Growth_Arrest Plant_Death Plant Death Growth_Arrest->Plant_Death

Caption: ACCase inhibitor mode of action.

Experimental Workflow for Herbicide Efficacy Evaluation

The following diagram illustrates a typical workflow for conducting a field experiment to evaluate the efficacy of different herbicide formulations.

Herbicide_Efficacy_Workflow cluster_planning Phase 1: Planning & Setup cluster_execution Phase 2: Execution cluster_analysis Phase 3: Analysis & Conclusion A Define Objectives & Treatments B Select Experimental Site A->B C Experimental Design (RCBD) B->C D Plot Establishment C->D E Soybean Sowing D->E F Herbicide Application (POST) E->F G Data Collection: - Weed Density & Biomass - Crop Phytotoxicity F->G H Soybean Harvest & Yield Measurement G->H I Statistical Analysis (ANOVA) H->I J Comparative Efficacy Assessment I->J K Publish Findings J->K

Caption: Herbicide efficacy trial workflow.

Logical Relationship for Comparing Herbicide Formulations

This diagram outlines the logical framework for comparing the performance of a new herbicide formulation against a standard and an untreated control.

Herbicide_Comparison_Logic cluster_treatments Experimental Treatments cluster_parameters Performance Parameters cluster_outcome Comparative Outcome T1 Haloxyfop-R-methyl (Formulation A) P1 Weed Control (Efficacy) T1->P1 P2 Soybean Yield T1->P2 P3 Crop Safety (Phytotoxicity) T1->P3 T2 Haloxyfop-R-methyl (Formulation B) T2->P1 T2->P2 T2->P3 T3 Alternative Herbicide (e.g., Clethodim) T3->P1 T3->P2 T3->P3 T4 Untreated Control T4->P1 T4->P2 T4->P3 O1 Superior Performance P1->O1 if significantly better O2 Equivalent Performance P1->O2 if not significantly different O3 Inferior Performance P1->O3 if significantly worse P2->O1 if significantly better P2->O2 if not significantly different P2->O3 if significantly worse P3->O1 if significantly better P3->O2 if not significantly different P3->O3 if significantly worse

Caption: Herbicide formulation comparison logic.

Conclusion

Haloxyfop-R-methyl is an effective post-emergence herbicide for controlling grass weeds in soybean cultivation. The choice of formulation and application rate can influence its efficacy. When compared to other ACCase inhibiting herbicides, Haloxyfop-R-methyl generally provides good to excellent weed control with a favorable crop safety profile. However, alternatives such as clethodim and quizalofop-ethyl also demonstrate high levels of efficacy and crop tolerance. The selection of a specific herbicide should be based on the target weed spectrum, local environmental conditions, and the potential for herbicide resistance development. Researchers and drug development professionals should consider the data presented in this guide to make informed decisions for their specific research and development needs.

References

A Comparative Guide to the Performance of Haloxyfop-P Tank-Mixes with Broadleaf Herbicides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Agricultural Professionals

The practice of tank-mixing herbicides is a cornerstone of modern weed management, offering the potential for broad-spectrum control of both grass and broadleaf weeds in a single application. Haloxyfop-P, a highly effective post-emergence graminicide, is frequently considered for such mixtures in various broadleaf crops like soybean, canola, and cotton.[1][2][3] This guide provides an objective comparison of the performance of this compound when tank-mixed with common broadleaf herbicides, supported by experimental data, detailed protocols, and mechanistic diagrams.

Mechanisms of Action: A Tale of Two Pathways

Understanding the distinct modes of action for the herbicides involved is critical to interpreting their interactions in a tank-mix.

  • This compound (ACCase Inhibitor): this compound is a selective, systemic herbicide that belongs to the aryloxyphenoxypropionate class (Group 1 or A).[4] It specifically targets and inhibits the acetyl-CoA carboxylase (ACCase) enzyme in grasses.[3][5][6] This enzyme is vital for the first step in fatty acid synthesis, which is essential for building cell membranes.[7][8] By blocking ACCase, this compound halts the production of new cell membranes, particularly in the rapidly growing meristematic tissues, leading to growth cessation and eventual death of the grass weed.[4][5] Broadleaf plants are naturally tolerant because the structure of their ACCase enzyme is different and less susceptible to inhibition by this herbicide family.[5][6]

  • Broadleaf Herbicides (Synthetic Auxins): Many broadleaf herbicides used in tank-mixes (e.g., 2,4-D, dicamba, fluroxypyr, clopyralid) are synthetic auxins (Group 4 or O).[9][10] They mimic the natural plant hormone indole-3-acetic acid (IAA) but are more stable and persistent in the plant.[10][11] At the high concentrations applied for weed control, these synthetic auxins overwhelm the plant's normal hormonal balance.[12] This leads to the degradation of transcriptional repressor proteins (Aux/IAA proteins), causing the continuous activation of auxin-responsive genes.[11] The result is uncontrolled and disorganized cell elongation, tissue swelling, leaf epinasty (downward curvature), and ultimately, plant death.[9][11]

Haloxyfop_MoA cluster_grass_cell Grass Weed Cell Haloxyfop This compound ACCase Acetyl-CoA Carboxylase (ACCase) Haloxyfop->ACCase Inhibits MalonylCoA Malonyl-CoA ACCase->MalonylCoA Blocked AcetylCoA Acetyl-CoA AcetylCoA->ACCase FattyAcids Fatty Acid Synthesis MalonylCoA->FattyAcids Membranes Cell Membrane Formation FattyAcids->Membranes Growth Meristematic Growth Membranes->Growth Death Weed Death Growth->Death Ceases

Caption: Mechanism of Action for this compound.

Auxin_MoA cluster_broadleaf_cell Broadleaf Weed Cell AuxinH Synthetic Auxin (e.g., Dicamba, 2,4-D) Receptor TIR1/AFB Receptor Complex AuxinH->Receptor Binds AuxIAA Aux/IAA Repressor Receptor->AuxIAA Targets for Degradation ARF Auxin Response Factor (ARF) AuxIAA->ARF Represses AuxGenes Auxin Response Genes ARF->AuxGenes Activates Transcription UncontrolledGrowth Uncontrolled Growth (Epinasty, Tissue Swelling) AuxGenes->UncontrolledGrowth Death Weed Death UncontrolledGrowth->Death

Caption: Mechanism of Action for Synthetic Auxin Herbicides.

Performance and Interaction of Tank-Mixes

The combination of a graminicide and a broadleaf herbicide in a single tank can result in three types of interactions: additivity (the effect is the sum of individual effects), synergism (the combined effect is greater than the sum), or antagonism (the combined effect is less than the sum).[13]

With this compound tank-mixes, antagonism is the most frequently reported interaction, where the efficacy of grass control is reduced.[6][14][15] This is particularly common when mixed with synthetic auxin herbicides like 2,4-D and dicamba.[16][17] The prevailing hypothesis for this antagonism is that the synthetic auxin herbicide stimulates metabolic pathways, such as those involving cytochrome P450 enzymes, within the grass plant, which can then more rapidly metabolize and detoxify the this compound.[14]

However, interactions are complex and can be influenced by the specific broadleaf herbicide partner, application rates, target weed species, and environmental conditions.[18][19] Some studies have documented additive or even synergistic effects under certain conditions.[18]

Data Presentation: Efficacy of this compound + Dicamba Tank-Mixes

The following table summarizes data from a study evaluating the interaction of this compound and dicamba on four different weed species. The data illustrates the variability of interactions, with results ranging from antagonism to additivity and synergy depending on the weed and herbicide rates.

Table 1: Percent Control (%) of Various Weeds with this compound and Dicamba Tank-Mixes

Target Weed SpeciesThis compound Rate (g ha⁻¹)Dicamba Rate (g ha⁻¹)% Control (14 DAA¹)% Control (28 DAA¹)Interaction²
Sourgrass (Digitaria insularis)3024083.890.0Additive
6012091.398.8Additive
6048078.885.0Antagonistic
Goosegrass (Eleusine indica)3012076.387.5Additive
3048066.381.3Antagonistic
6024085.097.5Additive
Horseweed (Conyza spp.)1524083.890.0Synergistic
3012088.895.0Synergistic
6048093.898.8Additive
Morning glory (Ipomoea triloba)1524087.592.5Additive
3048095.098.8Additive
6012091.397.5Synergistic

Source: Adapted from Carvalho et al. (2021).[18][19] ¹ DAA = Days After Application. ² Interaction determined by the authors using Colby's method.

The data shows that while many combinations were additive, antagonism was observed at higher rates of dicamba against the grass species (sourgrass and goosegrass).[18][19] Conversely, synergism was noted in some instances for the broadleaf weeds.[18][19] Other studies have shown that tank-mixing this compound and glyphosate with halauxifen-methyl did not reduce control of sourgrass, whereas mixing with dicamba or 2,4-D did.[16] Product labels for haloxyfop often explicitly warn against mixing with 2,4-D or MCPA amine salts.[20][21]

Experimental Protocols: Herbicide Efficacy Assessment

The following is a generalized protocol for conducting a post-emergence herbicide efficacy trial, synthesized from standard agricultural research methodologies.[22][23][24]

Objective: To evaluate the efficacy, crop tolerance, and interaction (antagonistic, additive, or synergistic) of this compound tank-mixed with a broadleaf herbicide.

1. Experimental Design:

  • Design: Randomized Complete Block Design (RCBD) with 3 to 4 replications.[24]

  • Plot Size: Appropriate for the application equipment and to minimize drift between plots.

  • Treatments:

    • Untreated (weedy) check.

    • Hand-weeded (weed-free) check.

    • This compound applied alone at a standard rate (1X) and a half rate (0.5X).

    • Broadleaf herbicide applied alone at a standard rate (1X) and a half rate (0.5X).

    • Tank-mix combinations of both herbicides at various rates (e.g., 1X + 1X, 1X + 0.5X, 0.5X + 1X).

    • For crop tolerance, a treatment with this compound at twice the label rate (2X) should be included.[23]

2. Site and Crop Management:

  • Select a field with a uniform and representative population of the target grass and broadleaf weed species.

  • Follow standard agronomic practices for the test crop (e.g., canola, soybean) regarding planting, fertilization, and irrigation.

3. Herbicide Application:

  • Timing: Apply post-emergence when weeds are actively growing and at the growth stage specified on the herbicide labels, typically the 2-4 leaf stage.[22][25]

  • Equipment: Use a calibrated research plot sprayer equipped with appropriate nozzles to ensure uniform coverage.

  • Application Volume: Typically 50-150 L/ha for ground application.[26]

  • Adjuvants: Include adjuvants (e.g., crop oil concentrate, non-ionic surfactant) as recommended by the herbicide labels for the specific tank-mix.[20][21] Note that recommendations may change from an oil to a wetter when tank-mixing with certain broadleaf herbicides.[26]

  • Environmental Conditions: Record temperature, relative humidity, wind speed, and soil moisture at the time of application. Avoid spraying if rain is expected within one hour.[20]

4. Data Collection and Assessment:

  • Weed Control: Visually assess percent weed control on a scale of 0% (no effect) to 100% (complete death) for each species separately. Assessments are typically made at 7, 14, 21, and/or 28 days after application.[18]

  • Crop Injury (Phytotoxicity): Visually assess crop injury on a 0% (no injury) to 100% (crop death) scale at the same intervals as weed control assessments.

  • Weed Biomass: At the final assessment, collect all above-ground weed biomass from a defined area (e.g., a 0.25 m² quadrat) within each plot. Dry the samples in an oven to a constant weight to determine the dry matter reduction compared to the untreated check.[27]

  • Crop Yield: Harvest the crop from the center of each plot and determine the grain yield, adjusting for moisture content.

5. Data Analysis:

  • Subject the data to Analysis of Variance (ANOVA).

  • Use a mean separation test (e.g., Tukey's HSD) to compare treatment means.

  • Calculate the expected response for tank-mixes using Colby’s method to determine if the interaction is synergistic, antagonistic, or additive.[14]

Experimental_Workflow cluster_planning Phase 1: Planning & Setup cluster_execution Phase 2: Execution cluster_data Phase 3: Data Collection cluster_analysis Phase 4: Analysis A Define Treatments & Rates D Experimental Design (RCBD) A->D B Select Field Site C Establish Crop & Weed Population B->C C->D E Calibrate Sprayer D->E F Apply Herbicides at Correct Weed/Crop Stage E->F G Record Environmental Data F->G H Visual Assessments (% Control, % Injury) at 14 & 28 DAA G->H I Weed Biomass Sampling H->I J Crop Yield Measurement I->J K ANOVA & Mean Separation J->K L Colby's Method for Interaction Analysis K->L M Conclusion & Report L->M

Caption: Workflow for a Herbicide Tank-Mix Efficacy Trial.

Conclusion and Recommendations

The performance of this compound tank-mixes with broadleaf herbicides is highly variable and demonstrates the complexity of herbicide interactions.

  • Antagonism is a Significant Risk: Researchers and professionals must be aware of the high potential for antagonism, particularly reduced grass weed control, when tank-mixing this compound with synthetic auxin herbicides like 2,4-D and dicamba.[14][17]

  • Partner Herbicide Matters: The choice of the broadleaf herbicide partner is crucial. Some, like halauxifen-methyl or clopyralid (in canola), may be more compatible than others.[16][20] However, crop varietal differences in tolerance can exist.[28]

  • Adjuvants and Application Timing are Key: Strict adherence to label recommendations regarding adjuvants, weed and crop growth stages, and environmental conditions is essential to mitigate risks and optimize performance.[20][25][26]

  • Test Before Wide-Scale Use: Due to the numerous variables, small-scale testing is advisable to confirm the efficacy and crop safety of a specific tank-mix under local conditions before large-scale application.

Ultimately, while tank-mixing offers operational efficiencies, a thorough understanding of the mechanisms of action and potential for negative interactions is paramount for successful and sustainable weed management.

References

A Comparative Analysis of the Binding Affinities of Haloxyfop-P and Other Aryloxyphenoxypropionate Herbicides to Acetyl-CoA Carboxylase (ACCase)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the relative binding affinities of Haloxyfop-P and other widely used aryloxyphenoxypropionate (APP or 'fop') herbicides to their target enzyme, Acetyl-CoA Carboxylase (ACCase). The data presented is compiled from various scientific studies to offer a comprehensive overview for researchers in weed science and herbicide development.

Introduction

Aryloxyphenoxypropionate herbicides are a critical class of post-emergence graminicides that selectively control grass weeds in broadleaf crops. Their herbicidal activity stems from the inhibition of ACCase, a key enzyme in the fatty acid biosynthesis pathway.[[“]][2] By blocking this enzyme, APPs disrupt the production of essential lipids, leading to the cessation of cell membrane formation and ultimately, plant death.[3] The efficacy of these herbicides is directly related to their binding affinity to the ACCase enzyme. This guide focuses on the comparative inhibitory activities of several prominent APP herbicides.

Relative Binding Affinity of Aryloxyphenoxypropionates to ACCase

The inhibitory potential of aryloxyphenoxypropionates is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the herbicide required to inhibit 50% of the ACCase enzyme's activity in vitro. A lower IC50 value indicates a higher binding affinity and greater potency of the herbicide.

The following table summarizes the IC50 values for several aryloxyphenoxypropionates against ACCase from susceptible (wild-type) grass species. It is important to note that these values can vary between studies due to differences in plant species, enzyme extraction methods, and assay conditions.

HerbicidePlant SpeciesIC50 (µM)Reference
Haloxyfop Alopecurus myosuroides (Black-grass)0.23(Délye et al., 2005)
Wheat (susceptible)7.63(Biochemical and structural characterization of quizalofop-resistant wheat acetyl-CoA carboxylase - PMC - NIH)
Quizalofop Wheat (susceptible)0.486(Biochemical and structural characterization of quizalofop-resistant wheat acetyl-CoA carboxylase - PMC - NIH)
Diclofop Alopecurus myosuroides (Black-grass)0.18(Délye et al., 2005)
Fenoxaprop Alopecurus myosuroides (Black-grass)0.08(Délye et al., 2005)
Clodinafop Alopecurus myosuroides (Black-grass)0.20(Délye et al., 2005)
Fluazifop-P-butyl Digitaria ciliaris (Southern crabgrass)~0.5(Fluazifop-P-butyl

Note: The active form of these herbicides is the corresponding acid, which is formed after the ester pro-herbicide is hydrolyzed within the plant.[4]

Experimental Protocols

The determination of ACCase inhibition by herbicides is crucial for understanding their potency and for resistance management studies. The following is a generalized protocol for an in vitro ACCase inhibition assay using the malachite green colorimetric method, which is a safer and more modern alternative to radioisotope-based assays.[5][6]

1. Enzyme Extraction

  • Fresh leaf tissue from a susceptible grass species is harvested and immediately frozen in liquid nitrogen.

  • The tissue is ground to a fine powder and homogenized in an extraction buffer (e.g., 100 mM Tricine-HCl pH 8.0, containing protease inhibitors and other stabilizing agents).[7]

  • The homogenate is centrifuged at high speed to pellet cellular debris.

  • The resulting supernatant, containing the crude enzyme extract, is collected. The protein concentration of the extract is determined using a standard method like the Bradford assay.

2. ACCase Inhibition Assay (Malachite Green Method)

  • The assay is typically performed in a 96-well microplate.

  • Each well contains a reaction mixture consisting of:

    • Enzyme extract

    • A range of concentrations of the herbicide to be tested (dissolved in a suitable solvent)

    • Assay buffer containing substrates and cofactors: ATP, MgCl2, NaHCO3, and acetyl-CoA.[8]

  • The reaction is initiated by the addition of acetyl-CoA.

  • The plate is incubated at a controlled temperature (e.g., 32°C) for a specific period (e.g., 20-30 minutes).

  • The reaction is stopped, and the amount of inorganic phosphate (Pi) released from ATP hydrolysis is measured by adding a malachite green reagent. This reagent forms a colored complex with Pi.[5]

  • The absorbance of the colored complex is measured using a microplate reader (typically around 620-650 nm).

3. Data Analysis

  • A standard curve is generated using known concentrations of phosphate to quantify the amount of Pi produced in each reaction.

  • The ACCase activity is calculated and expressed as a percentage of the activity in the control (no herbicide).

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the herbicide concentration and fitting the data to a dose-response curve.[8]

Visualizing the Mechanism and Workflow

To better understand the biochemical pathway and the experimental process, the following diagrams are provided.

ACCase_Inhibition_Pathway cluster_pathway Fatty Acid Biosynthesis cluster_inhibition Inhibition Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA ACCase Fatty Acids Fatty Acids Malonyl-CoA->Fatty Acids Cell Membranes Cell Membranes Fatty Acids->Cell Membranes This compound & other APPs This compound & other APPs This compound & other APPs->Malonyl-CoA Inhibit

Caption: Mechanism of ACCase inhibition by aryloxyphenoxypropionates.

experimental_workflow start Start: Harvest Plant Tissue enzyme_extraction Enzyme Extraction (Homogenization & Centrifugation) start->enzyme_extraction protein_quant Protein Quantification enzyme_extraction->protein_quant assay_setup Assay Setup in 96-well Plate (Enzyme, Herbicide, Buffer) protein_quant->assay_setup reaction_init Initiate Reaction (Add Acetyl-CoA) assay_setup->reaction_init incubation Incubation reaction_init->incubation color_dev Color Development (Add Malachite Green Reagent) incubation->color_dev absorbance Measure Absorbance color_dev->absorbance data_analysis Data Analysis (Calculate IC50) absorbance->data_analysis end End data_analysis->end

Caption: Experimental workflow for ACCase inhibition assay.

References

Safety Operating Guide

Proper Disposal Procedures for Haloxyfop-P: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of Haloxyfop-P, a selective herbicide. Adherence to these procedures is critical for ensuring laboratory safety and minimizing environmental impact. This compound and its derivatives are recognized as being very toxic to aquatic life with long-lasting effects, necessitating careful management of all waste streams.[1][2][3]

Core Safety Principle: Prevention and Personal Protection

Before handling this compound, it is crucial to prevent environmental release and ensure personal safety.[2][4] Always consult the specific Safety Data Sheet (SDS) for the formulation you are using.

Personal Protective Equipment (PPE): When handling this compound waste, wear appropriate PPE to avoid contact with skin and eyes, and to prevent inhalation of dust, mists, or vapors.[2][3]

  • Gloves: Chemical-impermeable gloves (e.g., PVC).[5]

  • Eye Protection: Tightly fitting safety goggles or a face shield.[4][5]

  • Protective Clothing: Wear impervious, fire/flame-resistant clothing or overalls buttoned to the neck and wrist.[4][5]

  • Respiratory Protection: If vapors or dust are generated, use a full-face respirator.[4]

Step-by-Step Disposal Protocol

This protocol outlines the handling of spills, disposal of chemical waste, and management of empty containers.

Step 1: Managing Spills and Accidental Releases In the event of a spill, immediate containment is crucial to prevent environmental contamination.

  • Evacuate and Ventilate: Ensure adequate ventilation and remove all non-essential personnel from the area.[2][5]

  • Contain the Spill: Stop the leak if it is safe to do so.[1] Use an inert, absorbent material such as sand, clay, or vermiculite to contain the spillage.[1][6]

  • Collect Waste: Carefully collect the absorbed material and any contaminated soil into a sealable, properly labeled waste container for disposal.[1][4]

  • Decontaminate: Clean the spill area thoroughly.

  • Prevent Water Contamination: Do not allow the substance to enter drains, sewers, or waterways.[1][2][7] All runoff should be contained.[1][5]

Step 2: Disposal of Unused this compound and Contaminated Materials Unused or waste this compound and any materials contaminated with it (e.g., used PPE, absorbent materials) are considered hazardous waste.

  • Containerize Waste: Place the waste into a suitable, sealable, and clearly labeled container.[4]

  • Consult Regulations: Disposal must be in accordance with all applicable local, state, and national regulations.[4][8] Please consult your state's Land Waste Management Authority for specific guidance.[8]

  • Use a Licensed Facility: Arrange for disposal at an approved hazardous waste treatment and disposal facility or an approved landfill.[1][4] On-site disposal of concentrated product is not acceptable.[6]

Step 3: Decontamination and Disposal of Empty Containers Empty containers retain product residue and must be treated as hazardous waste until properly decontaminated.[9]

  • Triple Rinse: Ensure the container is completely empty.[1] Triple or pressure rinse the container with a suitable solvent (e.g., water), adding the rinsate to a spray tank for use if applicable, or collecting it for hazardous waste disposal.[1][6]

  • Render Unusable: After rinsing, puncture or shred the container to prevent reuse.[6]

  • Final Disposal:

    • Recycling: If recycling is an option, replace the cap and return the clean container to a designated recycler for agricultural chemicals.[1][6]

    • Landfill: If recycling is not available, bury the container in a local authority landfill.[6] If no landfill is available, the container should be buried at a depth below 500mm in a designated disposal pit away from waterways and vegetation.[6]

    • Prohibition: Do not burn empty containers or use them for any other purpose.[1][5]

Data Summary: Ecotoxicity and Environmental Fate

The following table summarizes key quantitative data regarding the environmental impact of this compound and its derivatives. This data underscores the importance of preventing its release into the environment.

ParameterOrganism/MediumValueReference
Acute Oral Toxicity (LD50) Rat>300 mg/kg[1]
Acute Dermal Toxicity (LD50) Rat2000 mg/kg[1]
Aquatic Toxicity (LC50, 96h) Bluegill Sunfish (Lepomis macrochirus)0.088 mg/L[1]
Aquatic Toxicity (LC50, 96h) Rainbow Trout0.7 mg/L[1]
Aquatic Toxicity (EC50, 48h) Water Flea (Daphnia magna)6.12 mg/L[1]
Soil Half-Life Soil55-100 days[5]
Water Half-Life Water (pH 7)5 days[5]
Water Solubility This compound-methyl7.9 mg/L[1]

Mandatory Visualization: this compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

G cluster_prep Preparation & Identification cluster_streams Waste Streams & Handling cluster_actions Action & Disposal start Waste Generation (Unused Product, Contaminated PPE, Spills, Empty Containers) ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe identify Identify Waste Type ppe->identify spill Accidental Spill identify->spill Spill waste_prod Unused/Waste Product & Contaminated Materials identify->waste_prod Chemical Waste empty_cont Empty Container identify->empty_cont Container contain Contain with Inert Absorbent spill->contain collect Collect in Labeled, Sealable Container waste_prod->collect triple_rinse Triple Rinse Container empty_cont->triple_rinse contain->collect final_disp Dispose as Hazardous Waste via Licensed Facility or Approved Landfill (Follow Local Regulations) collect->final_disp puncture Puncture to Prevent Reuse triple_rinse->puncture puncture->final_disp If Recycling Unavailable recycle Recycle via Designated Program puncture->recycle If Available recycle->final_disp End Point

References

Essential Safety and Operational Guide for Handling Haloxyfop-P

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Haloxyfop-P. It includes procedural guidance on personal protective equipment, handling, disposal, and emergency measures.

Personal Protective Equipment (PPE)

When handling this compound, wearing the appropriate Personal Protective Equipment (PPE) is the primary line of defense to minimize exposure and ensure personal safety.[1] The following table summarizes the recommended PPE based on safety data sheets and handling guidelines.

Body Part Required PPE Specifications and Best Practices
Hands Chemical-resistant glovesWear unlined, elbow-length gloves made of nitrile, butyl, or neoprene.[1][2] Avoid leather or fabric gloves which can absorb the chemical.[3] Always wash the outside of gloves before removing them.[3]
Eyes/Face Safety goggles and/or face shieldUse tightly fitting safety goggles with side-shields or a full-face shield, especially when mixing, pouring, or if there is a risk of splashing.[2][3][4]
Body Protective clothing/CoverallsWear loose-fitting, long-sleeved shirts, long pants, or chemical-protective coveralls.[5][6] For tasks with a high risk of splashing, a waterproof apron over coveralls is recommended.[1]
Respiratory Respirator (if necessary)A respirator is not typically required under normal use with adequate ventilation.[7] However, if exposure limits are exceeded, irritation occurs, or you are working with dusts or aerosols, a full-face respirator with appropriate cartridges should be used.[2][4]
Feet Chemical-resistant bootsWear chemical-resistant boots.[3] Pants should be worn over the top of boots to prevent chemicals from entering.[3]

Handling and Storage Procedures

Proper handling and storage are critical to prevent accidents and environmental contamination.

Safe Handling Protocol
  • Preparation : Before handling, read the product label and Safety Data Sheet (SDS) thoroughly.[3] Ensure eyewash fountains and safety showers are in close proximity to the work area.[8][9]

  • Ventilation : Always use this compound in a well-ventilated area or outdoors.[8]

  • Avoid Contact : Use safe work practices to avoid eye or skin contact and inhalation of vapors.[8][9]

  • Hygiene : Do not eat, drink, or smoke in areas where this compound is handled or stored.[4][8][9] Always wash hands thoroughly with soap and water after handling and before eating, drinking, smoking, or using the toilet.[8][9][10]

  • Clothing : Remove any contaminated clothing immediately. Wash contaminated clothing and PPE before storage or reuse.[8][9]

Storage Conditions
  • Store in a cool, dry, and well-ventilated area.[8][9]

  • Keep the container tightly closed when not in use and store in the original container.[8][9]

  • Protect from direct sunlight, heat, sparks, open flames, and other ignition sources.[8][9]

  • Store away from incompatible materials such as strong oxidizing agents.[8][9]

Emergency and First Aid Measures

Immediate and appropriate first aid is crucial in the event of an exposure.

Exposure Route First Aid Procedure
Skin Contact Immediately remove contaminated clothing.[8] Wash affected areas thoroughly with soap and water.[4][8] Seek medical attention if irritation or symptoms develop.[8]
Eye Contact Rinse cautiously and continuously with water for at least 15 minutes.[4][8] If present, remove contact lenses after the first few minutes and continue rinsing.[8] Seek immediate medical attention.[7][8]
Inhalation Move the victim to fresh air.[4][8] If breathing is difficult, administer oxygen. If the person is not breathing, give artificial respiration, but avoid mouth-to-mouth resuscitation if the victim ingested or inhaled the chemical.[4] Seek medical attention if breathing problems develop.[8]
Ingestion Rinse the mouth with water.[4][8] Do NOT induce vomiting.[4][8] Never give anything by mouth to an unconscious person.[4] Call a POISON CENTER or doctor immediately for treatment advice.[4][8]

Spill and Disposal Plan

A clear plan for managing spills and disposing of waste is essential for laboratory and environmental safety.

Accidental Release (Spill) Workflow

In case of a spill, follow a structured response plan to contain and clean the release safely. The following diagram illustrates the logical workflow for managing a this compound spill.

Spill_Response_Workflow start Spill Occurs evacuate Evacuate & Secure Area (If necessary) start->evacuate Assess Risk ppe Wear Appropriate PPE (Gloves, Goggles, Respirator) start->ppe Minor Spill evacuate->ppe contain Contain Spill (Use absorbent material like sand or earth) ppe->contain collect Collect Spilled Material (Place in a suitable, labeled container) contain->collect clean Clean Spill Area (Wash with water, collect contaminated water) collect->clean dispose Dispose of Waste (Follow local regulations) clean->dispose report Report Incident dispose->report

Caption: Logical workflow for a this compound chemical spill response.

Disposal Methods

Proper disposal prevents environmental contamination. Haloxyfop is very toxic to aquatic life with long-lasting effects.[8][9]

Waste Type Disposal Procedure
Spilled Material & Absorbents Collect material and place it into a suitable, labeled container for disposal.[9] Do not allow it to enter drains or waterways.[11]
Empty Containers Triple-rinse containers before disposal, adding the rinsings to the spray tank.[12] Dispose of the empty container in accordance with local, state, and national regulations.[4][8] Do not reuse empty containers unless they have been thoroughly cleaned.[7]
Unused Product Dispose of contents at an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[4] Consult your state Land Waste Management Authority for specific guidance.[8]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.